molecular formula C14H26O2 B164362 Myristoleic Acid CAS No. 544-64-9

Myristoleic Acid

Cat. No.: B164362
CAS No.: 544-64-9
M. Wt: 226.35 g/mol
InChI Key: YWWVWXASSLXJHU-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myristoleic Acid (MA) is an omega-5 monounsaturated fatty acid that serves as a potent bioactive compound in numerous research areas. In dermatological and hair growth research, MA has been shown to promote the anagen (growth) phase in the hair cycle by stimulating the proliferation of dermal papilla cells (DPCs). This activity is mediated through the activation of key signaling pathways, including Wnt/β-catenin and ERK, which in turn promote autophagosome formation and drive cell cycle progression . This makes MA a compelling candidate for investigating novel therapeutic strategies for alopecia. In metabolic research, MA has demonstrated significant potential. Studies indicate that MA, potentially produced by gut microbiota such as Enterococcus faecalis , can reduce adiposity and counteract obesity by activating brown adipose tissue (BAT) and stimulating beige fat formation . This positions MA as a crucial metabolite for studying the gut-organ axis in metabolic disorders. For bone health research, MA is a valuable tool for investigating osteoporosis. It effectively inhibits RANKL-induced osteoclast formation and bone resorption, primarily by suppressing the kinase activity of Src and Pyk2, which leads to abnormal actin ring formation and disrupts osteoclast function . Furthermore, in microbiology, MA exhibits antibiofilm properties against Cutibacterium acnes , inhibiting bacterial growth and reducing cell hydrophobicity, suggesting its utility in exploring new approaches for acne vulgaris . Its multifaceted mechanisms and research applications make this compound an essential reagent for advancing scientific discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-tetradec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16)/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWVWXASSLXJHU-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041568
Record name 9-Tetradecenoic acid, (9Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Tetradecenoic acid, (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Myristoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

544-64-9
Record name Myristoleic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Tetradecenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Tetradecenoic acid, (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Tetradecenoic acid, (9Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-tetradec-9-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.070
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRISTOLEIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF23WGD123
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Myristoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Myristoleic Acid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoleic acid, a monounsaturated omega-5 fatty acid, is gaining attention in the scientific community for its diverse biological activities, including potential anti-cancer and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of this compound, its distribution in various organisms, and detailed methodologies for its extraction and quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

This compound (cis-9-tetradecenoic acid) is a C14:1 monounsaturated fatty acid found in a variety of natural sources, though it is generally less common than other fatty acids like oleic or palmitic acid. Its unique structure and metabolic roles have made it a subject of interest for its potential therapeutic applications. This document summarizes the current knowledge on the primary natural reservoirs of this compound, its quantitative distribution, and the analytical methods used for its study.

Natural Sources and Distribution of this compound

This compound is distributed across the plant and animal kingdoms, as well as in various microorganisms. The concentration of this fatty acid can vary significantly depending on the species, tissue, and environmental conditions.

Plant Sources

The plant kingdom, particularly the seed oils of the Myristicaceae family, represents one of the most significant sources of this compound.

  • Myristicaceae Family: This family of flowering plants, commonly known as the nutmeg family, is a prominent source of this compound. Notably, the seed oil of some species can contain up to 30% of this fatty acid[1]. One of the richest known natural sources is the African nutmeg, Pycnanthus angolensis, with its seed fat containing 19.4% to 26.3% this compound. Another analysis of P. angolensis seed oil reported a this compound content of 23.6%. While nutmeg (Myristica fragrans) is often cited as a source, some analyses of its seed oil have shown high concentrations of myristic acid but have not detected this compound, indicating variability within the family and the need for species-specific analysis.

  • Other Plant Sources: this compound has also been identified in other plant species, such as Saw palmetto (Serenoa repens)[1].

Animal Sources

This compound is found in the depot fats and tissues of various terrestrial and marine animals.

  • Dairy Products: Dairy is a notable source of this compound in the human diet. Butter contains a relatively high amount, approximately 1.14 g per 100 g of edible portion, while cream contains around 0.31 g per 100 g[2]. Milk and yogurt also contain small quantities of this fatty acid[2]. The fatty acid profile of milk can vary between different animal species, with ruminant milk generally having a different composition compared to non-ruminant milk.

  • Meat Products: The concentration of this compound in meat varies depending on the animal and the cut. For instance, the brisket of adult cattle has been found to contain approximately 0.32 g per 100 g of edible portion. It is also present in smaller amounts in horse, chicken, and turkey meat[2]. Suet can contain up to 0.5 g per 100 g[2].

  • Marine Organisms: this compound is present in the fats of marine animals, including whale blubber and turtle fat[2]. It has also been detected in certain fish species, such as eel fillet (0.18 g/100 g) and sturgeon (0.01 g/100 g)[2]. An isomer of this compound, 5-tetradecenoic acid, was discovered in dolphin and whale head oils[3].

Microbial Sources

Several microorganisms are capable of synthesizing this compound.

  • Bacteria: The gut bacterium Enterococcus faecalis has been shown to produce this compound[4]. Some thermophilic bacteria isolated from hot springs also contain this fatty acid[3].

  • Cyanobacteria: The cyanobacterium Cyanobacterium sp. IPPAS B-1200 is a notable microbial source, with this compound constituting approximately 10% of its total fatty acids.

  • Yeasts: this compound has been identified in the lipids of various yeast species.

Quantitative Data Summary

The following tables provide a summary of the quantitative data for this compound content in various natural sources.

Table 1: this compound Content in Plant Sources

Plant SourceFamilyPartThis compound Content
Pycnanthus angolensis (African Nutmeg)MyristicaceaeSeed Fat19.4 - 26.3%
Pycnanthus angolensis (African Nutmeg)MyristicaceaeSeed Oil23.6%
Serenoa repens (Saw Palmetto)ArecaceaeFruit ExtractPresent
Myristicaceae species (general)MyristicaceaeSeed OilUp to 30%[1]

Table 2: this compound Content in Animal Sources

Animal SourceTissue/ProductThis compound Content ( g/100g )
Butter1.14[2]
Cream0.31[2]
Cattle (brisket)Meat0.32[2]
Suet0.5[2]
EelFillet0.18[2]
Sturgeon0.01[2]
Cured Raw Beef (Bresaola)0.01[2]
Salami0.02[2]

Table 3: this compound Content in Microbial Sources

Microbial SourceTypeThis compound Content (% of total fatty acids)
Cyanobacterium sp. IPPAS B-1200Cyanobacterium~10%
Enterococcus faecalisBacteriumProducer
Various YeastsYeastPresent

Experimental Protocols

The accurate quantification of this compound from biological matrices is crucial for research and development. The following section outlines a detailed protocol for the extraction and analysis of fatty acids using gas chromatography-mass spectrometry (GC-MS), based on established methodologies.

Extraction and Quantification of Total Fatty Acids from Biological Samples by GC-MS

This protocol is adapted from the LIPID MAPS standard method and is applicable to various biological samples such as cells, tissues, plasma, and microbial cultures[5].

4.1.1. Materials and Reagents

  • Methanol (HPLC grade)

  • Iso-octane (HPLC grade)

  • Hydrochloric acid (HCl)

  • Potassium hydroxide (KOH)

  • Pentafluorobenzyl bromide (PFB-Br)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (HPLC grade)

  • Deuterated internal standards (e.g., myristic acid-d3)

  • Primary fatty acid standards for calibration curve

  • Glass tubes (16x125 mm and 10x75 mm)

  • Vortex mixer

  • Centrifuge

  • SpeedVac or nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., DB-225ms)

4.1.2. Sample Preparation and Lipid Extraction

  • Sample Homogenization:

    • Tissues: Weigh a known amount of tissue (e.g., 10-50 mg) and homogenize in a suitable buffer or solvent (e.g., methanol).

    • Cells: Pellet a known number of cells by centrifugation and resuspend in phosphate-buffered saline (PBS).

    • Plasma/Serum: Use a defined volume (e.g., 100-200 µL).

    • Plant Seeds: Grind the seeds to a fine powder before extraction.

  • Internal Standard Spiking: Add a known amount of deuterated internal standard (e.g., myristic acid-d3) to each sample. This is crucial for accurate quantification.

  • Lipid Extraction (Folch Method or similar):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenized sample.

    • Vortex thoroughly for 2-5 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Saponification (for Total Fatty Acids):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen or in a SpeedVac.

    • Add a solution of 0.5 M KOH in methanol.

    • Incubate at 60-80°C for 1 hour to hydrolyze the ester linkages and release the fatty acids.

    • Acidify the solution with HCl to protonate the fatty acids.

  • Fatty Acid Extraction:

    • Add iso-octane or hexane to the acidified solution.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the upper organic phase containing the free fatty acids. Repeat the extraction for complete recovery.

4.1.3. Derivatization to Pentafluorobenzyl (PFB) Esters

  • Evaporate the solvent from the fatty acid extract.

  • Add 25 µL of 1% DIPEA in acetonitrile and 25 µL of 1% PFB-Br in acetonitrile.

  • Incubate at room temperature for 20-30 minutes.

  • Dry the sample under nitrogen or in a SpeedVac.

  • Reconstitute the derivatized fatty acids in a small volume of iso-octane for GC-MS analysis.

4.1.4. GC-MS Analysis

  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.

  • Gas Chromatography:

    • Column: Use a suitable capillary column for fatty acid analysis (e.g., a mid-polar phase column).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C) to elute all fatty acids. The exact program will depend on the column and the specific fatty acids of interest.

  • Mass Spectrometry:

    • Ionization Mode: Negative Chemical Ionization (NCI) is often used for PFB derivatives for high sensitivity.

    • Detection Mode: Selected Ion Monitoring (SIM) of the characteristic ions for this compound and the internal standard will provide the best sensitivity and specificity.

4.1.5. Quantification

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of this compound and a fixed concentration of the internal standard. Process these standards in the same way as the samples.

  • Data Analysis: Generate a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of this compound.

  • Calculate the concentration of this compound in the unknown samples by using the peak area ratios and the regression equation from the calibration curve.

Signaling Pathways and Biological Activities

This compound is not only a structural component of lipids but also an active signaling molecule involved in various cellular processes.

Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis and necrosis in human prostate cancer cells (LNCaP)[4]. This cytotoxic effect suggests its potential as an anti-cancer agent. The underlying mechanism likely involves its integration into cell membranes, leading to structural defects and the initiation of cell death pathways.

apoptosis_pathway cluster_cell LNCaP Prostate Cancer Cell This compound This compound Cell Membrane Integration Cell Membrane Integration This compound->Cell Membrane Integration Enters Membrane Destabilization Membrane Destabilization Cell Membrane Integration->Membrane Destabilization Causes Apoptosis/Necrosis Apoptosis/Necrosis Membrane Destabilization->Apoptosis/Necrosis Induces LNCaP Prostate Cancer Cell LNCaP Prostate Cancer Cell

This compound-induced apoptosis in cancer cells.
Protein Myristoylation and Signal Transduction

This compound is a metabolite of myristic acid, which is a key player in N-myristoylation, a lipid modification that attaches myristate to the N-terminal glycine of many proteins. This modification is crucial for membrane targeting and signal transduction. This compound has been found to acylate recoverin, a protein involved in signal transduction in photoreceptors[3]. It also suppresses the kinase activity of Src and blocks Pyk2 phosphorylation in osteoclasts by inhibiting myristoylation[4].

myristoylation_pathway Myristic Acid Myristic Acid Myristoyl-CoA Myristoyl-CoA Myristic Acid->Myristoyl-CoA N-Myristoyltransferase N-Myristoyltransferase Myristoyl-CoA->N-Myristoyltransferase Myristoylated Protein Myristoylated Protein N-Myristoyltransferase->Myristoylated Protein Catalyzes Target Protein (e.g., Src, Recoverin) Target Protein (e.g., Src, Recoverin) Target Protein (e.g., Src, Recoverin)->N-Myristoyltransferase Membrane Targeting & Signaling Membrane Targeting & Signaling Myristoylated Protein->Membrane Targeting & Signaling This compound This compound This compound->N-Myristoyltransferase Inhibits

Role of myristoylation in protein function.
Wnt/β-Catenin and ERK Pathways

This compound has been shown to promote anagen signaling in dermal papilla cells by activating the Wnt/β-catenin and ERK pathways, which are crucial for hair growth[4].

hair_growth_pathway This compound This compound Wnt/β-Catenin Pathway Wnt/β-Catenin Pathway This compound->Wnt/β-Catenin Pathway Activates ERK Pathway ERK Pathway This compound->ERK Pathway Activates Dermal Papilla Cell Proliferation Dermal Papilla Cell Proliferation Wnt/β-Catenin Pathway->Dermal Papilla Cell Proliferation ERK Pathway->Dermal Papilla Cell Proliferation Anagen Signaling (Hair Growth) Anagen Signaling (Hair Growth) Dermal Papilla Cell Proliferation->Anagen Signaling (Hair Growth)

This compound's role in hair growth signaling.

Conclusion

This compound, while not as abundant as other fatty acids, is found in a diverse range of natural sources and exhibits interesting biological activities that warrant further investigation. The seed oils of the Myristicaceae family, particularly Pycnanthus angolensis, stand out as exceptionally rich sources. The detailed analytical protocols provided in this guide offer a robust framework for the accurate quantification of this compound in various biological matrices. A deeper understanding of its role in cellular signaling pathways may open new avenues for the development of novel therapeutic agents for a variety of conditions. This document serves as a foundational resource to aid researchers in the exploration of this promising fatty acid.

References

The Biological Role of Myristoleic Acid in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoleic acid (MA), a 14-carbon omega-5 monounsaturated fatty acid, is emerging from relative obscurity to become a molecule of significant interest in mammalian biology and therapeutic development. Though present in small quantities in the human diet and endogenous pools, its diverse physiological activities are profound.[1] It is biosynthesized from myristic acid by the enzyme Stearoyl-CoA desaturase-1 (SCD1) and is also produced by certain gut microbes, highlighting a complex interplay between host and microbiome.[2][3][4] This document provides a comprehensive technical overview of the multifaceted biological roles of this compound in mammals, summarizing key quantitative data, detailing relevant signaling pathways and experimental methodologies, and exploring its therapeutic potential.

Introduction and Biosynthesis

This compound (cis-Δ9-tetradecenoic acid) is a monounsaturated fatty acid found in various natural sources, including dairy products, nutmeg, and the seed oil of plants from the Myristicaceae family.[2][5] In mammals, it is endogenously synthesized from its saturated counterpart, myristic acid, a reaction catalyzed by the delta-9-desaturase enzyme, Stearoyl-CoA desaturase-1 (SCD1).[3] This conversion is a critical step, as it transforms a saturated fatty acid into an unsaturated one, thereby altering its physical and biological properties.[6] Furthermore, recent evidence has highlighted the gut microbiome, specifically species like Enterococcus faecalis, as a significant source of this compound, linking dietary components like ginseng to its production.[2][4]

G MA_precursor Myristic Acid (14:0) SCD1 Stearoyl-CoA desaturase-1 (SCD1) MA_precursor->SCD1 Desaturation MA This compound (14:1n-5) SCD1->MA

Caption: Endogenous synthesis of this compound from myristic acid.

Core Biological Roles and Mechanisms of Action

This compound exerts a wide range of effects across various physiological systems, acting as a signaling molecule and a structural component of cellular membranes.

Metabolic Regulation: A Lipokine for Energy Homeostasis

MA has been identified as a potent regulator of energy metabolism, particularly in the context of obesity and related disorders.

  • Brown Adipose Tissue (BAT) Activation: this compound produced by the gut bacterium E. faecalis has been shown to reduce adiposity by activating brown adipose tissue and promoting the formation of beige fat.[4][7] This activation increases energy expenditure, positioning MA as a key mediator in the gut-microbiota-BAT axis.[4]

  • Nonalcoholic Fatty Liver Disease (NAFLD): In mouse models of NAFLD induced by a high-fat/high-sucrose diet, oral supplementation with this compound led to reduced body weight, total triglycerides, and cholesterol.[2] It also reversed hepatocyte ballooning, suggesting a protective role against liver damage.[2]

Anti-Cancer Activity

MA demonstrates significant cytotoxic effects against several cancer cell lines, most notably prostate cancer.

  • Induction of Apoptosis and Necrosis: It is a primary cytotoxic component in the extract of Serenoa repens (Saw Palmetto).[2][3] Studies on the human prostatic carcinoma cell line LNCaP show that MA induces cell death through a mix of apoptosis and necrosis, partially associated with caspase activation.[2][8][9]

  • Enzyme Inhibition: MA is a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory pathways that can promote cancer progression, particularly in pancreatic cancer.[10]

Bone Health and Osteoclastogenesis

MA plays a crucial inhibitory role in bone resorption, suggesting its potential as a therapeutic agent for osteoporosis.

  • Inhibition of Osteoclast Formation: In mouse models, administration of this compound prevents bone loss by inhibiting the formation and differentiation of osteoclasts, the cells responsible for bone breakdown.[2]

  • Suppression of Src and Pyk2 Signaling: The mechanism involves the suppression of the kinase activity of Src, a key player in the cytoskeletal changes required for bone resorption.[2][11] MA is believed to inhibit N-myristoyl-transferase, an enzyme essential for the myristoylation process that allows Src to traffic to the plasma membrane and become active.[11] This leads to the downstream attenuation of Pyk2 phosphorylation.[11]

G cluster_0 This compound Action cluster_1 Osteoclast Signaling Pathway MA This compound NMT N-myristoyl-transferase MA->NMT inhibits Src Src Kinase NMT->Src Myristoylation & Membrane Targeting RANKL RANKL RANKL->Src activates Pyk2 Pyk2 Src->Pyk2 phosphorylates Actin Actin Ring Formation (Cytoskeletal Rearrangement) Pyk2->Actin Resorption Bone Resorption Actin->Resorption

Caption: Inhibition of RANKL-induced osteoclastogenesis by this compound.
Dermatological and Hair Health

MA has shown potential in treating skin disorders and promoting hair growth.

  • Antibiofilm Activity: It effectively inhibits biofilm formation by Cutibacterium acnes, a bacterium implicated in the pathogenesis of acne, by reducing cell hydrophobicity.[2]

  • Hair Growth Promotion: In dermal papilla cells, which are crucial for hair follicle cycling, this compound activates the Wnt/β-catenin and ERK pathways.[2] This activation promotes cell proliferation and autophagy, suggesting a protective role against hair loss disorders like alopecia.[2]

G MA This compound Wnt Wnt/β-catenin Pathway MA->Wnt activates ERK ERK Pathway MA->ERK activates Proliferation Dermal Papilla Cell Proliferation Wnt->Proliferation Autophagy Autophagy ERK->Autophagy Anagen Anagen Signaling (Hair Growth) Proliferation->Anagen Autophagy->Anagen

References

The Metabolism and Degradation of Myristoleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myristoleic acid (cis-Δ9-tetradecenoic acid, 14:1n-5) is an omega-5 monounsaturated fatty acid gaining significant attention in biomedical research. While not as common as other fatty acids, it plays crucial roles in cellular signaling, membrane fluidity, and metabolic regulation. Its synthesis and degradation are tightly controlled processes, and dysregulation is implicated in various pathological and physiological states. This guide provides an in-depth overview of the core metabolic pathways of this compound, quantitative data, relevant experimental protocols, and associated signaling cascades.

Anabolism: Synthesis of this compound

This compound is endogenously synthesized from its saturated counterpart, myristic acid (14:0). The key and rate-limiting step is the introduction of a single cis double bond at the delta-9 position of the fatty acyl-CoA chain.

Enzymatic Reaction: The synthesis is catalyzed by the enzyme Stearoyl-CoA Desaturase 1 (SCD1) , an integral membrane protein located in the endoplasmic reticulum.[1][2] The reaction requires molecular oxygen (O₂), NAD(P)H, and an electron transport chain involving cytochrome b5 reductase and cytochrome b5.[2]

The overall reaction is: Myristoyl-CoA + NAD(P)H + H⁺ + O₂ → Myristoleoyl-CoA + NAD(P)⁺ + 2H₂O

While human SCD1 and other isoforms can utilize various saturated fatty acyl-CoAs as substrates, some isoforms exhibit substrate preference. For instance, mouse SCD3 has been shown to preferentially desaturate myristoyl-CoA and palmitoyl-CoA.[3]

Myristoleic_Acid_Synthesis Figure 1: Biosynthesis of Myristoleoyl-CoA sub Myristoyl-CoA (14:0-CoA) SCD1 Stearoyl-CoA Desaturase (SCD1) sub->SCD1 prod Myristoleoyl-CoA (14:1n-5-CoA) SCD1->prod products 2H₂O, NAD(P)⁺ SCD1->products reactants O₂, NAD(P)H reactants->SCD1 e⁻ transfer via Cytochrome b5

Figure 1: Biosynthesis of Myristoleoyl-CoA

Catabolism: Degradation of this compound

The primary catabolic pathway for this compound is mitochondrial beta-oxidation. This process systematically shortens the fatty acyl-CoA chain to produce acetyl-CoA, FADH₂, and NADH, which are subsequently used for energy generation via the citric acid cycle and electron transport chain.

Prior to oxidation, this compound must be activated to its CoA thioester, myristoleoyl-CoA, by an acyl-CoA synthetase in the cytoplasm. This activated form is then transported into the mitochondrial matrix.

The beta-oxidation of myristoleoyl-CoA (14:1n-5) proceeds through standard beta-oxidation cycles until the cis-double bond interferes with the process. Because the double bond is at the Δ9 position, it undergoes three standard cycles of beta-oxidation first. Each cycle consists of four enzymatic steps:

  • Acyl-CoA Dehydrogenase: Introduces a trans-Δ2 double bond.

  • Enoyl-CoA Hydratase: Hydrates the double bond.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group.

  • β-Ketoacyl-CoA Thiolase: Cleaves the chain, releasing acetyl-CoA.

After three cycles, the resulting molecule is a cis-Δ3-enoyl-CoA. The cis-Δ3 double bond is not a substrate for acyl-CoA dehydrogenase. An auxiliary enzyme, Δ³,Δ²-Enoyl-CoA Isomerase , is required to isomerize the cis-Δ3 double bond into a trans-Δ2 double bond. This product can then re-enter the standard beta-oxidation pathway for the final cycles.[4][5]

Myristoleic_Acid_Degradation Figure 2: Mitochondrial Beta-Oxidation of Myristoleoyl-CoA sub Myristoleoyl-CoA (14:1Δ9) cycle1 3 Cycles of β-Oxidation sub->cycle1 Produces: 3 Acetyl-CoA 3 FADH₂ 3 NADH c8 cis-Δ3-Octenoyl-CoA (8:1Δ3) isomerase Δ³,Δ²-Enoyl-CoA Isomerase c8->isomerase c8_trans trans-Δ2-Octenoyl-CoA (8:1Δ2) cycle2 4 Cycles of β-Oxidation c8_trans->cycle2 Produces: 4 Acetyl-CoA 3 FADH₂ 4 NADH (Note: 1 FADH₂ is skipped in the first cycle after isomerization) final_prod 2 Acetyl-CoA cycle1->c8 isomerase->c8_trans

Figure 2: Mitochondrial Beta-Oxidation of Myristoleoyl-CoA

Quantitative Data Summary

Quantitative data for this compound metabolism is distributed across various studies and biological contexts. The following tables summarize available information.

Table 1: this compound Concentrations

Analyte Matrix/Tissue Concentration/Level Reference
This compound Human Adipose Tissue ~0.3 - 0.7% of total fatty acids [6]

| this compound | Human Serum/Plasma | Optimal Range: 0.8 - 9.7 µmol/L |[7] |

Table 2: Enzyme Inhibition Data

Enzyme Inhibitor IC₅₀ / EC₅₀ Assay System Reference
SCD1 Sterculate EC₅₀: 247 nM Cell-based (HepG2) [8]
SCD1 CGX0168 IC₅₀: 1.72 µM Biochemical Assay [9]

| SCD1 | CGX0290 | IC₅₀: 1.52 µM | Biochemical Assay |[9] |

Signaling Pathways Involving this compound

This compound is not merely a metabolic intermediate; it also functions as a signaling molecule, sometimes referred to as a lipokine, influencing critical cellular pathways.

Wnt/β-Catenin and ERK Signaling

In human dermal papilla cells (DPCs), this compound has been shown to promote anagen (hair growth) signaling. It activates the Wnt/β-catenin pathway by increasing the phosphorylation of GSK3β and β-catenin, leading to β-catenin's nuclear translocation and subsequent gene expression.[10][11] Concurrently, it activates the ERK pathway. Both pathways contribute to increased DPC proliferation, autophagy, and cell cycle progression, demonstrating a direct role for this compound in regulating cell fate.[10][12]

Wnt_ERK_Signaling Figure 3: this compound Signaling in Dermal Papilla Cells cluster_wnt Wnt/β-Catenin Pathway cluster_erk ERK Pathway MA This compound GSK3b GSK3β (Ser9) MA->GSK3b activates ERK p-ERK MA->ERK activates BetaCatenin β-Catenin (Ser552/675) GSK3b->BetaCatenin phosphorylation NucTrans Nuclear Translocation BetaCatenin->NucTrans Prolif Cell Proliferation & Autophagy & Anagen Signaling NucTrans->Prolif ERK->Prolif

Figure 3: this compound Signaling in Dermal Papilla Cells
Peroxisome Proliferator-Activated Receptors (PPARs)

Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are master regulators of lipid and glucose metabolism.[13][14] PPARα, highly expressed in tissues with high fatty acid oxidation rates like the liver and heart, is activated by fatty acids.[15] This activation leads to the upregulation of genes involved in fatty acid uptake, activation, and beta-oxidation. While direct binding studies for this compound are limited, as a fatty acid, it is expected to contribute to the pool of ligands that activate PPAR signaling, thereby influencing its own metabolic fate and systemic energy homeostasis.[13]

Experimental Protocols

Protocol for Measurement of SCD1 Activity in Cultured Cells

This protocol is adapted from methods using stable isotope-labeled substrates followed by LC/MS analysis.[8][16]

Objective: To quantify the conversion of a saturated fatty acid precursor (e.g., myristic acid) to its monounsaturated product (this compound) in a cell-based system.

Materials:

  • Cultured cells (e.g., HepG2) in 24-well plates.

  • Stable isotope-labeled myristic acid (e.g., [U-¹³C]-myristic acid).

  • Cell culture medium.

  • Test compounds (inhibitors/activators) and vehicle (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Lipid extraction solvents (e.g., hexane/isopropanol mixture).

  • LC/MS system.

Methodology:

  • Cell Culture: Seed cells in 24-well plates and grow to confluence.

  • Compound Incubation: Pre-incubate cells with the test compound or vehicle control for a defined period (e.g., 1-2 hours).

  • Substrate Addition: Remove the medium and add fresh medium containing the labeled myristic acid substrate. Incubate for a period sufficient for measurable conversion (e.g., 4-24 hours).

  • Cell Lysis & Lipid Extraction:

    • Wash cells with cold PBS.

    • Add an organic solvent mixture (e.g., hexane:isopropanol 3:2 v/v) to each well to lyse the cells and extract total lipids.

    • Vortex/shake and centrifuge to pellet cell debris.

    • Transfer the supernatant containing lipids to a new tube.

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen. Reconstitute in a suitable solvent for LC/MS analysis.

  • LC/MS Analysis:

    • Inject the sample into an LC/MS system equipped with a suitable column (e.g., C18).

    • Develop a method to separate myristic acid and this compound.

    • Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect and quantify the labeled precursor ([U-¹³C]-myristic acid) and the labeled product ([U-¹³C]-myristoleic acid).

  • Data Analysis: Calculate SCD1 activity as the ratio of the product peak area to the sum of precursor and product peak areas: Activity = [¹³C-Myristoleate] / ([¹³C-Myristate] + [¹³C-Myristoleate]).

SCD1_Assay_Workflow Figure 4: Workflow for Cell-Based SCD1 Activity Assay A 1. Culture Cells to Confluence B 2. Pre-incubate with Test Compound A->B C 3. Add Labeled Myristic Acid B->C D 4. Incubate for Substrate Conversion C->D E 5. Extract Total Lipids D->E F 6. Analyze by LC/MS E->F G 7. Quantify Labeled Precursor & Product F->G

Figure 4: Workflow for Cell-Based SCD1 Activity Assay
Protocol for In-Vitro Fatty Acid Beta-Oxidation Assay

This protocol is based on measuring the production of acid-soluble metabolites from a radiolabeled fatty acid substrate in isolated mitochondria or cell suspensions.[17][18]

Objective: To measure the rate of mitochondrial beta-oxidation of a given fatty acid.

Materials:

  • Isolated mitochondria or cell suspension (e.g., primary hepatocytes).

  • Radiolabeled fatty acid (e.g., [1-¹⁴C]-myristoleic acid or [9,10-³H]-myristoleic acid) complexed to fatty-acid-free BSA.

  • Assay buffer (e.g., Krebs-Ringer buffer).

  • L-Carnitine.

  • Perchloric acid (PCA).

  • Scintillation vials and scintillation fluid.

Methodology:

  • Preparation of Reaction Mixture: Prepare an assay buffer containing the radiolabeled fatty acid-BSA complex and L-carnitine. Warm to 37°C.

  • Initiate Reaction: Add the cell suspension or isolated mitochondria to the pre-warmed reaction mixture to start the assay. Incubate at 37°C with shaking for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a strong acid, such as perchloric acid. This precipitates intact, long-chain fatty acids while leaving short-chain, acid-soluble metabolites (ASMs), like acetyl-CoA, in the supernatant.

  • Separation: Centrifuge the samples at high speed to pellet the precipitated macromolecules and un-metabolized substrate.

  • Quantification:

    • Carefully transfer a known volume of the supernatant (containing the radiolabeled ASMs) to a scintillation vial.

    • Add scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: The rate of beta-oxidation is proportional to the amount of radioactivity measured in the acid-soluble fraction per unit of time per amount of protein. A blank control (reaction stopped at time zero) should be run to subtract background counts.

Conclusion and Future Directions

This compound is a metabolically active fatty acid with defined pathways for its synthesis by SCD1 and degradation via mitochondrial beta-oxidation. Beyond its role in energy metabolism, it acts as a signaling molecule, notably through the Wnt/β-catenin and ERK pathways. The quantitative data highlight its presence in human tissues and the potential for pharmacological modulation of its synthesis. The provided protocols offer robust methods for investigating its metabolism in experimental settings.

Future research is needed to fully elucidate the specific kinetic parameters of the enzymes involved in this compound metabolism, explore its role as a ligand for other nuclear receptors, and further investigate its therapeutic potential in areas such as metabolic disease, oncology, and regenerative medicine.

References

Myristoleic Acid Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleic acid (cis-9-tetradecenoic acid) is a monounsaturated omega-5 fatty acid found in various natural sources, including the extract of Serenoa repens (saw palmetto), and is also produced endogenously.[1] Emerging research has highlighted its diverse biological activities, positioning it as a molecule of interest for therapeutic development. This compound has been shown to induce apoptosis in cancer cells, modulate key signaling pathways involved in cell growth and differentiation, and influence metabolic processes.[2][3][4] This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development efforts.

Core Signaling Pathways

This compound has been demonstrated to exert its biological effects through the modulation of several key signaling cascades. The following sections detail these pathways, supported by experimental evidence.

Apoptosis Induction in Cancer Cells

This compound has been identified as a cytotoxic component that induces both apoptosis and necrosis in human prostate carcinoma LNCaP cells.[2] This process is partially dependent on the activation of caspases, key mediators of apoptosis.[2]

Concentration (µg/mL)Apoptotic Cells (%)Necrotic Cells (%)Reference
1008.88.1[2]

This protocol is adapted from standard methods for assessing nuclear morphology changes in apoptotic cells.[3][5][6]

Materials:

  • LNCaP cells

  • Cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 staining solution (1 mg/mL stock in dH₂O)

  • Fluorescence microscope

Procedure:

  • Seed LNCaP cells in appropriate culture vessels and allow them to adhere.

  • Treat cells with desired concentrations of this compound for the specified duration (e.g., 24 hours).

  • Prepare the Hoechst 33342 staining solution by diluting the stock solution to a final concentration of 1 µg/mL in cell culture media.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the Hoechst 33342 staining solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.

  • Immediately place the cells on ice to stop further dye uptake.

  • Observe the cells under a fluorescence microscope using a UV excitation filter (around 350 nm).

  • Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, round nuclei. Necrotic cells will show uniformly stained nuclei with less bright fluorescence.

  • Quantify the percentage of apoptotic, necrotic, and viable cells by counting at least 200 cells per treatment group.

Myristoleic_Acid_Apoptosis MA This compound Cell LNCaP Prostate Cancer Cell MA->Cell Caspases Caspase Activation Cell->Caspases part of the mechanism Necrosis Necrosis Cell->Necrosis Apoptosis Apoptosis Caspases->Apoptosis

This compound-Induced Cell Death in LNCaP Cells
Activation of Wnt/β-catenin and ERK Pathways

In human dermal papilla cells (DPCs), this compound has been shown to promote anagen signaling by activating the Wnt/β-catenin and Extracellular signal-regulated kinase (ERK) pathways. This activation leads to increased cell proliferation and autophagy.[3]

This compound Concentration (µM)DPC Proliferation (% of Control)Reference
1106.9 ± 1.0[7]
5107.4 ± 0.2[7]
10107.1 ± 7.2[7]

Quantitative data for fold-change in Wnt reporter assays and ERK phosphorylation levels were not explicitly provided in the primary literature.

This protocol is based on standard reporter gene assays to measure the transcriptional activity of the Wnt/β-catenin pathway.[8][9]

Materials:

  • Dermal papilla cells (DPCs)

  • TCF/LEF luciferase reporter vector and a control vector (e.g., with a minimal promoter)

  • Transfection reagent

  • This compound

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed DPCs in a 96-well plate.

  • Co-transfect the cells with the TCF/LEF luciferase reporter vector and a control vector for normalization (e.g., Renilla luciferase) using a suitable transfection reagent.

  • After transfection, treat the cells with various concentrations of this compound.

  • Incubate for the desired period (e.g., 24 hours).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity. An increase in relative luciferase activity indicates activation of the Wnt/β-catenin pathway.

This protocol outlines the detection of phosphorylated ERK, a key indicator of ERK pathway activation.[10][11]

Materials:

  • Dermal papilla cells (DPCs)

  • This compound

  • Lysis buffer containing phosphatase and protease inhibitors

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture DPCs and treat with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

  • Quantify the band intensities to determine the relative level of ERK phosphorylation.

Myristoleic_Acid_DPC MA This compound Wnt_Pathway Wnt/β-catenin Pathway MA->Wnt_Pathway ERK_Pathway ERK Pathway MA->ERK_Pathway GSK3b p-GSK3β (Ser9)↑ Wnt_Pathway->GSK3b pERK p-ERK (Thr202/Tyr204)↑ ERK_Pathway->pERK beta_catenin p-β-catenin (Ser552/675)↑ Nuclear Translocation↑ GSK3b->beta_catenin Autophagy Autophagy↑ beta_catenin->Autophagy Proliferation Cell Proliferation↑ beta_catenin->Proliferation pERK->Autophagy pERK->Proliferation

This compound Signaling in Dermal Papilla Cells
Inhibition of Osteoclastogenesis via RANKL/Src/Pyk2 Pathway

This compound has been found to inhibit the formation of osteoclasts and bone resorption. It achieves this by suppressing the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced activation of the tyrosine kinases Src and Pyk2.[12]

Specific quantitative data on the dose-dependent inhibition of Src and Pyk2 phosphorylation by this compound are not detailed in the available literature.

This protocol is for the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts and their identification by Tartrate-Resistant Acid Phosphatase (TRAP) staining.

Materials:

  • Bone marrow cells from mice

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • RANKL

  • Alpha-MEM medium with 10% FBS

  • This compound

  • TRAP staining kit

Procedure:

  • Isolate bone marrow cells from the femurs and tibias of mice and culture them in the presence of M-CSF (e.g., 30 ng/mL) for 3 days to generate BMMs.

  • Plate the BMMs in a 96-well plate and culture them with M-CSF and RANKL (e.g., 50 ng/mL) in the presence of various concentrations of this compound for 4-5 days.

  • Fix the cells with 4% paraformaldehyde.

  • Stain the cells for TRAP activity according to the manufacturer's instructions.

  • TRAP-positive multinucleated (≥3 nuclei) cells are identified as osteoclasts.

  • Count the number of osteoclasts per well to assess the effect of this compound on osteoclastogenesis.

Myristoleic_Acid_Osteoclast RANKL RANKL RANK RANK RANKL->RANK Src Src Activation RANK->Src Pyk2 Pyk2 Activation RANK->Pyk2 Osteoclastogenesis Osteoclast Formation & Bone Resorption Src->Osteoclastogenesis Pyk2->Osteoclastogenesis MA This compound MA->Src MA->Pyk2

This compound's Inhibition of RANKL Signaling
Potential Role in Brown Adipose Tissue (BAT) Activation

Research has indicated that this compound, produced by the gut microbiota, can reduce adiposity by activating brown adipose tissue (BAT) and promoting the formation of beige fat.[4] The precise molecular signaling cascade within the brown adipocytes initiated by this compound is an active area of investigation. It is hypothesized that fatty acids can activate Uncoupling Protein 1 (UCP1), a key protein in BAT thermogenesis.[9]

Direct quantitative data on the fold-change of UCP1 expression in brown adipocytes in response to different concentrations of this compound are not yet available in the literature.

Myristoleic_Acid_BAT_Workflow Start Treat Brown Adipocytes with this compound RNA_Extraction RNA Extraction Start->RNA_Extraction Protein_Extraction Protein Extraction Start->Protein_Extraction Oxygen_Consumption Measure Oxygen Consumption Rate Start->Oxygen_Consumption qPCR RT-qPCR for UCP1 and other thermogenic genes RNA_Extraction->qPCR Analysis Data Analysis and Quantification qPCR->Analysis Western_Blot Western Blot for UCP1 protein Protein_Extraction->Western_Blot Western_Blot->Analysis Oxygen_Consumption->Analysis

Workflow for Studying this compound's Effect on BAT

Future Directions

The signaling pathways of this compound are a promising area of research with significant therapeutic potential. Future studies should focus on:

  • Elucidating the precise molecular mechanisms by which this compound activates the Wnt/β-catenin and ERK pathways.

  • Identifying the direct molecular targets of this compound in the apoptosis and osteoclastogenesis pathways.

  • Investigating the detailed signaling cascade initiated by this compound in brown adipocytes to understand its role in metabolic regulation.

  • Exploring the potential of this compound and its derivatives as therapeutic agents for cancer, bone disorders, and metabolic diseases through further preclinical and clinical studies.

This technical guide provides a foundational understanding of the known signaling pathways of this compound. As research in this field progresses, a more comprehensive picture of its molecular interactions and therapeutic applications will undoubtedly emerge.

References

Discovery and history of myristoleic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Myristoleic Acid: Discovery, History, and Scientific Foundation

Introduction

This compound, systematically known as (9Z)-tetradecenoic acid, is an omega-5 monounsaturated fatty acid. While not as common in nature as other fatty acids like oleic or palmitic acid, it has garnered significant scientific interest for its diverse biological activities and therapeutic potential. This document provides a comprehensive overview of the discovery, history, and key technical data related to this compound, intended for researchers, scientists, and professionals in drug development. This compound is biosynthesized from myristic acid by the enzyme stearoyl-CoA desaturase-1[1]. It is found in various natural sources, including the seed oil of plants from the Myristicaceae family, saw palmetto extract, nutmeg, butter, and milk[1][2].

Discovery and Historical Timeline

The history of this compound is intrinsically linked to the study of its saturated counterpart, myristic acid.

  • 1841: Myristic acid (tetradecanoic acid) is first isolated from nutmeg (Myristica fragrans) by the Scottish chemist Lyon Playfair, which gives the acid its name[3]. This laid the groundwork for the eventual discovery of its unsaturated derivative.

  • 1925: An isomeric form of this compound, 5-tetradecenoic acid, is discovered in the head oils of dolphins and whales by the Japanese chemist Mitsumaru Tsujimoto[4]. This was one of the earliest identifications of a C14:1 fatty acid in nature.

  • Post-1925: The primary isomer, 9-tetradecenoic acid, is identified as a major component in the seed oils of the Myristicaceae family, where it can constitute up to 30% of the oil content[1][4]. Further research established its presence in animal depot fats and dairy[4][5].

  • 21st Century: Research focus shifts towards the biological activities of this compound. Studies begin to reveal its cytotoxic effects on cancer cells, its role in bone metabolism, and its anti-inflammatory and anti-microbial properties, positioning it as a molecule of interest for therapeutic development[2][6][7].

Physicochemical Properties

This compound is a long-chain fatty acid characterized by a 14-carbon chain with a single cis double bond at the ninth carbon (omega-5)[1][8]. Its physical and chemical properties are summarized below.

PropertyValueSource
Systematic Name (9Z)-Tetradecenoic acid[9]
Synonyms cis-9-Tetradecenoic acid, Myristoleate[8][9]
Molecular Formula C14H26O2[8][9]
Molecular Weight 226.35 g/mol [9]
Melting Point -4.5 to -4 °C[10]
Boiling Point 144 °C at 0.6 mm Hg[10]
Density 0.9 g/mL at 25 °C[10]
Solubility Miscible in ethanol; Soluble in DMF and DMSO[7]
Appearance Colorless liquid[10]

Key Biological Activities and Signaling Pathways

This compound exhibits a range of biological effects, influencing several key signaling pathways.

Anticancer Activity

This compound has demonstrated cytotoxic effects, particularly against prostate cancer cells. It is a key cytotoxic component found in the extract of Serenoa repens (saw palmetto)[2][9].

  • Mechanism: It induces cell death through both apoptosis and necrosis in human prostatic carcinoma LNCaP cells[2][7]. At specific concentrations, it was found to induce apoptosis in 8.8% of cells and necrosis in 8.1% of cells[5][7]. This dual mechanism suggests its potential as a robust antitumor agent[2].

Myristoleic_Acid_Apoptosis MA This compound LNCaP LNCaP Prostate Cancer Cell MA->LNCaP Targets Membrane Membrane Integration & Structural Defects LNCaP->Membrane Causes Pathways Induction of Pro-Apoptotic and Necrotic Pathways Membrane->Pathways Apoptosis Apoptosis Pathways->Apoptosis Necrosis Necrosis Pathways->Necrosis CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath

This compound-induced cancer cell death pathway.
Bone Health and Osteoclast Inhibition

This compound plays a significant role in bone metabolism by inhibiting the formation and function of osteoclasts, the cells responsible for bone resorption.

  • Mechanism: It suppresses the kinase activity of Src by inhibiting N-myristoylation and indirectly blocks the phosphorylation of Pyk2[2]. This disruption of the RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) signaling cascade prevents osteoclast differentiation and the formation of the actin rings necessary for bone resorption[2][7].

Osteoclast_Inhibition_Pathway cluster_osteoclast Osteoclast Precursor RANKL RANKL RANK RANK Receptor RANKL->RANK Binds Src Src Kinase RANK->Src Activates Pyk2 Pyk2 Src->Pyk2 Phosphorylates Differentiation Osteoclast Differentiation & Bone Resorption Pyk2->Differentiation MA This compound MA->Src Inhibits (via N-myristoylation)

Inhibition of RANKL-induced osteoclastogenesis by this compound.
Metabolic Regulation

Recent studies have highlighted the role of this compound in metabolic health, particularly in combating obesity.

  • Mechanism: this compound produced by the gut bacterium Enterococcus faecalis has been shown to upregulate brown adipocyte oxygen consumption and promote the formation of beige fat[2]. This activation of brown adipose tissue (BAT) enhances energy expenditure, leading to reduced weight gain in mouse models[2][11]. This discovery points to a novel gut microbiota-fatty acid-BAT axis in metabolic regulation[11].

Experimental Protocols and Methodologies

The study of this compound employs standard and advanced techniques in lipid analysis and cell biology.

Isolation and Identification
  • Source Material: Seed oil from Myristicaceae plants, saw palmetto extract, or dairy fat[1][4][5].

  • Protocol:

    • Lipid Extraction: Total lipids are extracted from the source material using a solvent system, typically a chloroform/methanol mixture, based on the Folch or Bligh-Dyer methods.

    • Saponification & Esterification: The extracted triglycerides are saponified (hydrolyzed) using a strong base (e.g., KOH) to release free fatty acids. These are then esterified, commonly to fatty acid methyl esters (FAMEs), using a reagent like boron trifluoride in methanol.

    • Chromatographic Analysis: The resulting FAME mixture is analyzed by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). This compound is identified by its specific retention time and mass spectrum compared to a known standard.

Lipid_Analysis_Workflow start Source Material (e.g., Seed Oil) extraction Lipid Extraction (Chloroform/Methanol) start->extraction saponification Saponification (Hydrolysis to FFAs) extraction->saponification esterification Esterification to FAMEs (BF3-Methanol) saponification->esterification analysis GC-MS Analysis esterification->analysis end Identification & Quantification analysis->end

General workflow for the isolation and identification of this compound.
In Vivo Bone Resorption Model

  • Objective: To assess the effect of this compound on RANKL-induced bone loss in an animal model[12].

  • Protocol:

    • Model: 5-week-old C57BL/6 mice are used[12].

    • Induction of Bone Loss: Mice receive daily intraperitoneal (i.p.) injections of soluble RANKL (sRANKL) at a dose of 1 mg/kg for 4 days to stimulate osteoclast activity[12]. A control group receives a vehicle (PBS).

    • Treatment: Twelve hours after the sRANKL injection, treatment groups receive daily i.p. injections of this compound at varying doses (e.g., 0.2 mg/kg and 2 mg/kg) for 4 days[12].

    • Analysis: After the treatment period, femurs are harvested for histological analysis. Bone sections are stained for tartrate-resistant acid phosphatase (TRAP), an osteoclast marker. Key indices such as osteoclast surface per bone surface (Oc.S/BS) and the number of osteoclasts per bone perimeter (N.Oc/B.Pm) are quantified to determine the extent of bone resorption[12].

Conclusion and Future Directions

From its early discovery as a component of plant and marine oils to its current status as a bioactive lipid with therapeutic potential, this compound has a rich scientific history. Its demonstrated efficacy in inducing cancer cell apoptosis, inhibiting bone loss, and modulating metabolism makes it a compelling candidate for drug development. Future research should focus on elucidating the precise molecular targets of this compound, exploring its bioavailability and pharmacokinetics, and conducting further preclinical and clinical studies to validate its therapeutic applications in oncology, osteoporosis, and metabolic disorders.

References

Endogenous Production of Myristoleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endogenous production of myristoleic acid, a monounsaturated fatty acid with emerging biological significance. The document details its biosynthetic pathway, physiological roles, and interactions with key signaling cascades. It also includes comprehensive experimental protocols for the quantification of this compound and the assessment of its synthesis, alongside quantitative data on its distribution.

Biosynthesis of this compound

This compound (cis-9-tetradecenoic acid) is endogenously synthesized from the saturated fatty acid, myristic acid (tetradecanoic acid). The primary and rate-limiting step in this conversion is catalyzed by the enzyme Stearoyl-CoA Desaturase 1 (SCD1), an integral membrane protein located in the endoplasmic reticulum.[1][2] The biosynthesis process involves the following key stages:

  • Acylation of Myristic Acid: Myristic acid, derived from either de novo synthesis or dietary sources, is first activated to its coenzyme A (CoA) derivative, myristoyl-CoA.

  • Desaturation by SCD1: Myristoyl-CoA serves as a substrate for SCD1. In a complex series of redox reactions, SCD1 introduces a double bond at the delta-9 position of the fatty acyl chain. This reaction requires molecular oxygen, NADH, and the electron transport components, cytochrome b5 and NADH-cytochrome b5 reductase.[2] The product of this desaturation is myristoleoyl-CoA.

  • Hydrolysis: Myristoleoyl-CoA can then be hydrolyzed to release the free fatty acid, this compound.

The expression and activity of SCD1 are subject to tight regulation by various factors, including diet, hormones, and cellular metabolic status, which in turn dictates the rate of this compound synthesis.[3]

Myristoleic_Acid_Biosynthesis Myristic_Acid Myristic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Myristic_Acid->Acyl_CoA_Synthetase Myristoyl_CoA Myristoyl-CoA SCD1 Stearoyl-CoA Desaturase 1 (SCD1) Myristoyl_CoA->SCD1 Myristoleic_Acid This compound Myristoleoyl_CoA Myristoleoyl-CoA SCD1->Myristoleoyl_CoA O₂, NADH Acyl_CoA_Synthetase->Myristoyl_CoA ATP, CoA Hydrolase Acyl-CoA Hydrolase Hydrolase->Myristoleic_Acid Myristoleoyl_CoA->Hydrolase

Biosynthesis of this compound from Myristic Acid.

Quantitative Data on this compound Distribution

This compound is generally found in low concentrations in human tissues compared to other fatty acids. Its levels can be influenced by dietary intake of myristic acid and the activity of SCD1.

Tissue/FluidSpeciesConditionConcentration/Percentage of Total Fatty Acids
Adipose TissueHumanNormal0.3 - 0.7%
PlacentaHumanNormalDetected
Serum/PlasmaHumanNormalDetected and Quantifiable
ButterBovine-900 - 1200 mg/100g
Beef/VealBovine-0 - 424 mg/100g
Prostate Cancer Cells (LNCaP)HumanIn vitro, SCD1 activeRatio of palmitoleic/palmitic acid used as a surrogate for SCD1 activity
Prostate Cancer XenograftsMouseSCD1 inhibitionDecreased ratio of 16:1n-7/16:0

Signaling Pathways Modulated by this compound

This compound has been shown to influence key signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis.

Inhibition of RANKL-Mediated Osteoclastogenesis

This compound has been demonstrated to inhibit the formation of osteoclasts, the cells responsible for bone resorption. This effect is mediated through the suppression of the RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) signaling pathway. The proposed mechanism involves the inhibition of N-myristoyl-transferase, an enzyme that attaches myristic acid to proteins. This myristoylation is a critical post-translational modification for the proper localization and function of Src, a non-receptor tyrosine kinase. By inhibiting N-myristoyl-transferase, this compound prevents the activation of Src and its downstream effector, Pyk2, thereby disrupting the cytoskeletal rearrangements necessary for osteoclast function and bone resorption.[4][5]

RANKL_Signaling_Inhibition cluster_membrane Cell Membrane RANKL RANKL RANK RANK RANKL->RANK Src_inactive Inactive Src RANK->Src_inactive Activates Myristoylation Myristoylation Src_inactive->Myristoylation Src_active Active Src Pyk2_inactive Inactive Pyk2 Src_active->Pyk2_inactive Phosphorylates Pyk2_active Active Pyk2 Pyk2_inactive->Pyk2_active Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Pyk2_active->Cytoskeletal_Rearrangement Myristoleic_Acid This compound NMT N-myristoyl-transferase Myristoleic_Acid->NMT Inhibits Myristoylation->Src_active Membrane translocation Myristoylation->Src_active Bone_Resorption Bone Resorption Cytoskeletal_Rearrangement->Bone_Resorption

Inhibition of RANKL/Src/Pyk2 Pathway by this compound.
Activation of the Wnt/β-catenin Signaling Pathway

In dermal papilla cells, which are crucial for hair follicle development and growth, this compound has been shown to promote cell proliferation by activating the canonical Wnt/β-catenin signaling pathway.[6][7] The activation of this pathway by this compound leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK3β). This prevents the phosphorylation and subsequent degradation of β-catenin. As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell cycle progression and proliferation.[6][7][8] While the direct upstream target of this compound in this pathway is yet to be fully elucidated, it is known that other monounsaturated fatty acids, such as palmitoleic acid, can be attached to Wnt proteins, a modification essential for their secretion and activity.[9]

Wnt_Signaling_Activation cluster_membrane Cell Membrane Frizzled Frizzled Receptor Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 Myristoleic_Acid This compound Wnt Wnt Ligand Myristoleic_Acid->Wnt Potentially facilitates Wnt secretion/activity Wnt->Frizzled GSK3b_active Active GSK3β Dsh->GSK3b_active Inhibits GSK3b_inactive Inactive GSK3β GSK3b_active->GSK3b_inactive beta_catenin β-catenin GSK3b_active->beta_catenin Phosphorylates for degradation Degradation Proteasomal Degradation beta_catenin->Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear translocation and binding Gene_Expression Target Gene Expression (e.g., Cyclin D1, c-Myc) TCF_LEF->Gene_Expression Activates Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Activation of Wnt/β-catenin Pathway by this compound.

Experimental Protocols

Lipid Extraction from Biological Samples

This protocol is a generalized method for total lipid extraction, suitable for subsequent fatty acid analysis.

Lipid_Extraction_Workflow Start Start: Biological Sample (Cells or Tissue Homogenate) Add_Solvents Add Chloroform:Methanol (2:1, v/v) Start->Add_Solvents Homogenize Homogenize/Vortex Add_Solvents->Homogenize Phase_Separation Add 0.9% NaCl to induce phase separation Homogenize->Phase_Separation Centrifuge Centrifuge Phase_Separation->Centrifuge Collect_Organic_Phase Collect lower organic phase containing lipids Centrifuge->Collect_Organic_Phase Dry_Down Dry under nitrogen stream Collect_Organic_Phase->Dry_Down End End: Lipid Extract Dry_Down->End

Workflow for Total Lipid Extraction.

Protocol:

  • Sample Preparation: For cultured cells, wash with phosphate-buffered saline (PBS) and collect a cell pellet. For tissues, homogenize in a suitable buffer on ice.[10]

  • Solvent Addition: To the cell pellet or tissue homogenate, add a 20-fold volume of a chloroform:methanol (2:1, v/v) solution.[11]

  • Homogenization: Thoroughly vortex or homogenize the sample to ensure complete lipid extraction.[11]

  • Phase Separation: Add 0.2 volumes of 0.9% sodium chloride solution to the mixture and vortex.[11]

  • Centrifugation: Centrifuge the sample to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower (chloroform) phase, which contains the lipids, using a glass Pasteur pipette.[12]

  • Drying: Dry the collected lipid extract under a stream of nitrogen gas. The dried lipid extract can be stored at -80°C for further analysis.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.

FAMEs_Preparation_Workflow Start Start: Dried Lipid Extract Add_Reagent Add Boron Trifluoride (BF₃) in Methanol Start->Add_Reagent Incubate Incubate at 60-100°C Add_Reagent->Incubate Add_Water Add water to stop the reaction Incubate->Add_Water Extract_FAMEs Extract FAMEs with hexane Add_Water->Extract_FAMEs Collect_Organic_Phase Collect upper hexane phase Extract_FAMEs->Collect_Organic_Phase Dry_and_Reconstitute Dry and reconstitute in a suitable solvent for GC-MS Collect_Organic_Phase->Dry_and_Reconstitute End End: FAMEs for GC-MS Analysis Dry_and_Reconstitute->End

References

Myristoleic Acid in Marine Organisms: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Myristoleic acid (cis-9-tetradecenoic acid), a monounsaturated omega-5 fatty acid, is emerging as a molecule of significant interest within the scientific community, particularly for its prevalence in various marine organisms and its potential therapeutic applications. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, presence in marine life, and its purported roles in anti-cancer, anti-inflammatory, and bone health-related signaling pathways. Detailed experimental protocols for the extraction, identification, and functional analysis of this compound are provided, alongside quantitative data and visual representations of key biological processes to support further research and drug development initiatives.

Introduction

This compound is a 14-carbon monounsaturated fatty acid biosynthesized from its saturated counterpart, myristic acid, by the action of the enzyme stearoyl-CoA desaturase-1 (SCD-1)[1]. While not as common in nature as other fatty acids, it is found in the depot fats of many marine and terrestrial animals[2]. Marine ecosystems, with their vast biodiversity, represent a rich and largely untapped source of this intriguing fatty acid. This compound has garnered attention for its cytotoxic effects on cancer cells, its ability to modulate inflammatory responses, and its influence on bone metabolism[3][4][5][6]. This guide aims to consolidate the current knowledge on this compound from marine sources to facilitate its exploration for novel therapeutic interventions.

Biosynthesis of this compound

The primary pathway for the synthesis of this compound in organisms, including marine life, is the desaturation of myristic acid. This reaction is catalyzed by the enzyme stearoyl-CoA desaturase-1 (SCD-1), which introduces a double bond at the delta-9 position of the fatty acid chain.

Myristic_Acid Myristic Acid (14:0) Myristoyl_CoA Myristoyl-CoA Myristic_Acid->Myristoyl_CoA Acyl-CoA Synthetase Myristoleic_Acid This compound (14:1n-5) Myristoyl_CoA->Myristoleic_Acid NADPH, O2 -> NADP+, 2H2O SCD1 Stearoyl-CoA Desaturase-1 (SCD-1) SCD1->Myristoyl_CoA

Figure 1: Biosynthesis of this compound.

Occurrence and Quantitative Data in Marine Organisms

This compound is present in a variety of marine organisms, from microorganisms to fish. The concentration of this fatty acid can vary significantly depending on the species, geographical location, and environmental factors. The following tables summarize the quantitative data on this compound content in different marine organisms, expressed as a percentage of total fatty acids.

Table 1: this compound Content in Marine Fish

SpeciesCommon NameTissueThis compound (% of Total Fatty Acids)Reference
Sillago sihamaSilver sillagoMuscle2.95[7]
Odontamblyopus rubicundusRuby gobyMuscle2.99[7]
Harpadon nehereusBombay duckMuscle7.47[7]
Lateolabrax japonicusJapanese seabassMuscle2.54[7]
Selaroidea leptolepisYellowstripe scadMuscle5.24[7]
Cynoglossus lidaTonguesoleMuscle5.15[7]
Various deep-sea fish-Muscle0.86 - 49.63 (SFA), 0.29 - 50.09 (MUFA)[3]

Table 2: this compound Content in Marine Invertebrates

SpeciesCommon NameThis compound (% of Total Fatty Acids)Reference
Various echinodermsSea cucumbers, sea urchins, etc.Present, variable[8][9]
Various marine bivalves-Present, variable[10]

Table 3: this compound Content in Marine Microalgae and Macroalgae

SpeciesPhylum/GroupThis compound (% of Total Fatty Acids)Reference
Tisochrysis luteaHaptophyta0.82[11]
Various marine microalgae-Minor component[7]
Various marine macroalgaeChlorophyta, Rhodophyta, PhaeophytaPresent, variable[12][13]

Therapeutic Potential and Signaling Pathways

This compound has demonstrated a range of biological activities with therapeutic potential. These effects are mediated through its interaction with various cellular signaling pathways.

Anti-Cancer Activity

This compound has been shown to induce apoptosis and necrosis in cancer cells. A key mechanism is likely through the modulation of Src kinase activity. The precursor, myristic acid, is essential for the myristoylation of Src kinase, a post-translational modification that is critical for its membrane localization and oncogenic signaling. By potentially interfering with this process or through other mechanisms, this compound can disrupt cancer cell proliferation and survival.

Myristoleic_Acid This compound NMT N-Myristoyltransferase (NMT) Myristoleic_Acid->NMT Inhibition Apoptosis Apoptosis Myristoleic_Acid->Apoptosis Src_Kinase Src Kinase NMT->Src_Kinase Myristoylation Myristoylated_Src Myristoylated Src Kinase Membrane_Localization Membrane Localization Myristoylated_Src->Membrane_Localization Oncogenic_Signaling Oncogenic Signaling (e.g., MAPK, FAK) Membrane_Localization->Oncogenic_Signaling Proliferation Cell Proliferation Oncogenic_Signaling->Proliferation Oncogenic_Signaling->Apoptosis Inhibition

Figure 2: Proposed Anti-Cancer Signaling of this compound via Src Kinase.
Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties, potentially through the inhibition of the NF-κB and 5-lipoxygenase (5-LOX) pathways. The NF-κB pathway is a central regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory cytokines. 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.

cluster_nfkb NF-κB Pathway cluster_5lox 5-LOX Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription Myristoleic_Acid_NFkB This compound Myristoleic_Acid_NFkB->IKK Inhibition Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX Leukotrienes Leukotrienes Five_LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Myristoleic_Acid_5LOX This compound Myristoleic_Acid_5LOX->Five_LOX Inhibition

Figure 3: Anti-Inflammatory Signaling of this compound.
Bone Health

This compound has been shown to inhibit osteoclast formation and bone resorption. This effect is mediated by the suppression of the RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) signaling pathway. Specifically, this compound attenuates the RANKL-induced tyrosine phosphorylation of Src and Pyk2, key signaling molecules in osteoclast differentiation and function[5][6].

RANKL RANKL RANK RANK RANKL->RANK Src_Pyk2 Src / Pyk2 RANK->Src_Pyk2 Activation Myristoleic_Acid This compound Myristoleic_Acid->Src_Pyk2 Inhibition of Phosphorylation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Src_Pyk2->Cytoskeletal_Rearrangement Osteoclast_Formation Osteoclast Formation & Bone Resorption Cytoskeletal_Rearrangement->Osteoclast_Formation

Figure 4: Inhibition of RANKL Signaling by this compound.

Experimental Protocols

Lipid Extraction from Marine Tissues

The following is a generalized protocol for the extraction of total lipids from marine tissues, based on the widely used Folch and Bligh & Dyer methods.

Start Start: Homogenize Marine Tissue Add_Solvent Add Chloroform:Methanol (2:1 v/v) Start->Add_Solvent Homogenize Homogenize/Vortex Add_Solvent->Homogenize Centrifuge1 Centrifuge to Separate Phases Homogenize->Centrifuge1 Collect_Organic Collect Lower Organic Phase Centrifuge1->Collect_Organic Wash Wash with 0.9% NaCl Collect_Organic->Wash Centrifuge2 Centrifuge Wash->Centrifuge2 Collect_Final Collect Lower Organic Phase Centrifuge2->Collect_Final Evaporate Evaporate Solvent under Nitrogen Collect_Final->Evaporate End End: Total Lipid Extract Evaporate->End

References

Methodological & Application

Quantification of Myristoleic Acid in Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleic acid (cis-9-tetradecenoic acid) is a monounsaturated omega-5 fatty acid that plays a significant role in various biological processes. It is produced from myristic acid by the enzyme delta-9 desaturase.[1] Found in various natural sources, including milk products and certain plant oils, this compound has garnered increasing interest within the scientific community.[1][2] Its involvement in cellular signaling, potential as a therapeutic agent, and association with various physiological and pathological states make its accurate quantification in tissues a critical aspect of research and drug development.[3][4][5]

This document provides detailed application notes and protocols for the quantification of this compound in biological tissues, intended for researchers, scientists, and professionals in drug development.

Applications

The quantification of this compound in tissues is pertinent to a wide range of research areas:

  • Metabolic Research: Studying the role of this compound in lipid metabolism and its association with metabolic disorders such as obesity and nonalcoholic fatty liver disease (NAFLD).[4]

  • Oncology: Investigating the cytotoxic effects of this compound on cancer cells and its potential as an anti-cancer agent.[3][5][6]

  • Immunology and Inflammation: Exploring its role in modulating immune responses and its potential anti-inflammatory properties.

  • Bone Biology: Understanding its inhibitory effects on osteoclast formation and its potential therapeutic application in bone disorders like osteoporosis.[4][6]

  • Dermatology: Investigating its effects on skin and hair, including its potential as a treatment for acne and alopecia.[4]

  • Pharmacokinetics and Drug Development: Assessing the tissue distribution and concentration of this compound when administered as a therapeutic agent.

Quantitative Data of this compound in Tissues

The concentration of this compound can vary significantly between different tissues and physiological states. The following table summarizes representative quantitative data from various studies. It is important to note that values can be influenced by factors such as diet, age, and species.

Tissue/Sample TypeSpeciesConcentration/LevelAnalytical MethodReference
Adipose TissueHuman~0.3 - 0.7% of total fatty acidsNot Specified[1]
PlasmaHumanDetectableLC-MS/MS[7]
SerumHumanDetectableGC-MS[8]
Whole BloodHumanDetectableGC-MS[8]
RetinaBovinePresent (in recoverin)Not Specified[9]
Heart MitochondriaBovine< 0.3% of total fatty acidsNot Specified[9]
Liver MitochondriaBovine< 0.3% of total fatty acidsNot Specified[9]

Experimental Protocols

Accurate quantification of this compound in tissues requires robust and validated analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed techniques.

Protocol 1: Quantification of Total this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of total fatty acids, including this compound, from tissue samples. It involves lipid extraction, saponification to release fatty acids from complex lipids, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Materials:

  • Tissue sample

  • Internal Standard (e.g., deuterated myristic acid)

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl)

  • Hexane, HPLC grade

  • Boron trifluoride (BF3) in methanol (14%)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., SP-2560)

Procedure:

  • Sample Homogenization and Lipid Extraction (Folch Method):

    • Weigh approximately 50-100 mg of frozen tissue.

    • Add the tissue to a glass tube with a known amount of internal standard.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

    • Vortex the mixture for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic layer containing the lipids into a new glass tube.

    • Repeat the extraction of the remaining aqueous layer and pellet with another 2 mL of chloroform:methanol (2:1, v/v).

    • Pool the organic extracts and dry the solvent under a stream of nitrogen gas.

  • Saponification:

    • To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.

    • Incubate the mixture at 80°C for 1 hour to hydrolyze the ester linkages and release the fatty acids.

    • Allow the sample to cool to room temperature.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Add 2 mL of 14% BF3 in methanol to the saponified sample.

    • Incubate at 80°C for 30 minutes.

    • Cool the sample to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution, and vortex thoroughly.

    • Centrifuge at 1500 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the FAMEs solution into the GC-MS.

    • Use a temperature program suitable for separating C14:1 FAME from other fatty acids. A typical program starts at 100°C, holds for 2 minutes, then ramps to 250°C at 5°C/min.[10]

    • The mass spectrometer should be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

    • Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a pure standard.

    • Quantify the amount of this compound by comparing the peak area of its methyl ester to that of the internal standard.

Protocol 2: Quantification of Free this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the analysis of free (unesterified) this compound and can be adapted for total fatty acids with an initial saponification step. This method often provides higher sensitivity and specificity.

Materials:

  • Tissue sample

  • Internal Standard (e.g., deuterated this compound)

  • Acetonitrile (ACN), LC-MS grade

  • Isopropanol (IPA), LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium formate

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Homogenization and Extraction:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Add the tissue to a tube containing a known amount of internal standard.

    • Add 1 mL of ice-cold ACN containing 1% formic acid.

    • Homogenize the tissue thoroughly.

    • Vortex for 2 minutes and then centrifuge at 12,000 rpm for 10 minutes.[7]

    • Collect the supernatant, which contains the free fatty acids.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant (e.g., 2-5 µL) onto the LC-MS/MS system.

    • Use a reversed-phase C18 column for chromatographic separation.

    • A typical mobile phase system consists of:

      • Mobile Phase A: Water:ACN (40:60, v/v) with 20 mM ammonium formate.[7]

      • Mobile Phase B: IPA:ACN (40:60, v/v) with 0.2% formic acid.[7]

    • Use a gradient elution to separate this compound from other fatty acids and matrix components.

    • The mass spectrometer should be operated in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound is [M-H]⁻ at m/z 225.2. The specific product ions will depend on the instrument and collision energy.

    • Develop a calibration curve using a series of this compound standards with a constant concentration of the internal standard.

    • Quantify the this compound in the sample by interpolating its peak area ratio to the internal standard on the calibration curve.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Role in Signaling

This compound is synthesized from myristic acid, a saturated fatty acid, by the action of the enzyme Stearoyl-CoA desaturase-1 (SCD1).[4] It is involved in various signaling pathways. For instance, in osteoclasts, this compound can inhibit the kinase activity of Src, which is crucial for osteoclast function and bone resorption.[4]

Myristoleic_Acid_Signaling Myristic_Acid Myristic Acid SCD1 Stearoyl-CoA desaturase-1 (SCD1) Myristic_Acid->SCD1 Myristoleic_Acid This compound SCD1->Myristoleic_Acid Catalyzes Src_Kinase Src Kinase Myristoleic_Acid->Src_Kinase Inhibits Osteoclast_Function Osteoclast Function & Bone Resorption Src_Kinase->Osteoclast_Function Promotes

Caption: Biosynthesis of this compound and its inhibitory effect on Src kinase in osteoclasts.

Experimental Workflow for GC-MS Quantification

The following diagram illustrates the key steps in the quantification of this compound from tissue samples using GC-MS.

GCMS_Workflow Tissue_Sample Tissue Sample Homogenization Homogenization & Lipid Extraction Tissue_Sample->Homogenization Saponification Saponification Homogenization->Saponification Derivatization Derivatization (FAMEs) Saponification->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis & Quantification GCMS_Analysis->Data_Analysis

Caption: Workflow for the quantification of this compound in tissues by GC-MS.

Experimental Workflow for LC-MS/MS Quantification

This diagram outlines the process for quantifying free this compound using LC-MS/MS.

LCMS_Workflow Tissue_Sample Tissue Sample Homogenization_Extraction Homogenization & Free Fatty Acid Extraction Tissue_Sample->Homogenization_Extraction LCMS_Analysis LC-MS/MS Analysis Homogenization_Extraction->LCMS_Analysis Data_Analysis Data Analysis & Quantification LCMS_Analysis->Data_Analysis

Caption: Workflow for the quantification of free this compound in tissues by LC-MS/MS.

References

Application Notes and Protocols for the Extraction of Myristoleic Acid from Plant Seeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleic acid (9-tetradecenoic acid), an omega-5 monounsaturated fatty acid, has garnered significant interest in the scientific community for its potential therapeutic properties. It is a known cytotoxic agent against various cancer cell lines, particularly prostate cancer cells, where it can induce apoptosis and necrosis.[1][2][3] Furthermore, this compound is involved in key cellular signaling pathways, including the Wnt/β-catenin and NF-κB pathways, and has shown potential in regulating bone metabolism. This document provides detailed protocols for the extraction of this compound from various plant seeds, presents quantitative data on its prevalence, and visualizes its role in relevant biological pathways.

Plant Seed Sources of this compound

This compound is relatively uncommon in nature but is found in significant concentrations in the seeds of plants belonging to the Myristicaceae family. Pycnanthus angolensis, also known as African nutmeg, is a particularly rich source. Other notable sources include true nutmeg (Myristica fragrans) and Saw Palmetto (Serenoa repens).

Quantitative Data: this compound Content in Plant Seeds

The following table summarizes the this compound content found in the seeds of various plants, as reported in scientific literature.

Plant SpeciesFamilyCommon NameThis compound Content (% of total fatty acids)Reference
Pycnanthus angolensisMyristicaceaeAfrican Nutmeg19.4 - 26.3
Myristica fragransMyristicaceaeNutmeg~1.15[4]
Serenoa repensArecaceaeSaw PalmettoVariable, a key bioactive component[1][2][3]
Horsfieldia pandurifoliaMyristicaceae20.37[5]
Lindera aggregataLauraceae40.9[5]

Experimental Protocols

Solvent Extraction using Soxhlet Apparatus

This protocol is a standard method for the efficient extraction of oils from seeds using an organic solvent.

Materials and Equipment:

  • Dried and powdered plant seeds

  • n-Hexane (or other suitable non-polar solvent)

  • Soxhlet extractor apparatus (including round-bottom flask, extraction chamber, and condenser)

  • Heating mantle

  • Thimble (cellulose or glass fiber)

  • Rotary evaporator

  • Glass wool

Protocol:

  • Sample Preparation: Grind the dried plant seeds into a fine powder to increase the surface area for extraction.

  • Thimble Loading: Accurately weigh a specific amount of the powdered seed material (e.g., 20-30 g) and place it inside a cellulose thimble. Lightly plug the top of the thimble with glass wool to prevent the powder from dispersing.

  • Apparatus Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Attach the round-bottom flask, filled with a suitable volume of n-hexane (typically a 1:5 to 1:10 solid-to-solvent ratio), to the bottom of the extractor.[6] Connect the condenser to the top of the extractor and ensure a continuous flow of cold water.

  • Extraction: Heat the round-bottom flask using a heating mantle. The solvent will vaporize, travel up the distillation arm, and condense in the condenser. The condensed solvent will drip into the thimble containing the seed powder, initiating the extraction.

  • Siphoning: When the solvent level in the extraction chamber reaches the top of the siphon arm, the entire volume of the solvent and extracted oil will be siphoned back into the round-bottom flask.

  • Cycling: This process of solvent vaporization, condensation, and siphoning will repeat automatically. Allow the extraction to proceed for a sufficient duration, typically 6-8 hours, or until the solvent in the siphon arm runs clear, indicating that the extraction is complete.[6]

  • Solvent Recovery: After the extraction is complete, turn off the heating mantle and allow the apparatus to cool. Detach the round-bottom flask containing the oil and solvent mixture. Remove the solvent using a rotary evaporator to obtain the crude seed oil.

  • Drying and Weighing: Dry the extracted oil in an oven at a low temperature (e.g., 60°C) until a constant weight is achieved to remove any residual solvent. The yield of the extracted oil can then be calculated.

Supercritical Fluid Extraction (SFE) with CO₂

SFE is a green and efficient alternative to traditional solvent extraction, utilizing carbon dioxide in its supercritical state as the extraction solvent.

Materials and Equipment:

  • Dried and powdered plant seeds

  • Supercritical Fluid Extractor system

  • High-pressure CO₂ source

  • Collection vial

Protocol:

  • Sample Preparation: As with solvent extraction, grind the dried plant seeds to a fine powder.

  • Loading the Extractor: Load a known weight of the powdered seed material into the extraction vessel of the SFE system.

  • Setting Parameters: Set the desired extraction parameters. These are critical for efficient extraction and can be optimized for each specific seed type. General parameters for oil extraction from seeds are:

    • Pressure: 200-400 bar[4]

    • Temperature: 40-60°C[4]

    • CO₂ Flow Rate: 2-4 mL/min[7]

    • Extraction Time: 1-3 hours[8]

  • Extraction: Start the SFE system. The high-pressure pump will deliver liquid CO₂ to the heater, where it will be heated to the set temperature, reaching its supercritical state. The supercritical CO₂ will then pass through the extraction vessel, dissolving the oil from the seed matrix.

  • Collection: The mixture of supercritical CO₂ and extracted oil then flows through a pressure-release valve into a collection vial at a lower pressure. This causes the CO₂ to return to its gaseous state and evaporate, leaving the solvent-free oil in the collection vial.

  • Yield Determination: After the extraction is complete, weigh the collected oil to determine the extraction yield.

Fatty Acid Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps to determine the fatty acid composition of the extracted oil, including the percentage of this compound.

Materials and Equipment:

  • Extracted seed oil

  • Methanol

  • Acetyl chloride or Boron trifluoride-methanol solution (for esterification)

  • n-Hexane

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-WAX or BPX70)

  • Fatty acid methyl ester (FAME) standards

Protocol:

  • Transesterification (FAME Preparation):

    • Dissolve a small amount of the extracted oil (e.g., 50 mg) in a known volume of n-hexane.

    • Add a solution of methanolic acetyl chloride or boron trifluoride-methanol to the oil solution.

    • Heat the mixture in a sealed vial at a specific temperature (e.g., 60-80°C) for a set time (e.g., 1-2 hours) to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs).

    • After cooling, add water and n-hexane to the mixture and vortex.

    • Separate the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC-MS system.

    • Set the GC oven temperature program to separate the different FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature and ramp up to a higher temperature.

    • The separated FAMEs will then enter the mass spectrometer, where they will be ionized and fragmented. The resulting mass spectra will be used to identify each FAME.

  • Quantification:

    • Identify the this compound methyl ester peak in the chromatogram by comparing its retention time and mass spectrum with that of a known standard.

    • Calculate the percentage of this compound by determining the area of its peak relative to the total area of all fatty acid peaks in the chromatogram.

Signaling Pathways and Biological Activity

This compound has been shown to influence several key signaling pathways implicated in cancer and other diseases.

Apoptosis Induction in Prostate Cancer Cells

This compound is a cytotoxic component found in Serenoa repens extract that induces both apoptosis and necrosis in human prostate cancer cells (LNCaP).[1][2] This effect is partially associated with the activation of caspases, key enzymes in the apoptotic pathway.

Apoptosis_Pathway This compound-Induced Apoptosis in Prostate Cancer Cells Myristoleic_Acid This compound Prostate_Cancer_Cell Prostate Cancer Cell (LNCaP) Myristoleic_Acid->Prostate_Cancer_Cell Induces cell death in Caspase_Activation Caspase Activation Prostate_Cancer_Cell->Caspase_Activation Leads to Necrosis Necrosis Prostate_Cancer_Cell->Necrosis Also undergoes Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound triggers both apoptosis and necrosis in prostate cancer cells.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation. This compound has been shown to activate this pathway, which can have implications for processes like hair growth.

Wnt_Pathway This compound and the Wnt/β-catenin Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Myristoleic_Acid This compound Frizzled_LRP Frizzled/LRP Receptor Myristoleic_Acid->Frizzled_LRP Activates Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Recruits GSK3b GSK-3β Dsh->GSK3b Inhibits APC_Axin APC/Axin Complex Dsh->APC_Axin Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation APC_Axin->beta_catenin Facilitates degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates and translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to Target_Gene_Expression Target Gene Expression (e.g., cell proliferation) TCF_LEF->Target_Gene_Expression Activates NFkB_Pathway Potential Modulation of NF-κB Signaling by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->TLR4 IKK_Complex IKK Complex TLR4->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Myristoleic_Acid This compound Myristoleic_Acid->IKK_Complex Potential Inhibition Inflammatory_Genes Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes Activates Experimental_Workflow Overall Experimental Workflow for this compound Research cluster_extraction Extraction cluster_analysis Analysis cluster_bioactivity Biological Activity Plant_Seeds Plant Seeds Grinding Grinding Plant_Seeds->Grinding Extraction Oil Extraction (Soxhlet or SFE) Grinding->Extraction Crude_Oil Crude Seed Oil Extraction->Crude_Oil FAME_Prep FAME Preparation (Transesterification) Crude_Oil->FAME_Prep Cell_Culture Cell Culture Studies (e.g., Cancer Cells) Crude_Oil->Cell_Culture Treatment GC_MS GC-MS Analysis FAME_Prep->GC_MS Data_Analysis Data Analysis (Quantification) GC_MS->Data_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Cell_Culture->Signaling_Pathway_Analysis Functional_Assays Functional Assays (Apoptosis, Proliferation) Cell_Culture->Functional_Assays

References

Application Note: Analysis of Myristoleic Acid Using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myristoleic acid ((9Z)-tetradec-9-enoic acid) is a monounsaturated omega-5 fatty acid with the formula C14H26O2.[1][2] It is found in various natural sources and is known for its diverse biological activities, including cytotoxic and apoptosis-inducing effects, making it a compound of interest in drug development and biomedical research.[3][4] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of this compound in various biological and pharmaceutical matrices. This application note provides detailed protocols for the extraction, derivatization, and GC-MS analysis of this compound.

Biological Significance and Signaling Pathways

This compound is involved in several key cellular processes and signaling pathways:

  • Apoptosis Induction: It has been shown to induce apoptosis and necrosis in human prostate cancer cells.

  • Wnt/β-Catenin and ERK Signaling: this compound can activate the Wnt/β-catenin and ERK pathways, which are crucial for cell proliferation and differentiation.[5]

  • Inhibition of Osteoclastogenesis: It inhibits the formation of osteoclasts, the cells responsible for bone resorption, by suppressing the RANKL-induced activation of Src and Pyk2.[5]

  • Antimicrobial and Biofilm Inhibition: this compound exhibits antibacterial activity and can inhibit the formation of biofilms by pathogenic bacteria such as Cutibacterium acnes.[4]

Experimental Protocols

Accurate analysis of this compound by GC-MS requires careful sample preparation, including extraction from the sample matrix and derivatization to increase its volatility for gas chromatography.

Protocol 1: Extraction of Total Fatty Acids from Biological Samples

This protocol describes a general method for extracting total fatty acids, including this compound, from biological samples such as cells, plasma, or tissues.

Materials:

  • Sample (e.g., 0.5 million cells, 0.5 mL plasma)

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform

  • Deionized water

  • Internal Standard (e.g., deuterated myristic acid)

  • Centrifuge

  • Glass tubes

Procedure:

  • Sample Preparation:

    • Cells: Lyse up to 2 million cells by adding two volumes of methanol.

    • Plasma: Add 100 µL of internal standard to 0.5 mL of plasma.

    • Tissue: Homogenize the tissue in an appropriate buffer and add the internal standard.

  • Lipid Extraction (Bligh and Dyer Method Modification):

    • To the sample, add a mixture of chloroform and methanol (1:2, v/v) to achieve a final solvent ratio of chloroform:methanol:water of 1:2:0.8.

    • Vortex the mixture thoroughly for 3 minutes.

    • Add 1 volume of chloroform and vortex for 1 minute.

    • Add 1 volume of deionized water and vortex for 1 minute.

    • Centrifuge the mixture at 3000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic layer (chloroform phase), which contains the lipids, into a clean glass tube.

    • Dry the collected organic phase under a gentle stream of nitrogen.

Protocol 2: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME)

Derivatization is essential to increase the volatility of this compound for GC analysis.[6][7] Methylation is a common method to convert fatty acids into their corresponding fatty acid methyl esters (FAMEs).

Materials:

  • Dried lipid extract from Protocol 1

  • BF3-methanol (14%) or 1.2 M HCl in methanol[6][8]

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

Procedure using BF3-Methanol:

  • Add 1 mL of 14% BF3-methanol solution to the dried lipid extract.

  • Cap the tube tightly and heat at 60°C for 30-60 minutes.[6]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute.

  • Centrifuge at a low speed to separate the layers.

  • Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis of this compound Methyl Ester

This protocol outlines typical GC-MS parameters for the analysis of this compound methyl ester.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with a 5973 MS detector).

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[9]

  • Injector Temperature: 250°C.[7]

  • Injection Mode: Splitless.[10]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 180°C at 15°C/min.

    • Ramp to 250°C at 5°C/min, hold for 3 minutes.

    • Ramp to 320°C at 20°C/min, hold for 12 minutes.[10]

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.[9]

  • Electron Energy: 70 eV.[9]

  • Mass Scan Range: m/z 50-500.

  • Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity and specificity. The quantifier and qualifier ions for the TMS-derivative of this compound can be used for SIM mode.

Data Presentation

Quantitative analysis of this compound is typically performed by creating a calibration curve using a certified standard of this compound methyl ester. The concentration in unknown samples is determined by comparing the peak area of the analyte to the calibration curve.

Table 1: Example GC-MS Quantitative Data for this compound

Sample IDMatrixThis compound Concentration (µg/mL)Relative Standard Deviation (%)
Control 1Plasma5.23.1
Control 2Plasma5.52.8
Treated 1Plasma15.84.5
Treated 2Plasma16.24.1

Table 2: Mass Spectral Data for this compound Methyl Ester (FAME)

m/zRelative Abundance (%)Ion Fragment
24010[M]+
20925[M-OCH3]+
18015[M-C4H8O]+
15230[M-C6H12O]+
74100McLafferty rearrangement ion

Note: The mass spectrum of the methyl ester of this compound will show a characteristic molecular ion peak [M]+ and fragmentation patterns typical for FAMEs.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells, Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Protocol 1 Derivatization Derivatization to FAMEs Extraction->Derivatization Protocol 2 GCMS GC-MS Analysis Derivatization->GCMS Protocol 3 Data Data Processing & Quantitation GCMS->Data

Caption: Experimental workflow for GC-MS analysis of this compound.

signaling_pathway cluster_wnt Wnt/β-Catenin Pathway cluster_erk ERK Pathway cluster_apoptosis Apoptosis Pathway Myristoleic_Acid This compound Wnt Wnt Signaling Myristoleic_Acid->Wnt activates ERK ERK Activation Myristoleic_Acid->ERK activates Apoptosis Induction of Apoptosis Myristoleic_Acid->Apoptosis induces Beta_Catenin β-Catenin Stabilization Wnt->Beta_Catenin Proliferation Cell Proliferation Beta_Catenin->Proliferation Autophagy Autophagy ERK->Autophagy

Caption: Signaling pathways modulated by this compound.

The protocols and information provided in this application note offer a comprehensive guide for the robust and reliable analysis of this compound using GC-MS. These methods are applicable to a wide range of research and development activities, from basic science to clinical and pharmaceutical applications. The detailed experimental procedures and data presentation guidelines will aid researchers in obtaining high-quality, reproducible results for the quantification of this biologically significant fatty acid.

References

Synthesis of Myristoleic Acid for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: The Research Potential of Myristoleic Acid

This compound, also known as (9Z)-tetradecenoic acid, is an omega-5 monounsaturated fatty acid. While less common in nature than other fatty acids, it is a subject of growing research interest due to its diverse biological activities. It is biosynthesized from myristic acid by the enzyme stearoyl-CoA desaturase-1.[1] Natural sources include the seed oil from plants of the Myristicaceae family, where it can constitute up to 30% of the oil.[2]

The utility of this compound in research spans several key areas:

  • Oncology: this compound has been identified as a cytotoxic agent against human prostate cancer cells (LNCaP), where it induces a mixed mechanism of cell death involving both apoptosis and necrosis.[3][4] This makes it a valuable tool for studying lipid-mediated cell death pathways and a potential starting point for the development of novel anticancer therapeutics.

  • Bone Biology: Research has shown that this compound inhibits the formation of osteoclasts, the cells responsible for bone resorption.[5] It achieves this by suppressing the RANKL-induced activation of key signaling proteins Src and Pyk2, suggesting its potential as a therapeutic candidate for osteoporosis and other bone disorders.[5][6]

  • Dermatology and Hair Growth: this compound promotes anagen (growth phase) signaling in dermal papilla cells, which are crucial for regulating the hair cycle.[3] It activates the Wnt/β-catenin and ERK signaling pathways, leading to increased cell proliferation, suggesting its utility in research on alopecia and hair loss treatments.[3]

  • Antimicrobial Research: The fatty acid exhibits significant antibiofilm activity against Cutibacterium acnes (formerly Propionibacterium acnes), a bacterium implicated in acne. This positions this compound as a useful compound for studying bacterial biofilm formation and developing new dermatological treatments.

Chemical Synthesis of (9Z)-Tetradecenoic Acid (this compound)

A reliable chemical synthesis is essential for obtaining high-purity this compound for research, avoiding the complexities of extraction and purification from natural sources. A common and effective strategy involves the ozonolysis of a readily available larger fatty acid, followed by a Wittig reaction to construct the desired C14 backbone with the double bond at the cis-9 position.

Synthesis Workflow Diagram

Below is a diagram outlining the two-step synthesis of Myristoleate from Oleate.

Synthesis_Workflow Oleate Methyl Oleate (C18:1, n-9) Ozonolysis Step 1: Ozonolysis (O3, then DMS) Oleate->Ozonolysis Aldehyde Methyl 9-oxononanoate (Aldehyde) Ozonolysis->Aldehyde Wittig Step 2: Wittig Reaction (n-Pentyltriphenyl- phosphonium ylide) Aldehyde->Wittig Myristoleate Methyl Myristoleate (C14:1, n-5) Wittig->Myristoleate Hydrolysis Optional: Saponification (e.g., KOH/MeOH) Myristoleate->Hydrolysis Final_Product This compound (Free Fatty Acid) Hydrolysis->Final_Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of Methyl Myristoleate

This protocol describes the synthesis starting from commercially available methyl oleate.

Step 1: Oxidative Cleavage of Methyl Oleate via Ozonolysis

  • Dissolution: Dissolve methyl oleate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol in a three-neck flask equipped with a gas inlet tube and a drying tube. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone (O₃) gas through the solution. Monitor the reaction by TLC or by the appearance of a blue color, indicating an excess of ozone.

  • Quenching: Once the reaction is complete, switch the gas flow to oxygen or nitrogen to purge the excess ozone from the solution. Add a reducing agent, such as dimethyl sulfide (DMS, 2 equivalents), to the flask while maintaining the cold temperature.

  • Workup: Allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 6 hours to overnight). Remove the solvent under reduced pressure. The resulting crude product, primarily methyl 9-oxononanoate, can often be used in the next step without extensive purification.

Step 2: Alkene Formation via Wittig Reaction

  • Ylide Preparation: In a separate flame-dried flask under an inert atmosphere (e.g., argon), suspend n-pentyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi, 1.1 equivalents, 1.6 M in hexanes), dropwise to the suspension. The formation of the orange-red ylide indicates a successful reaction. Stir for 30 minutes at this temperature.

  • Aldehyde Addition: Dissolve the crude methyl 9-oxononanoate from Step 1 in anhydrous THF and add it slowly to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for approximately 4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Purification: After cooling, quench the reaction with water and extract the product with an organic solvent like diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude methyl myristoleate by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Synthesis Data
ParameterValue/ResultReference
Starting MaterialMethyl OleatePatent CN102348482B
IntermediateMethyl 9-oxononanoatePatent CN102348482B
Wittig Reagentn-Pentyltriphenylphosphonium bromide / n-BuLiPatent CN102348482B
Yield (Wittig Step)~65%Patent CN102348482B
Final ProductMethyl (9Z)-tetradecenoate (Methyl Myristoleate)Patent CN102348482B

Protocols for Biological Evaluation

Protocol 1: Preparation of this compound for Cell Culture

Fatty acids are poorly soluble in aqueous media and can be cytotoxic if not delivered properly. Complexing with fatty-acid-free Bovine Serum Albumin (BSA) is the standard method.

  • Stock Solution: Prepare a 100 mM stock solution of this compound in 100% ethanol. Store under nitrogen at -20 °C.

  • BSA Solution: Prepare a 10% (w/v) fatty-acid-free BSA solution in sterile deionized water or PBS. Warm to 37 °C to dissolve, then sterile filter (0.22 µm).

  • Complexation: Under sterile conditions, slowly add the this compound stock solution to the warm (37 °C) BSA solution while stirring to achieve the desired molar ratio (e.g., 5:1 fatty acid to BSA) and final concentration. For example, to make 1 mL of a 500 µM this compound working solution (in 100 µM BSA):

    • Place 67 µL of 10% BSA into a sterile tube.

    • Add 928 µL of serum-free culture medium and warm to 37 °C.

    • Add 5 µL of the 100 mM this compound stock solution dropwise while vortexing gently.

  • Incubation: Incubate the solution at 37 °C for at least 30-60 minutes to allow for complexation before adding to cells.

  • Control: Prepare a vehicle control containing the same final concentrations of ethanol and BSA.

Protocol 2: Cytotoxicity Assessment in LNCaP Cells (MTT Assay)

This protocol assesses the effect of this compound on the viability of prostate cancer cells.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_read Readout Seed 1. Seed LNCaP cells in 96-well plate Incubate1 2. Incubate 24h (allow attachment) Seed->Incubate1 PrepareMA 3. Prepare MA-BSA complexes Treat 4. Treat cells with serial dilutions of MA PrepareMA->Treat Incubate2 5. Incubate 48-72h Treat->Incubate2 AddMTT 6. Add MTT reagent Incubate3 7. Incubate 1-4h (formazan forms) AddMTT->Incubate3 Solubilize 8. Add Solubilizer (e.g., DMSO, SDS) Incubate3->Solubilize Read 9. Read Absorbance (~570 nm) Solubilize->Read

Caption: Experimental workflow for an MTT-based cytotoxicity assay.

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Treatment: Prepare serial dilutions of the this compound-BSA complex (from Protocol 1) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment or vehicle control solutions to the wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37 °C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 20% SDS solution in 0.02 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value if desired.

Protocol 3: In Vitro Osteoclastogenesis Assay

This protocol assesses the inhibitory effect of this compound on the differentiation of bone-resorbing osteoclasts.

  • Cell Isolation: Isolate bone marrow macrophages (BMMs) from the long bones of mice and culture them in α-MEM containing 10% FBS and M-CSF (macrophage colony-stimulating factor).

  • Differentiation Induction: Plate the BMMs in a 96-well plate. To induce osteoclast differentiation, treat the cells with M-CSF and RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand).

  • This compound Treatment: Concurrently with RANKL, treat the cells with various concentrations of this compound-BSA complex (prepared as in Protocol 1) or vehicle control.

  • Culture: Culture the cells for 4-5 days, replacing the medium with fresh cytokines and treatments every 2 days.

  • TRAP Staining: After the culture period, fix the cells (e.g., with 4% paraformaldehyde) and stain for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercial kit.

  • Quantification: Count the number of TRAP-positive multinucleated cells (≥3 nuclei) in each well under a microscope. These are considered mature osteoclasts. Analyze the data to determine the effect of this compound on osteoclast formation.

Quantitative Biological Data
Assay/ModelTarget/EffectEffective ConcentrationReference
CytotoxicityInduces apoptosis and necrosis in LNCaP cellsIC₅₀ not reported; cytotoxic effects observed[3][4]
Hair Growth SignalingActivation of Wnt/β-catenin and ERK pathways in DPCs5 µM[3]
OsteoclastogenesisInhibition of RANKL-induced osteoclast formationDose-dependent inhibition observed in vitro[5]
Bone Resorption (in vivo)Prevention of RANKL-induced bone loss in mice0.2 - 2 mg/kg/day (intraperitoneal injection)[5]

Signaling Pathways Modulated by this compound

Inhibition of Osteoclastogenesis via RANKL/Src Pathway

This compound interferes with the signaling cascade required for osteoclast maturation and function. It attenuates the phosphorylation, and thus activation, of key tyrosine kinases c-Src and Pyk2, which are essential for the cytoskeletal rearrangements needed for bone resorption.[5]

RANKL_Pathway RANKL RANKL RANK RANK Receptor RANKL->RANK binds Src c-Src RANK->Src activates Pyk2 Pyk2 RANK->Pyk2 activates pSrc p-Src (Active) Src->pSrc phosphorylates Cytoskeleton Cytoskeletal Rearrangement pSrc->Cytoskeleton pPyk2 p-Pyk2 (Active) Pyk2->pPyk2 phosphorylates pPyk2->Cytoskeleton Resorption Bone Resorption Cytoskeleton->Resorption MA This compound MA->pSrc inhibits MA->pPyk2 inhibits Wnt_Pathway cluster_wnt Wnt/β-catenin Pathway cluster_erk ERK Pathway MA This compound pGSK3b p-GSK3β (Inactive) MA->pGSK3b promotes pERK p-ERK (Active) MA->pERK promotes GSK3b GSK3β bCatenin β-catenin pGSK3b->bCatenin stops degradation of bCatenin_Nuc Nuclear β-catenin bCatenin->bCatenin_Nuc translocates CellCycle Cell Cycle Progression (Cyclin A, Cdc2, Cyclin B1 ↑) bCatenin_Nuc->CellCycle ERK ERK pERK->CellCycle Proliferation DPC Proliferation (Anagen Signaling) CellCycle->Proliferation

References

Application Notes and Protocols for Myristoleic Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleic acid, a cis-9-tetradecenoic acid (14:1n-5), is a monounsaturated omega-5 fatty acid with emerging significance in biomedical research.[1] It is biosynthesized from myristic acid by the enzyme stearoyl-CoA desaturase-1.[1] Found in sources like saw palmetto extract, nutmeg, and dairy products, this compound has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and anti-biofilm properties, making it a molecule of interest for cell culture-based investigations and drug development.[2][3]

This document provides detailed application notes and experimental protocols for the utilization of this compound in cell culture studies, summarizing its effects on various cell types and outlining methodologies for its application.

Chemical Properties

PropertyValue
Chemical Formula C14H26O2
Molar Mass 226.36 g/mol
CAS Number 544-64-9
Appearance Colorless to light yellow liquid
Solubility Soluble in DMSO (≥ 100 mg/mL) and ethanol. Poorly soluble in water.

Source:[4][5]

Biological Activities and Applications in Cell Culture

This compound has been shown to exert various effects on different cell types, making it a versatile tool for in vitro research.

Anti-Cancer and Cytotoxic Effects

This compound has demonstrated cytotoxic effects against several cancer cell lines, primarily through the induction of apoptosis and necrosis.[6][7]

  • Prostate Cancer: In human prostatic carcinoma LNCaP cells, this compound, a key cytotoxic component of Serenoa repens extract, induces both apoptosis and necrosis.[2][6] Treatment with 100 µg/mL this compound for 24 hours resulted in 8.8% apoptotic and 81.8% necrotic cells.[4]

  • Pancreatic Cancer and Leukemia: It is also reported to inhibit the growth of pancreatic cancer cells and has been studied in the context of leukemia.[8] Its mechanism in pancreatic cancer is linked to the potent inhibition of 5-lipoxygenase (5-LOX).[8]

  • Hepatocellular Carcinoma: While not directly studying this compound alone, a myristoyl-conjugated peptide (myristoyl-CM4) showed effective antitumor activity in hepatocellular carcinoma (HCC) PLC/PRF-5 and HepG2 cells by inducing mitochondria-dependent apoptosis.[9]

Anti-Inflammatory Properties

This compound exhibits anti-inflammatory effects, in part by modulating key inflammatory pathways.

  • Inhibition of 5-Lipoxygenase: this compound is a potent inhibitor of 5-LOX, an enzyme involved in inflammatory and allergic reactions.[7][8]

  • Modulation of NF-κB Pathway: In lipopolysaccharide (LPS)-induced BV-2 microglial cells, myristic acid (a related saturated fatty acid) was shown to inhibit the inflammatory response by suppressing the NF-κB pathway, suggesting a potential area of investigation for this compound.[10][11]

Bone Metabolism

This compound has been shown to influence osteoclast formation and bone resorption.

  • Inhibition of Osteoclastogenesis: In vitro, it inhibits RANKL-induced osteoclast formation and disrupts the cytoskeletal arrangement in osteoclasts.[3] It suppresses the kinase activity of Src and indirectly blocks Pyk2 phosphorylation.[2] In vivo studies in mice have shown that this compound prevents RANKL-induced bone loss.[3][4]

Skin and Hair Research

This compound has potential applications in dermatology.

  • Anti-Biofilm Activity: It effectively inhibits biofilm formation by Cutibacterium acnes, a bacterium implicated in acne vulgaris, by reducing cell hydrophobicity.[2]

  • Hair Growth: It may protect against hair loss by activating the Wnt/β-catenin and ERK pathways in dermal papilla cells, which promotes their proliferation.[2]

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound in various cell culture experiments.

Table 1: Cytotoxic Effects of this compound on LNCaP Cells

ConcentrationIncubation TimeApoptotic Cells (%)Necrotic Cells (%)
100 µg/mL24 hours8.881.8

Source:[4]

Table 2: Anti-Microbial Activity of this compound

OrganismAssayEffective Concentration
Candida albicansGermination InhibitionMIC = 9 µM
Cutibacterium acnesBiofilm Inhibition-

Source:[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Due to its poor solubility in aqueous media, this compound requires a solvent for dissolution and is often complexed with Bovine Serum Albumin (BSA) for cell culture applications to mimic physiological conditions and enhance bioavailability.[12][13]

Materials:

  • This compound (high purity)

  • Dimethyl sulfoxide (DMSO) or Ethanol (≥99.5%, cell culture grade)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium (e.g., DMEM)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile filters (0.22 µm)

  • Shaking water bath or incubator

Procedure:

  • Prepare Stock Solution (e.g., 100 mM in DMSO):

    • Under sterile conditions (e.g., in a biosafety cabinet), dissolve an appropriate amount of this compound in DMSO to achieve a 100 mM stock solution. For example, dissolve 22.64 mg of this compound (MW: 226.36 g/mol ) in 1 mL of DMSO.

    • Vortex gently until fully dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Prepare BSA-Complexed Working Solutions:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium. Warm the medium to 37°C to aid dissolution. Stir gently and do not vortex, as this can cause frothing and denature the protein.

    • Sterile filter the BSA solution using a 0.22 µm filter.

    • To prepare a 1 mM this compound working solution with a 5:1 molar ratio of fatty acid to BSA, you will need a 0.2 mM BSA solution.

    • In a sterile 50 mL conical tube, add the required volume of the 10% BSA solution to serum-free medium to achieve the final desired BSA concentration.

    • Warm the BSA-containing medium to 37°C.

    • Slowly add the this compound stock solution dropwise to the warm BSA solution while gently swirling. For example, to make 10 mL of a 1 mM solution, add 100 µL of the 100 mM stock to 9.9 mL of the BSA-containing medium.

    • Incubate the solution in a shaking water bath at 37°C for at least 1 hour (or overnight) to allow for complexing of the fatty acid to BSA.[12]

    • The final working solution can be sterile filtered if necessary and is ready for addition to cell cultures.

Note: Always prepare a vehicle control containing the same concentration of DMSO and BSA as the highest concentration of this compound used in the experiment.

Protocol 2: Cell Viability and Cytotoxicity Assay (e.g., using LNCaP cells)

This protocol outlines a method to assess the cytotoxic effects of this compound using a standard cell viability assay like MTT or by staining for apoptosis and necrosis.

Materials:

  • LNCaP cells (or other cell line of interest)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound-BSA complex (prepared as in Protocol 1)

  • Vehicle control (BSA and DMSO in medium)

  • Hoechst 33342 and Propidium Iodide (PI) staining solution

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed LNCaP cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Treatment:

    • Prepare serial dilutions of the this compound-BSA complex in the appropriate cell culture medium. Typical final concentrations for cytotoxicity studies range from 50 to 250 µg/mL.[4]

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired time period (e.g., 24 hours).[4]

  • Assessment of Apoptosis and Necrosis:

    • After incubation, remove the treatment medium.

    • Wash the cells once with 100 µL of Phosphate-Buffered Saline (PBS).

    • Add 100 µL of PBS containing Hoechst 33342 (for nuclear morphology) and Propidium Iodide (to identify necrotic cells with compromised membranes).

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Visualize the cells using a fluorescence microscope.

      • Live cells: Normal, round blue nuclei (Hoechst).

      • Apoptotic cells: Condensed or fragmented blue nuclei (Hoechst).

      • Necrotic cells: Red nuclei (PI staining).

    • Quantify the percentage of apoptotic and necrotic cells by counting at least 200 cells per condition.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways.

Myristoleic_Acid_Apoptosis_Pathway MA This compound Membrane Cell Membrane Integration MA->Membrane Amphipathic nature Stress Cellular Stress Membrane->Stress Mitochondria Mitochondrial Dysfunction Stress->Mitochondria Necrosis Necrosis Stress->Necrosis Caspase Caspase Activation Mitochondria->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis

Myristoleic_Acid_Anti_Inflammatory_Pathway MA This compound LOX 5-Lipoxygenase (5-LOX) MA->LOX Inhibits Leukotrienes Pro-inflammatory Leukotrienes LOX->Leukotrienes Catalyzes Inflammation Inflammation Leukotrienes->Inflammation

General Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of this compound in a cell culture model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_MA Prepare this compound Stock Solution (in DMSO) Complex Complex MA with BSA Prep_MA->Complex Prep_BSA Prepare FA-Free BSA Solution Prep_BSA->Complex Treat Treat Cells with MA-BSA Complex Complex->Treat Seed Seed Cells in Culture Plates Seed->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Downstream Assays Incubate->Assay Viability Cell Viability (MTT) Assay->Viability Apoptosis Apoptosis/Necrosis (Staining) Assay->Apoptosis Western Western Blot (Signaling) Assay->Western Gene Gene Expression (qPCR) Assay->Gene

Conclusion

This compound is a bioactive fatty acid with significant potential for in vitro studies across various fields, including oncology, immunology, and dermatology. Its ability to induce cancer cell death, suppress inflammation, and modulate key cellular signaling pathways makes it a valuable tool for researchers. Proper preparation and handling, particularly its complexation with BSA, are crucial for obtaining reliable and reproducible results in cell culture experiments. The protocols and data provided herein serve as a comprehensive guide for the effective application of this compound in a research setting.

References

Myristoleic Acid as a Biomarker for Dietary Intake: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleic acid (cis-9-tetradecenoic acid) is a monounsaturated omega-5 fatty acid that has garnered interest as a potential biomarker for the dietary intake of certain foods, particularly dairy products. While present in relatively small quantities in the human diet and in tissues, its concentration can fluctuate in response to dietary changes, making it a candidate for monitoring dietary patterns in clinical and research settings. This document provides detailed application notes on the utility of this compound as a dietary biomarker, along with protocols for its quantification and an overview of its known biological activities.

This compound is found in dairy products such as butter, cream, and milk, as well as in some meats and plant-based oils.[1][2] It can also be synthesized endogenously from its saturated counterpart, myristic acid, through the action of the enzyme stearoyl-CoA desaturase-1 (SCD1).[3][4] Its levels in plasma and adipose tissue can, therefore, reflect both dietary consumption and endogenous metabolism.

Data Presentation: this compound in Human Adipose Tissue

The following table summarizes quantitative data from a dietary intervention study investigating changes in the fatty acid composition of adipose tissue triglycerides. While not a direct measure of dietary this compound intake, the data demonstrates the modulation of this compound levels in response to a controlled diet, highlighting its potential as a biomarker.

Table 1: Changes in Adipose Tissue this compound (14:1n-5) Percentage Following a Low-Calorie Diet and Weight Maintenance Period

TimepointThis compound (% of total fatty acids)
Baseline0.25 ± 0.08
After 8-week Low-Calorie Diet0.21 ± 0.06
After 6-month Weight Maintenance0.22 ± 0.06

Data adapted from a study on weight loss and weight maintenance. The changes reflect a complex interplay of dietary intake and endogenous metabolism.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the extraction and quantification of this compound from human plasma samples.

1. Lipid Extraction (Folch Method) a. To 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) solution. b. Vortex vigorously for 1 minute. c. Add 400 µL of 0.9% NaCl solution and vortex again. d. Centrifuge at 2000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs) a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add 1 mL of 0.5 M sodium methoxide in anhydrous methanol. c. Heat the sample at 50°C for 10 minutes. d. Cool the sample and add 1 mL of 14% boron trifluoride (BF3) in methanol. e. Heat again at 50°C for 5 minutes. f. Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution. g. Vortex and centrifuge at 1000 x g for 5 minutes. h. Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Analysis a. Gas Chromatograph: Agilent 7890B or equivalent. b. Column: SP-2560, 100 m x 0.25 mm x 0.20 µm film thickness or equivalent. c. Carrier Gas: Helium at a constant flow rate of 1.2 mL/min. d. Oven Temperature Program:

  • Initial temperature: 140°C, hold for 5 minutes.
  • Ramp to 240°C at 4°C/min.
  • Hold at 240°C for 20 minutes. e. Injector Temperature: 250°C. f. Mass Spectrometer: Agilent 5977A or equivalent. g. Ionization Mode: Electron Ionization (EI) at 70 eV. h. Scan Range: m/z 50-550. i. Identification: this compound methyl ester is identified based on its retention time and comparison of its mass spectrum to a known standard. j. Quantification: Quantification is performed using a calibration curve generated from a certified this compound methyl ester standard. An internal standard (e.g., heptadecanoic acid) should be added at the beginning of the extraction for accurate quantification.

Protocol 2: Analysis of this compound in Adipose Tissue by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the analysis of this compound from adipose tissue samples.

1. Adipose Tissue Homogenization and Lipid Extraction a. Weigh approximately 100 mg of frozen adipose tissue. b. Homogenize the tissue in 2 mL of chloroform:methanol (2:1, v/v) using a tissue homogenizer. c. Follow steps 1c-1e from Protocol 1 for lipid extraction.

2. Saponification a. Evaporate the solvent from the lipid extract under nitrogen. b. Add 2 mL of 1 M methanolic KOH. c. Heat at 70°C for 1 hour. d. Cool the sample and add 2 mL of water. e. Acidify the solution to pH 2-3 with 6 M HCl.

3. Fatty Acid Extraction a. Add 2 mL of hexane and vortex. b. Centrifuge at 1000 x g for 5 minutes. c. Collect the upper hexane layer containing the free fatty acids. d. Repeat the extraction twice more and pool the hexane layers. e. Evaporate the hexane under nitrogen and redissolve the fatty acids in the mobile phase for HPLC analysis.

4. HPLC Analysis a. HPLC System: Agilent 1260 Infinity II or equivalent. b. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). c. Mobile Phase: Acetonitrile:Water (e.g., 90:10, v/v) with 0.1% formic acid. d. Flow Rate: 1.0 mL/min. e. Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS). f. Quantification: A calibration curve of this compound standard is used for quantification.

Signaling Pathways and Biological Relevance

This compound has been implicated in several cellular signaling pathways, suggesting its role extends beyond being a simple dietary biomarker.

Wnt/β-Catenin Signaling Pathway

Recent studies have shown that this compound can activate the Wnt/β-catenin signaling pathway in dermal papilla cells.[1][3] This pathway is crucial for cell proliferation and differentiation. The proposed mechanism involves the phosphorylation of GSK3β and β-catenin, leading to the nuclear translocation of β-catenin and subsequent gene expression.

Wnt_Signaling cluster_nucleus Nuclear Events MA This compound Receptor Cell Surface Receptor MA->Receptor GSK3b GSK3β Receptor->GSK3b inhibits pGSK3b p-GSK3β (inactive) GSK3b->pGSK3b phosphorylation BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates pBetaCatenin p-β-catenin Nucleus Nucleus BetaCatenin->Nucleus Degradation Degradation pBetaCatenin->Degradation BetaCatenin_n β-catenin TCF_LEF TCF/LEF GeneExpression Gene Expression (Proliferation) TCF_LEF->GeneExpression BetaCatenin_n->TCF_LEF

Caption: this compound-induced Wnt/β-catenin signaling.

Src Kinase and Myristoylation

While research directly linking this compound to Src kinase activity is limited, the myristoylation of Src, a post-translational modification involving the attachment of the saturated fatty acid myristic acid, is critical for its membrane localization and kinase activity.[2][5][6][7] Given that this compound is the monounsaturated counterpart of myristic acid, it is plausible that dietary intake of this compound could influence the myristic acid pool available for protein myristoylation, thereby indirectly affecting Src kinase function. However, further research is needed to elucidate this potential relationship.

Src_Myristoylation MyristicAcid Myristic Acid (from diet or endogenous synthesis) MyristoylCoA Myristoyl-CoA MyristicAcid->MyristoylCoA NMT N-myristoyltransferase (NMT) MyristoylCoA->NMT Src_myristoylated Src (myristoylated, active at membrane) NMT->Src_myristoylated Src_unmyristoylated Src (unmyristoylated, inactive) Src_unmyristoylated->NMT Membrane Cell Membrane Src_myristoylated->Membrane Downstream Downstream Signaling Src_myristoylated->Downstream

Caption: The role of myristoylation in Src kinase activation.

Experimental Workflow

The general workflow for analyzing this compound as a dietary biomarker involves several key stages, from sample collection to data analysis.

Experimental_Workflow SampleCollection Sample Collection (Plasma, Adipose Tissue) LipidExtraction Lipid Extraction (e.g., Folch method) SampleCollection->LipidExtraction Derivatization Derivatization (to FAMEs for GC) LipidExtraction->Derivatization Analysis Instrumental Analysis (GC-MS or HPLC) Derivatization->Analysis DataProcessing Data Processing (Peak Integration, Identification) Analysis->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis

Caption: General workflow for this compound biomarker analysis.

Conclusion

This compound holds promise as a biomarker for dietary intake, particularly of dairy fats. Its quantification in biological matrices is achievable through established chromatographic techniques. Furthermore, its involvement in cellular signaling pathways suggests a broader biological significance that warrants further investigation. The protocols and information provided herein serve as a valuable resource for researchers and professionals in the fields of nutrition, clinical chemistry, and drug development who are interested in exploring the role of this compound in health and disease. Further controlled dietary intervention studies in humans are needed to firmly establish the dose-response relationship between this compound intake and its levels in various tissues, which will solidify its utility as a robust dietary biomarker.

References

In Vivo Experimental Models for Myristoleic Acid Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for in vivo experimental models used in myristoleic acid research. This compound (9-tetradecenoic acid), a monounsaturated fatty acid, has garnered interest for its potential therapeutic effects in metabolic and inflammatory diseases. The following sections detail established animal models and experimental procedures to investigate its biological activities.

Anti-Obesity and Metabolic Effects in Genetically Obese Mice

An effective model to study the anti-obesity effects of this compound involves the use of genetically obese diabetic mice (db/db). These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and insulin resistance, mimicking aspects of human type 2 diabetes.

Experimental Model: db/db Mice
  • Animal Model: Male db/db mice.

  • Objective: To investigate the effect of this compound on adiposity, brown adipose tissue (BAT) activation, and overall metabolic health.

  • Methodology: this compound production is induced endogenously by modulating the gut microbiota. This is achieved through oral gavage of ginseng extract, which has been shown to increase the abundance of Enterococcus faecalis, a bacterium capable of producing this compound.[1][2]

  • Rationale: This model allows for the study of this compound's effects in a chronic, slow-release manner that is physiologically relevant to the gut microbiome's influence on host metabolism.

Experimental Protocol: Oral Gavage of Ginseng Extract in db/db Mice
  • Animal Acclimation: Acclimate male db/db mice to the housing conditions for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to a control group and a treatment group.

  • Treatment Administration:

    • Treatment Group: Administer 10 mg/kg of ginseng extract daily via oral gavage for 8 weeks.[2]

    • Control Group: Administer an equivalent volume of the vehicle (e.g., sterile water or saline) daily via oral gavage.

  • Monitoring: Monitor body weight, food intake, and water consumption regularly throughout the study.

  • Sample Collection and Analysis at Endpoint:

    • Collect blood samples to measure metabolic parameters such as glucose, insulin, and lipid profiles.

    • Dissect adipose tissues (epididymal white adipose tissue - eWAT, and interscapular brown adipose tissue - iBAT) and other relevant organs (e.g., liver).

    • Perform histological analysis of adipose tissue to assess adipocyte size and morphology.

    • Conduct gene and protein expression analysis on BAT to measure markers of thermogenesis, such as Uncoupling Protein 1 (UCP1).

Quantitative Data Summary
ParameterControl Group (db/db)This compound (induced) Group (db/db + Ginseng Extract)Reference
Body Weight GainHighSignificantly Reduced[1][2]
AdiposityHighSignificantly Reduced[1][2]
Brown Adipose Tissue (BAT) ActivationLowSignificantly Increased[1][2]
Beige Fat FormationLowSignificantly Increased[1][2]
Signaling Pathway & Experimental Workflow

The observed anti-obesity effects are linked to the activation of brown adipose tissue.

BAT_Activation cluster_gut Gut Lumen cluster_circulation Circulation cluster_bat Brown Adipose Tissue Ginseng Extract Ginseng Extract Enterococcus faecalis Enterococcus faecalis Ginseng Extract->Enterococcus faecalis Promotes growth This compound Production This compound Production Enterococcus faecalis->this compound Production This compound This compound This compound Production->this compound BAT Activation BAT Activation This compound->BAT Activation Stimulates UCP1 Expression UCP1 Expression BAT Activation->UCP1 Expression Beige Fat Formation Beige Fat Formation BAT Activation->Beige Fat Formation exp_workflow_dbdb start Start: db/db Mice Acclimation grouping Random Group Assignment (Control vs. Treatment) start->grouping treatment Daily Oral Gavage (8 weeks) - Control: Vehicle - Treatment: Ginseng Extract (10 mg/kg) grouping->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring endpoint Endpoint Analysis treatment->endpoint monitoring->treatment analysis Sample Collection & Analysis: - Blood (Metabolic Panel) - Adipose Tissue (Histology, Gene/Protein Expression) endpoint->analysis anti_inflammatory_pathway Carrageenan Carrageenan Inflammatory Stimulus Inflammatory Stimulus Carrageenan->Inflammatory Stimulus NF-kB Activation NF-kB Activation Inflammatory Stimulus->NF-kB Activation Pro-inflammatory Mediators Pro-inflammatory Mediators NF-kB Activation->Pro-inflammatory Mediators Pro-inflammatory Mediators\n(e.g., TNF-α, IL-6) Pro-inflammatory Mediators (e.g., TNF-α, IL-6) Inflammation Inflammation This compound This compound This compound->NF-kB Activation Inhibits Pro-inflammatory Mediators->Inflammation bone_resorption_pathway RANKL RANKL RANK RANK RANKL->RANK Src Activation Src Activation RANK->Src Activation Pyk2 Activation Pyk2 Activation Src Activation->Pyk2 Activation Osteoclastogenesis & Bone Resorption Osteoclastogenesis & Bone Resorption Pyk2 Activation->Osteoclastogenesis & Bone Resorption This compound This compound This compound->Src Activation Inhibits exp_workflow_bone start Start: C57BL/6 Mice treatment Daily i.p. Injection (4 days) - RANKL (1 mg/kg) - this compound (0.2 or 2 mg/kg) or Vehicle start->treatment endpoint Endpoint Analysis treatment->endpoint analysis Femur Collection & Analysis: - Micro-CT - Histology (TRAP staining) - Western Blot (in vitro) endpoint->analysis ppar_pathway This compound This compound PPARα Activation PPARα Activation This compound->PPARα Activation Activates Fatty Acid Oxidation ↑ Fatty Acid Oxidation ↑ PPARα Activation->Fatty Acid Oxidation ↑ Lipogenesis ↓ Lipogenesis ↓ PPARα Activation->Lipogenesis ↓ Hepatic Steatosis Hepatic Steatosis Fatty Acid Oxidation ↑->Hepatic Steatosis Reduces Lipogenesis ↓->Hepatic Steatosis Reduces

References

Application Notes and Protocols for the Analysis of Myristoleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleic acid, a monounsaturated omega-5 fatty acid (14:1n-5), is gaining significant attention in the scientific community for its diverse biological activities. It has been identified as a cytotoxic component in extracts of Serenoa repens (saw palmetto) and has demonstrated potential as an anti-cancer agent by inducing apoptosis and necrosis in human prostate cancer cells.[1][2] Furthermore, this compound has been shown to inhibit osteoclast formation and bone resorption, suggesting its therapeutic potential in bone-related disorders.[3][4]

Accurate and reliable quantification of this compound in various biological matrices is crucial for understanding its metabolism, mechanism of action, and for the development of potential therapeutics. These application notes provide detailed protocols for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), along with information on its known signaling pathways.

Analytical Standards

Analytical standards are essential for the accurate identification and quantification of this compound. High-purity this compound analytical standards can be obtained from various commercial suppliers.

Table 1: Physicochemical Properties of this compound Analytical Standard

PropertyValue
Chemical Name (9Z)-Tetradec-9-enoic acid
Synonyms cis-9-Tetradecenoic acid, Myristoleate
CAS Number 544-64-9
Molecular Formula C₁₄H₂₆O₂
Molecular Weight 226.36 g/mol
Appearance Liquid
Purity (typical) ≥99% (capillary GC)
Storage Temperature -20°C

Experimental Protocols

Protocol 1: Extraction of Total Fatty Acids from Cultured Cells

This protocol describes the extraction of total fatty acids, including this compound, from cultured mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • 0.9% NaCl solution, ice-cold

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Centrifuge tubes, glass, with PTFE-lined caps

  • Pipettes and tips

  • Cell scraper

  • Centrifuge

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from the cell culture dish.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS and scrape the cells using a cell scraper.

    • Transfer the cell suspension to a glass centrifuge tube.

  • Lipid Extraction (Folch Method):

    • Add a known amount of internal standard to the cell suspension.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the cell suspension.

    • Vortex the mixture vigorously for 1 minute.

    • Agitate for 20 minutes at room temperature.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

    • Repeat the extraction of the aqueous phase with 2 mL of chloroform.

    • Combine the organic phases.

  • Washing:

    • Add 1 mL of ice-cold 0.9% NaCl solution to the combined organic phase.

    • Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.

    • Carefully remove the upper aqueous phase.

  • Drying:

    • Evaporate the solvent from the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

    • The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For GC-MS analysis, the carboxyl group of fatty acids needs to be derivatized to increase their volatility. The most common method is the conversion to fatty acid methyl esters (FAMEs).

Materials:

  • Dried lipid extract from Protocol 1

  • Boron trichloride-methanol solution (12% w/w in methanol)

  • Hexane, GC grade

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC vials with inserts

  • Heating block or water bath

Procedure:

  • Esterification:

    • To the dried lipid extract, add 1 mL of 12% boron trichloride-methanol solution.[5]

    • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.[5]

  • Extraction of FAMEs:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.[5]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

    • Transfer the dried hexane extract to a clean GC vial.

    • If necessary, concentrate the sample under a gentle stream of nitrogen.

    • The sample is now ready for GC-MS analysis.

Protocol 3: Quantitative Analysis of this compound by GC-MS

This protocol outlines the typical parameters for the quantification of this compound FAMEs using a gas chromatograph coupled to a mass spectrometer.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: A polar capillary column, such as a FAMEWAX or Rt-2560 column, is recommended for the separation of FAMEs.[6]

    • Example: 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes.

    • Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.

    • (Note: This is an example program and should be optimized for the specific instrument and column.)

  • Mass Spectrometer (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

Data Analysis:

  • Identify the this compound methyl ester peak based on its retention time compared to a pure standard.

  • Confirm the identity by comparing the mass spectrum with a reference library.

  • Quantify the amount of this compound by integrating the peak area and comparing it to the peak area of the internal standard and a calibration curve generated with known concentrations of the this compound standard.

Table 2: Example GC-MS Data for this compound Methyl Ester

ParameterValue
Retention Time Dependent on column and conditions
Molecular Ion (M+) m/z 240.2
Key Fragment Ions m/z 55, 67, 81, 95, 109
Protocol 4: Analysis of this compound by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC can be used for the analysis of underivatized fatty acids.

Instrumentation and Conditions:

  • HPLC System: With a gradient pump, autosampler, and a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer).

  • Column: A C18 reversed-phase column is commonly used.

    • Example: 150 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Water with 0.1% acetic acid

  • Gradient Elution:

    • Start with 80% A / 20% B.

    • Linearly increase to 100% A over 20 minutes.

    • Hold at 100% A for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

    • (Note: This is an example gradient and should be optimized.)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • UV: 205 nm.[7]

    • ELSD: Nebulizer temperature 30°C, Evaporator temperature 50°C, Gas flow 1.5 L/min.

Signaling Pathways and Biological Activity

This compound has been shown to modulate several key signaling pathways, leading to its observed biological effects.

Apoptosis Induction in Cancer Cells

This compound induces apoptosis in prostate cancer cells, a process that is partially dependent on the activation of caspases, which are key executioners of programmed cell death.[1]

Myristoleic_Acid_Apoptosis Myristoleic_Acid This compound Prostate_Cancer_Cell Prostate Cancer Cell Myristoleic_Acid->Prostate_Cancer_Cell Caspase_Activation Caspase Activation Prostate_Cancer_Cell->Caspase_Activation Induces Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-induced apoptosis in prostate cancer cells.

Inhibition of Osteoclastogenesis

This compound has been demonstrated to inhibit the formation of osteoclasts, the cells responsible for bone resorption. This is achieved by suppressing the RANKL-induced activation of key signaling proteins, Src and Pyk2.[3]

Myristoleic_Acid_Osteoclast Myristoleic_Acid This compound Src_Pyk2 Src and Pyk2 Activation Myristoleic_Acid->Src_Pyk2 Inhibits RANKL RANKL Osteoclast_Precursor Osteoclast Precursor RANKL->Osteoclast_Precursor Osteoclast_Precursor->Src_Pyk2 Osteoclast_Formation Osteoclast Formation (Bone Resorption) Src_Pyk2->Osteoclast_Formation

Caption: Inhibition of osteoclast formation by this compound.

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the quantitative analysis of this compound from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Cultured Cells) Extraction Lipid Extraction Biological_Sample->Extraction Derivatization Derivatization (FAMEs) (for GC-MS) Extraction->Derivatization HPLC HPLC Analysis Extraction->HPLC (for underivatized analysis) GC_MS GC-MS Analysis Derivatization->GC_MS Identification Identification GC_MS->Identification HPLC->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for this compound analysis.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the accurate and reliable analysis of this compound. The detailed methodologies for sample preparation, derivatization, and instrumental analysis by both GC-MS and HPLC will enable researchers to effectively quantify this important fatty acid in various biological matrices. Understanding the analytical aspects of this compound is fundamental to further exploring its promising therapeutic potential in cancer and bone biology.

References

Application Notes and Protocols for Fluorescent Labeling of Myristoleic Acid in Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fluorescent labeling of myristoleic acid, a monounsaturated omega-5 fatty acid, enabling its visualization and tracking in cellular systems. The described methods are essential for researchers studying lipid metabolism, signal transduction, and the development of therapeutics targeting pathways involving this compound. Two primary strategies are presented: direct labeling of this compound with a fluorophore and metabolic labeling using a this compound analog for bioorthogonal chemistry.

Introduction to this compound

This compound (9-tetradecenoic acid) is an omega-5 fatty acid synthesized from myristic acid by the enzyme stearoyl-CoA desaturase-1. It is found in various natural sources, including saw palmetto extract, nutmeg, and dairy products. This compound has been shown to play a role in several biological processes, including the induction of apoptosis in cancer cells and the activation of signaling pathways such as the Wnt/β-catenin and ERK pathways. Fluorescently labeling this compound allows for the direct visualization of its uptake, trafficking, and localization within cells, providing valuable insights into its metabolic fate and signaling functions.

Labeling Strategies

There are two primary approaches for the fluorescent labeling of this compound for imaging applications:

  • Direct Chemical Labeling: This method involves the covalent attachment of a fluorescent dye to the this compound molecule. This is typically achieved by forming an ester or amide linkage between the carboxylic acid group of this compound and a reactive functional group on the fluorophore.

  • Metabolic Labeling with Bioorthogonal Chemistry: This two-step strategy involves introducing a this compound analog containing a bioorthogonal functional group (e.g., an alkyne or azide) into cells. The cells incorporate this analog into their metabolic pathways. Subsequently, a fluorescent probe containing the complementary functional group is introduced, which specifically reacts with the incorporated analog via "click chemistry," allowing for visualization.

Protocol 1: Direct Chemical Labeling of this compound with BODIPY FL

This protocol describes the synthesis of a fluorescent this compound analog by esterification of this compound with the hydroxyl-containing fluorescent dye, BODIPY FL C3 OH.

Materials and Reagents
  • This compound

  • BODIPY FL C3 OH (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-propanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.1 equivalents) and BODIPY FL C3 OH (1 equivalent) in anhydrous DCM under an inert atmosphere of argon or nitrogen.

  • Addition of Coupling Agents: To the stirred solution, add DMAP (0.1 equivalents) followed by DCC (1.2 equivalents).

  • Reaction: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC, using a hexane:ethyl acetate solvent system (e.g., 7:3 v/v). The product spot should be fluorescent and have a different Rf value compared to the starting materials.

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to elute the fluorescently labeled this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Storage: Store the purified BODIPY-myristoleic acid conjugate in a dark, dry place at -20°C.

Protocol 2: Metabolic Labeling and Imaging using an Alkynyl-Myristoleic Acid Analog

This protocol details the metabolic incorporation of an alkynyl analog of this compound into cellular lipids and its subsequent visualization using copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Materials and Reagents
  • 13-Tetradecynoic acid (alkynyl-myristoleic acid analog)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium (e.g., DMEM)

  • Cells of interest (e.g., HEK293T, HeLa)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 or Saponin for permeabilization

  • Click-iT® Cell Reaction Buffer Kit (or individual components: copper (II) sulfate (CuSO₄), reducing agent like sodium ascorbate, and a copper chelator like THPTA)

  • Azide-functionalized fluorescent probe (e.g., Alexa Fluor 488 Azide)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Experimental Protocol

Part A: Metabolic Labeling

  • Prepare Labeling Medium: Prepare a stock solution of 13-tetradecynoic acid in DMSO. Complex the alkynyl fatty acid with fatty acid-free BSA in serum-free cell culture medium to a final concentration of 25-100 µM.

  • Cell Labeling: Culture cells to 70-80% confluency. Replace the growth medium with the prepared labeling medium containing the alkynyl-myristoleic acid analog.

  • Incubation: Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator to allow for metabolic incorporation of the fatty acid analog.

Part B: Cell Fixation and Permeabilization

  • Wash: Gently wash the cells twice with PBS.

  • Fix: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash: Wash the cells twice with PBS.

  • Permeabilize: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash: Wash the cells twice with PBS.

Part C: Click Chemistry Reaction

  • Prepare Click Reaction Cocktail: Prepare the click reaction cocktail according to the manufacturer's instructions (e.g., Click-iT® Cell Reaction Buffer Kit). Typically, this involves mixing the fluorescent azide probe, CuSO₄, and a reducing agent in the reaction buffer.

  • Labeling: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash: Wash the cells three times with PBS.

  • Counterstaining (Optional): Stain the cell nuclei with DAPI or Hoechst for 5 minutes.

  • Wash: Wash the cells twice with PBS.

Part D: Imaging

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescently labeled this compound using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Data Presentation

For effective comparison of different labeling strategies and fluorophores, quantitative data should be summarized in tables.

Table 1: Photophysical Properties of Selected Fluorophores for this compound Labeling

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Reactive Group
BODIPY FL 503512~80,000>0.9Carboxylic Acid, NHS Ester
NBD-X, SE 466535~22,000~0.3NHS Ester
Alexa Fluor 488 Azide 495519~71,0000.92Azide
DyLight 488 NHS Ester 49351870,000-NHS Ester

Note: Photophysical properties can vary depending on the solvent and local environment.

Visualization of Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

This compound-Induced Signaling Pathway

This compound has been shown to activate the Wnt/β-catenin and ERK signaling pathways, leading to downstream cellular responses.[1][2]

Myristoleic_Acid_Signaling MA This compound Wnt Wnt/β-catenin Pathway MA->Wnt ERK ERK Pathway MA->ERK Proliferation Cell Proliferation Wnt->Proliferation Autophagy Autophagy Wnt->Autophagy ERK->Proliferation ERK->Autophagy

This compound Signaling Cascade
This compound and Apoptosis

This compound can induce apoptosis in certain cancer cell lines, a process mediated by caspases.[3][4]

Myristoleic_Acid_Apoptosis MA This compound Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) MA->Initiator_Caspases Effector_Caspases Effector Caspases (e.g., Caspase-3, Caspase-7) Initiator_Caspases->Effector_Caspases Apoptosis Apoptosis Effector_Caspases->Apoptosis Direct_Labeling_Workflow cluster_synthesis Synthesis cluster_imaging Cellular Imaging MA This compound Reaction Esterification/ Amidation MA->Reaction Fluorophore Fluorescent Dye Fluorophore->Reaction Purification Purification (Chromatography) Reaction->Purification Labeled_MA Fluorescent This compound Purification->Labeled_MA Incubation Incubation with Labeled this compound Labeled_MA->Incubation Cell_Culture Cell Culture Cell_Culture->Incubation Washing Washing Incubation->Washing Imaging Fluorescence Microscopy Washing->Imaging Metabolic_Labeling_Workflow cluster_labeling Metabolic Labeling cluster_detection Fluorescent Detection MA_analog Alkynyl-Myristoleic Acid Analog Incubation Incubation MA_analog->Incubation Cell_Culture Cell Culture Cell_Culture->Incubation Fix_Perm Fixation & Permeabilization Incubation->Fix_Perm Click_Reaction Click Chemistry with Fluorescent Azide Fix_Perm->Click_Reaction Washing Washing Click_Reaction->Washing Imaging Fluorescence Microscopy Washing->Imaging

References

Troubleshooting & Optimization

Myristoleic acid solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Myristoleic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the handling and use of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound ((9Z)-tetradecenoic acid) is a monounsaturated omega-5 fatty acid with the molecular formula C14H26O2.[1][2] Like other long-chain fatty acids, its long hydrocarbon tail makes it poorly soluble in water. This low aqueous solubility can lead to several challenges in experimental settings, including precipitation in buffer solutions, difficulty in achieving desired concentrations, and potential for aggregation, which can affect its biological activity and lead to inconsistent results.

Q2: What are the common signs of this compound precipitation or aggregation in my experiments?

You may observe the following signs:

  • Visible cloudiness or turbidity: The solution may appear hazy or milky.

  • Formation of a visible precipitate: Solid particles may be seen settling at the bottom or floating in the solution.

  • Phase separation: An oily layer may appear on the surface of the aqueous medium.

  • Inconsistent experimental results: Poor solubility can lead to variability in the effective concentration of this compound, causing inconsistent biological effects.

Q3: What are the recommended initial solvents for preparing a stock solution of this compound?

This compound is soluble in several organic solvents. For preparing a concentrated stock solution, the following solvents are recommended:

  • Ethanol: this compound is miscible in ethanol.[1][3]

  • Dimethyl sulfoxide (DMSO): Soluble at approximately 2 mg/mL.[1]

  • Dimethylformamide (DMF): Soluble at approximately 3 mg/mL.[1][3]

It is crucial to prepare a high-concentration stock in an appropriate organic solvent first and then dilute it into your aqueous experimental medium. Direct dissolution in aqueous buffers is generally not feasible.

Troubleshooting Guides

Issue 1: this compound precipitates when I dilute my organic stock solution into my aqueous cell culture medium or buffer.

Cause: This is a common issue known as "salting out" or precipitation upon solvent change. The aqueous environment cannot accommodate the high concentration of the hydrophobic this compound molecules when the organic solvent is diluted.

Solutions:

  • Method 1: Using a Carrier Protein (Bovine Serum Albumin - BSA)

    • Principle: BSA can bind to fatty acids, effectively chaperoning them in aqueous solutions and preventing precipitation. This method also mimics the physiological transport of fatty acids in the bloodstream.

    • Quick Troubleshooting Steps:

      • Prepare a stock solution of fatty acid-free BSA in your desired buffer (e.g., 10% w/v).

      • Prepare a concentrated stock of this compound in ethanol or NaOH.

      • Warm the BSA solution to 37°C.

      • Add the this compound stock dropwise to the warm BSA solution while stirring to achieve the desired final concentration and molar ratio (a common ratio is 5:1 fatty acid to BSA).

      • Incubate the mixture for at least 1 hour at 37°C to allow for complexation.

  • Method 2: Creating a Salt Form

    • Principle: Converting the carboxylic acid group of this compound to a salt (e.g., sodium myristoleate) increases its polarity and aqueous solubility.

    • Quick Troubleshooting Steps:

      • Dissolve this compound in an equimolar amount of sodium hydroxide (NaOH) solution (e.g., 100 mM).

      • Gentle warming and vortexing can aid dissolution to form a clear solution of sodium myristoleate. This stock can then be diluted in your aqueous medium.

Issue 2: I am observing cell toxicity that I suspect is due to the organic solvent used for my this compound stock.

Cause: High concentrations of organic solvents like DMSO or ethanol can be toxic to cells.

Solutions:

  • Reduce Solvent Concentration: Aim for a final organic solvent concentration of less than 0.5% (v/v) in your final experimental setup. This may require preparing a more concentrated initial stock of this compound.

  • Use an Alternative Solubilization Method:

    • BSA Complexation: As described above, using BSA as a carrier eliminates the need for high concentrations of organic solvents in the final culture medium.

    • Liposomal Formulation: Encapsulating this compound within liposomes is an effective way to deliver it to cells without using harsh solvents.

Issue 3: I need to prepare a high-concentration aqueous solution of this compound for my experiments, but the above methods are not sufficient.

Cause: The inherent low solubility of this compound may limit the maximum achievable concentration even with solubilizing agents.

Solutions:

  • Cyclodextrin Complexation:

    • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, increasing their apparent solubility in water.

    • General Approach: Prepare a phase solubility study to determine the optimal type and concentration of cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) to use. This involves preparing saturated solutions of this compound in the presence of increasing concentrations of the cyclodextrin and measuring the concentration of dissolved this compound.

Quantitative Data on this compound Solubility

The following tables summarize the known solubility of this compound in various solvents and the expected solubility enhancement with different methods.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference(s)
EthanolMiscible[1][3]
Dimethyl Sulfoxide (DMSO)~2 mg/mL[1]
Dimethylformamide (DMF)~3 mg/mL[1][3]
Phosphate-Buffered Saline (PBS, pH 7.2)~2 mg/mL (likely with some aggregation)[1][3]

Table 2: Example of Solubility Enhancement with β-Cyclodextrin (Hypothetical Data for a C14 Fatty Acid)

β-Cyclodextrin (mM)Apparent Solubility of Fatty Acid (mM)Fold Increase
00.021
20.157.5
40.3115.5
60.4824
80.6532.5
100.8241

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for Cell Culture

This protocol is adapted from general methods for preparing fatty acid-BSA complexes.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • 100% Ethanol

  • 0.1 M Sodium Hydroxide (NaOH)

  • Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Water bath

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 10% BSA solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of PBS or serum-free culture medium. Gently mix until the BSA is fully dissolved. Do not vortex vigorously as this can denature the protein. Sterilize by passing through a 0.22 µm filter.

  • Prepare a 100 mM this compound Stock:

    • Method A (Ethanol): Dissolve 22.6 mg of this compound in 1 mL of 100% ethanol.

    • Method B (Saponification): Add 22.6 mg of this compound to a sterile microcentrifuge tube. Add 1 mL of 0.1 M NaOH. Heat at 70°C for 10-15 minutes until the solution is clear.

  • Complexation:

    • Warm the 10% BSA solution to 37°C.

    • While gently stirring, add the 100 mM this compound stock solution dropwise to the BSA solution to achieve the desired fatty acid:BSA molar ratio (e.g., 5:1).

    • For a final concentration of 500 µM this compound with a 5:1 molar ratio to BSA (100 µM), add 5 µL of the 100 mM this compound stock to 995 µL of a 101 µM BSA solution.

  • Incubation: Incubate the mixture in a shaking water bath at 37°C for at least 1 hour to ensure complete complexation.

  • Sterilization and Storage: Sterilize the final this compound-BSA complex solution by passing it through a 0.22 µm filter. Store at -20°C in aliquots.

Protocol 2: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol provides a general method for preparing multilamellar vesicles (MLVs) containing this compound.

Materials:

  • This compound

  • Phosphatidylcholine (optional, for mixed liposomes)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Aqueous buffer (e.g., PBS, Tris-HCl)

  • Rotary evaporator or a stream of inert gas (nitrogen or argon)

  • Round-bottom flask

  • Water bath

  • Vortex mixer

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound (and any other lipids) in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical concentration is 10-20 mg/mL.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Alternatively, for small volumes, the solvent can be evaporated under a gentle stream of nitrogen.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Warm the aqueous buffer to a temperature above the phase transition temperature of the lipids (for this compound, room temperature is generally sufficient).

    • Add the warm buffer to the flask containing the dry lipid film.

    • Agitate the flask by vortexing or manual shaking until all the lipid film is hydrated and suspended in the buffer. This will form multilamellar vesicles (MLVs). The suspension will appear milky.

  • Sizing (Optional):

    • To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles, LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Alternatively, sonication can be used, but it may lead to lipid degradation.

Signaling Pathways and Experimental Workflows

This compound in RANKL-Induced Osteoclastogenesis

This compound has been shown to inhibit osteoclast formation and bone resorption.[3] It is thought to act by suppressing the RANKL-induced activation of Src and Pyk2, which are key kinases in the signaling cascade leading to cytoskeletal rearrangement in osteoclasts.

RANKL_Signaling MA This compound Phospho_Src p-Src (Active) MA->Phospho_Src Inhibits Phospho_Pyk2 p-Pyk2 (Active) MA->Phospho_Pyk2 Inhibits RANKL RANKL RANK RANK Receptor RANKL->RANK Binds to Src c-Src RANK->Src Pyk2 Pyk2 RANK->Pyk2 Src->Phospho_Src Phosphorylation Pyk2->Phospho_Pyk2 Phosphorylation Cytoskeleton Cytoskeletal Rearrangement Phospho_Src->Cytoskeleton Phospho_Pyk2->Cytoskeleton Osteoclast Osteoclast Formation & Bone Resorption Cytoskeleton->Osteoclast

Caption: this compound's inhibitory effect on the RANKL signaling pathway in osteoclasts.

Apoptosis Induction by this compound in Prostate Cancer Cells

This compound has been identified as a cytotoxic component that can induce both apoptosis and necrosis in human prostate cancer cells (LNCaP).[4] The apoptotic pathway involves the activation of caspases, which are key executioner enzymes in programmed cell death.

Apoptosis_Pathway MA This compound ProstateCancerCell LNCaP Prostate Cancer Cell MA->ProstateCancerCell Procaspases Pro-Caspases ProstateCancerCell->Procaspases Initiates signal ActiveCaspases Active Caspases (e.g., Caspase-3) Procaspases->ActiveCaspases Activation Apoptosis Apoptosis ActiveCaspases->Apoptosis Execution

Caption: Simplified pathway of this compound-induced apoptosis in prostate cancer cells.

Experimental Workflow for Assessing this compound Solubility with Cyclodextrins

A phase solubility study is a standard method to evaluate the effect of a complexing agent, like cyclodextrin, on the solubility of a poorly soluble compound.

Phase_Solubility_Workflow Start Start: Prepare Cyclodextrin Solutions AddMA Add Excess This compound Start->AddMA Equilibrate Equilibrate (e.g., 24-48h with shaking) AddMA->Equilibrate Filter Filter to Remove Undissolved Acid Equilibrate->Filter Analyze Quantify Dissolved This compound (e.g., HPLC) Filter->Analyze Plot Plot Solubility vs. Cyclodextrin Concentration Analyze->Plot End Determine Stoichiometry & Stability Constant Plot->End

Caption: Workflow for a phase solubility study of this compound with cyclodextrins.

References

Technical Support Center: Optimizing Myristoleic Acid in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing myristoleic acid in your research. This guide provides answers to frequently asked questions, troubleshooting advice, and detailed protocols to help you successfully design and execute your cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound for cell culture experiments?

A1: this compound is poorly soluble in aqueous solutions like cell culture media. The recommended method is to first prepare a concentrated stock solution in an organic solvent.

  • Recommended Solvents: High-purity Dimethyl Sulfoxide (DMSO) or ethanol are effective solvents.[1][2] this compound is readily soluble in ethanol (≥100 mg/mL) and DMSO (≥100 mg/mL).[1][3]

  • Stock Solution Preparation: Dissolve this compound in your chosen solvent to create a high-concentration stock (e.g., 100 mM). Store this stock solution in aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1][4]

  • Working Solution: For experiments, dilute the stock solution directly into your cell culture medium to achieve the final desired concentration. Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experimental design.[5]

Q2: What is the optimal concentration range for this compound in a cell viability assay?

A2: The optimal concentration is highly dependent on the cell line and the experimental endpoint. This compound has been shown to be cytotoxic, inducing both apoptosis and necrosis at high concentrations.[6][7]

  • Starting Range: A common starting point for cancer cell lines, such as the human prostatic carcinoma LNCaP cells, is a range of 50 to 250 µg/mL.[1]

  • Dose-Response Curve: It is critical to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This involves testing a wide range of concentrations (e.g., from low µM to high µM or µg/mL) to identify the effective range.

Q3: What is the primary mechanism of action for this compound-induced cell death?

A3: this compound can induce cell death through multiple mechanisms.

  • Membrane Disruption: As an amphipathic molecule, it can integrate into cell membranes, leading to structural defects and cell death, particularly at high concentrations.[6]

  • Apoptosis and Necrosis: In LNCaP prostate cancer cells, this compound has been shown to induce a mixed-mode of cell death, exhibiting characteristics of both apoptosis (programmed cell death) and necrosis.[1][3][7] This process is partially associated with caspase activation.[7]

  • Enzyme Inhibition: It has been reported to inhibit 5-lipoxygenase, an enzyme involved in inflammatory pathways.[8] In bone cells, it suppresses RANKL-induced osteoclast formation by inhibiting the activation of Src and Pyk2.[3][4][6]

Q4: Can this compound affect both cancerous and normal cell lines?

A4: Yes. While much of the research focuses on its cytotoxic effects on cancer cells, like prostate cancer lines[6][8], it's important to assess its impact on non-cancerous or "normal" cell lines relevant to your research area. The cytotoxic effects may not be exclusive to cancer cells, and establishing a therapeutic window requires testing on both types of cells. Some studies on related fatty acids have shown differential effects between normal and cancer cell lines.[9]

Troubleshooting Guide

Issue 1: this compound is precipitating in the cell culture medium.

  • Cause: The concentration of this compound may be too high for its solubility in the aqueous medium, or the solvent concentration is insufficient to keep it dissolved upon dilution. This is a common issue with fatty acids.[10]

  • Solution 1 - Use a Carrier Protein: Complexing the fatty acid with fatty acid-free Bovine Serum Albumin (BSA) can significantly improve its solubility and delivery to cells.[2][10] Prepare the this compound-BSA complex before adding it to the culture medium.

  • Solution 2 - Check Solvent Concentration: Ensure your dilution scheme results in a final solvent concentration that is non-toxic but sufficient. However, simply increasing the solvent may introduce its own toxicity.

  • Solution 3 - Re-evaluate Concentration: You may be working above the solubility limit. Try lowering the concentration of this compound.

Issue 2: High levels of cell death are observed in my vehicle control wells.

  • Cause: The concentration of the organic solvent (DMSO or ethanol) used to dissolve the this compound is likely too high and is causing cytotoxicity.[2]

  • Solution: Perform a solvent toxicity test. Create a dilution series of your solvent (e.g., DMSO from 0.01% to 1.0%) in your culture medium and measure cell viability. Determine the highest concentration of the solvent that does not significantly impact cell viability and ensure your experimental dilutions do not exceed this level.

Issue 3: My experimental results are inconsistent and not reproducible.

  • Cause: Inconsistency can arise from multiple sources, including the preparation of the fatty acid solution, cell seeding density, and assay incubation times.[5][11]

  • Solution 1 - Standardize Stock Preparation: Prepare a large batch of the this compound stock solution, aliquot it, and store it at -80°C.[1] Use a fresh aliquot for each experiment to ensure consistency.

  • Solution 2 - Optimize Cell Seeding: Ensure you are seeding a consistent and optimal number of cells per well. Cell density can affect the cellular response to a compound.

  • Solution 3 - Optimize Incubation Times: The incubation time for both the compound treatment and the viability reagent (e.g., MTT, WST-1) should be optimized and kept consistent across experiments.

Data Presentation

Table 1: Solubility of this compound

Solvent Reported Solubility Reference
Ethanol ≥ 100 mg/mL (Miscible) [1][3][4]
DMSO ≥ 100 mg/mL [1][4]
DMF 3 mg/mL [4]

| PBS (pH 7.2) | 2 mg/mL |[3][4] |

Table 2: Reported Cytotoxic Concentrations of this compound in an Example Cell Line

Cell Line Concentration Incubation Time Observed Effect Reference
LNCaP (Human Prostatic Carcinoma) 50-250 µg/mL 24 h Dose-dependent increase in cell death (apoptosis and necrosis) [1]
LNCaP (Human Prostatic Carcinoma) 100 µg/mL 24 h 8.8% Apoptosis, 81.8% Necrosis [1]

| LNCaP (Human Prostatic Carcinoma) | 100 µg/mL | Not Specified | Induced both apoptosis and necrosis |[3][12][13] |

Experimental Protocols & Visualizations

Optimizing this compound Concentration Workflow

The following workflow outlines the steps to determine the optimal concentration of this compound for your experiments.

G cluster_prep Preparation cluster_opt Optimization Assays cluster_analysis Analysis & Refinement prep_ma Prepare this compound Stock (e.g., 100mM in DMSO) dose_response Dose-Response Assay (Broad Range of MA Conc.) prep_ma->dose_response Dilute prep_cells Culture and Harvest Cells seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate solvent_tox Solvent Toxicity Test (e.g., 0.01% - 1.0% DMSO) seed_plate->solvent_tox seed_plate->dose_response viability_assay Perform Cell Viability Assay (e.g., MTT, WST-1) solvent_tox->viability_assay dose_response->viability_assay calc_ic50 Calculate Max Non-toxic Solvent Conc. & IC50 viability_assay->calc_ic50 refine_conc Select Concentrations for Further Experiments (e.g., IC25, IC50, IC75) calc_ic50->refine_conc

Caption: Workflow for optimizing this compound (MA) concentration.

Protocol 1: Cell Viability using WST-1 Assay

This protocol is adapted for assessing cytotoxicity induced by this compound.

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight in a humidified atmosphere (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Remember to include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours).[14]

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[15][16]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time depends on the metabolic activity of your cell line and should be determined empirically.

  • Absorbance Measurement: Shake the plate gently for 1 minute to ensure a homogenous distribution of the formazan dye.[15][16] Measure the absorbance at 420-480 nm (maximum absorbance ~440 nm) using a microplate reader. Use a reference wavelength of >600 nm.[15]

  • Data Analysis: Subtract the absorbance of the blank (medium + WST-1 only) from all readings. Express the viability of treated cells as a percentage relative to the vehicle control.

Protocol 2: Cell Viability using MTT Assay

This protocol outlines the steps for an MTT-based cytotoxicity assay.

  • Cell Seeding and Treatment: Follow steps 1-3 from the WST-1 protocol.

  • MTT Reagent Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17] Add 10-20 µL of this MTT solution to each well (for a final volume of ~110-120 µL).

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[17]

  • Absorbance Measurement: Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Read the absorbance at a wavelength of 570-590 nm.[17]

  • Data Analysis: Subtract the background absorbance from your readings and calculate cell viability as a percentage of the vehicle control.

Simplified this compound-Induced Cell Death Pathway

This diagram illustrates the known mechanisms by which this compound can lead to cell death.

G cluster_effects Cellular Effects cluster_outcomes Outcomes MA This compound Membrane Cell Membrane Integration MA->Membrane Enzyme Enzyme Inhibition (e.g., 5-LOX) MA->Enzyme Caspase Caspase Activation (Partial) MA->Caspase Defects Membrane Defects Membrane->Defects Apoptosis Apoptosis Caspase->Apoptosis Necrosis Necrosis Defects->Necrosis CellDeath Reduced Cell Viability Apoptosis->CellDeath Necrosis->CellDeath

Caption: this compound can induce cell death via multiple pathways.

References

Technical Support Center: Myristoleic Acid Separation in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for myristoleic acid separation in High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the HPLC separation of this compound, with a particular focus on achieving baseline resolution from its saturated counterpart, myristic acid.

ProblemPotential CauseSuggested Solution
Poor Resolution Between this compound (C14:1) and Myristic Acid (C14:0) Inadequate Mobile Phase Composition: The organic-to-aqueous ratio may not be optimal for separating these closely related fatty acids.- Increase the aqueous component: A slight increase in the water content of the mobile phase can enhance the separation of hydrophobic compounds. For a typical reversed-phase C18 column with a methanol/water mobile phase, incrementally decrease the methanol percentage (e.g., from 95% to 90%).- Optimize pH: For underivatized fatty acids, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of the carboxylic acid group, leading to sharper peaks and potentially better separation.[1]
Inappropriate Column Chemistry: A standard C18 column may not provide sufficient selectivity for this separation.- Consider a different stationary phase: A column with a higher carbon load or a different bonding chemistry (e.g., C30) may offer better shape selectivity. Phenyl-hexyl columns can also provide alternative selectivity for unsaturated compounds.- Use a longer column or smaller particle size: Increasing the column length or using a column with smaller particles (e.g., sub-2 µm for UHPLC) can increase theoretical plates and improve resolution.
Suboptimal Temperature: Column temperature can significantly impact the viscosity of the mobile phase and the kinetics of separation.- Decrease the column temperature: Lowering the temperature (e.g., from 40°C to 30°C) can sometimes improve the resolution of closely eluting peaks, although it may increase backpressure and run time.
Peak Tailing Secondary Interactions with Stationary Phase: Residual silanols on the silica backbone of the column can interact with the carboxylic acid group of this compound.- Use an end-capped column: Modern, high-purity, end-capped columns minimize exposed silanols.- Lower the mobile phase pH: As mentioned above, adding a small amount of acid to the mobile phase will suppress silanol activity.- Add a competing base: For persistent tailing, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase to block active silanol sites.
Column Overload: Injecting too much sample can lead to peak distortion.- Reduce sample concentration: Dilute the sample and reinject. The peak shape should become more symmetrical.
Broad Peaks Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak dispersion.- Minimize tubing length and diameter: Use the shortest possible tubing with the smallest appropriate internal diameter to connect the HPLC components.
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to broad or split peaks.- Ensure complete dissolution: Dissolve the this compound standard or sample in a solvent that is compatible with the mobile phase. If possible, dissolve the sample directly in the initial mobile phase.
Retention Time Drifting Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time.- Prepare fresh mobile phase daily: Ensure accurate measurements of all components.- Degas the mobile phase: Dissolved gases can form bubbles in the pump, leading to inconsistent flow rates.
Fluctuating Column Temperature: Lack of a stable column temperature can cause retention time variability.- Use a column oven: A thermostatically controlled column compartment is essential for reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for separating this compound and myristic acid?

A1: A good starting point for separating this compound from myristic acid on a C18 column is a mobile phase of methanol and water with a small amount of acid.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Methanol/Water (90:10, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 205 nm (for underivatized fatty acids) or ELSD
Injection Volume 10 µL

Note: Myristic acid, being saturated, will have a slightly longer retention time than this compound in reversed-phase chromatography.

Q2: this compound does not have a strong chromophore. What are the best detection methods?

A2: For fatty acids lacking a strong UV chromophore, several detection methods can be employed:

  • Low UV Detection: Detection at low wavelengths (around 205 nm) is possible but can be prone to baseline noise and interference from solvents.

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is well-suited for non-volatile analytes like fatty acids and is not affected by the UV absorbance of the mobile phase.

  • Charged Aerosol Detector (CAD): CAD is another universal detector that offers high sensitivity for non-volatile and semi-volatile compounds.

  • Mass Spectrometry (MS): LC-MS provides high sensitivity and specificity and can confirm the identity of the peaks.

  • Derivatization: Fatty acids can be derivatized with a UV-absorbing or fluorescent tag to enhance detection. Common derivatizing agents include p-bromophenacyl bromide.

Q3: How can I confirm the identity of my this compound peak?

A3: The most reliable method for peak identification is to run a pure standard of this compound under the same chromatographic conditions. Co-injection of the standard with your sample should result in an increase in the height of the corresponding peak. For definitive identification, especially in complex matrices, LC-MS is recommended to confirm the molecular weight.

Q4: What is a typical experimental protocol for preparing a this compound sample for HPLC analysis?

A4: The following is a general protocol for preparing a standard solution of this compound.

Experimental Protocol: Preparation of this compound Standard

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve the fatty acid in 10 mL of a suitable solvent such as methanol or acetonitrile in a volumetric flask. Ensure the solvent is HPLC grade.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Working Standard Preparation:

    • Dilute the stock solution to the desired concentration range for your calibration curve using the mobile phase as the diluent. For example, to prepare a 100 µg/mL working standard, transfer 1 mL of the stock solution to a 10 mL volumetric flask and fill to the mark with the mobile phase.

  • Filtration:

    • Filter the final working standard solution through a 0.45 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) to remove any particulates before injecting into the HPLC system.

Signaling Pathway and Experimental Workflow Diagrams

This compound has been shown to be involved in cellular signaling, including the activation of the Wnt/β-catenin and ERK pathways, which can promote cell proliferation.[2][3]

Myristoleic_Acid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Receptor This compound->Receptor Activates Wnt_Pathway Wnt/β-catenin Pathway Receptor->Wnt_Pathway Initiates ERK_Pathway ERK Pathway Receptor->ERK_Pathway Initiates Proliferation Proliferation Wnt_Pathway->Proliferation Promotes ERK_Pathway->Proliferation Promotes

Caption: this compound Signaling Cascade.

HPLC_Troubleshooting_Workflow Start Start: Poor Separation Check_Mobile_Phase Is Mobile Phase Optimal? Start->Check_Mobile_Phase Adjust_Mobile_Phase Adjust Organic/Aqueous Ratio or Add Acid Check_Mobile_Phase->Adjust_Mobile_Phase No Check_Column Is Column Appropriate? Check_Mobile_Phase->Check_Column Yes Adjust_Mobile_Phase->Check_Column Change_Column Try Different Stationary Phase or Column Dimensions Check_Column->Change_Column No Check_Peak_Shape Peak Tailing or Broadening? Check_Column->Check_Peak_Shape Yes Change_Column->Check_Peak_Shape Address_Tailing Use End-capped Column, Lower pH, Reduce Load Check_Peak_Shape->Address_Tailing Tailing Address_Broadening Minimize Extra-Column Volume, Ensure Sample Solubility Check_Peak_Shape->Address_Broadening Broadening End Resolution Achieved Check_Peak_Shape->End No Issues Address_Tailing->End Address_Broadening->End

Caption: HPLC Troubleshooting Workflow for this compound.

References

Myristoleic Acid Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of myristoleic acid in various solvents. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability in solvents a concern?

This compound ((9Z)-Tetradec-9-enoic acid) is a monounsaturated omega-5 fatty acid.[1][2] As an unsaturated fatty acid, its carbon-carbon double bond is susceptible to oxidation, which can lead to the formation of degradation products like peroxides, aldehydes, and other reactive species. This degradation can alter its biological activity, compromise experimental results, and affect the quality of drug formulations. Factors such as solvent choice, temperature, light exposure, and the presence of oxygen can all influence its stability.

Q2: What are the primary factors that affect the stability of this compound in solution?

The stability of this compound, like other unsaturated fatty acids, is primarily affected by:

  • Oxidation: This is the most significant degradation pathway. The presence of oxygen, light, and trace metals can catalyze the oxidation of the double bond.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including oxidation.[3] For long-term storage, temperatures of -20°C to -80°C are recommended.[4][5][6]

  • Solvent Type: The choice of solvent can impact stability. Protic solvents or those containing impurities can potentially react with the fatty acid. Halogenated solvents may contain acidic impurities that can catalyze degradation.

  • Light Exposure: UV light can promote the formation of free radicals, initiating and accelerating oxidation.

  • pH: Extremes in pH can lead to hydrolysis or other unwanted reactions, although this is more of a concern in aqueous solutions.

Q3: Which solvents are recommended for dissolving and storing this compound?

This compound is soluble in a variety of organic solvents. For stock solutions and storage, the following are generally recommended:

  • Ethanol: this compound is miscible in ethanol.[5] It is a common choice for biological experiments.

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are also suitable solvents for creating concentrated stock solutions.[5]

  • Chloroform and other non-polar solvents: While effective for solubilization, care must be taken as they can contain impurities that may affect stability. It is crucial to use high-purity, antioxidant-free solvents.

Important Considerations for Solvent Selection:

  • Always use high-purity, analytical grade solvents.

  • Purge the solvent with an inert gas (e.g., argon or nitrogen) before dissolving the this compound to remove dissolved oxygen.[4]

  • Store solutions in glass vials with Teflon-lined caps to prevent leaching of plasticizers.[4]

Q4: How should I store this compound solutions to ensure maximum stability?

To maximize the stability of this compound solutions:

  • Store at low temperatures: For long-term storage, -20°C is a standard recommendation.[4][5] For extended periods, -80°C is preferable.[6]

  • Use an inert atmosphere: After dissolving the this compound, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[4] This displaces oxygen and minimizes oxidation.

  • Protect from light: Store vials in the dark or use amber-colored vials to prevent light-induced degradation.

  • Prepare fresh working solutions: For experiments, it is best to prepare fresh dilutions from a concentrated, properly stored stock solution. Avoid repeated freeze-thaw cycles.

Q5: What are the visible signs of this compound degradation?

While chemical analysis is required for confirmation, visual cues that may suggest degradation include:

  • Color Change: The appearance of a yellow or brownish tint in a previously colorless solution can indicate oxidation.

  • Precipitate Formation: The formation of insoluble materials may suggest polymerization or the creation of insoluble degradation products.

  • Odor: A rancid or pungent odor can be a sign of oxidative degradation, similar to what occurs in oils and fats.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results using the same stock solution. The this compound may have degraded over time due to improper storage (e.g., exposure to air, light, or repeated freeze-thaw cycles).Prepare a fresh stock solution from solid this compound. Aliquot the new stock solution into single-use vials to avoid repeated warming and exposure of the main stock. Always store under an inert atmosphere at -20°C or below.
A precipitate has formed in my this compound solution upon cooling/storage. The concentration of this compound may exceed its solubility limit in the chosen solvent at the storage temperature.Gently warm the solution to room temperature to see if the precipitate redissolves. If it does, consider storing it at a slightly higher temperature (e.g., -20°C instead of -80°C if appropriate) or preparing a more dilute stock solution. Ensure the solvent is anhydrous, as water can decrease solubility.
My this compound solution has turned yellow. This is a common sign of oxidation. The solution was likely exposed to oxygen or light for a prolonged period.Discard the solution. When preparing a new solution, ensure you are using a high-purity solvent that has been purged with an inert gas. Store the new solution under an inert atmosphere and protected from light.
Difficulty dissolving this compound in an aqueous buffer for my assay. This compound has very low solubility in aqueous solutions. Solvents like DMSO or ethanol, when carried over into the buffer, may not be sufficient to maintain solubility at the final concentration.For in-vitro assays, this compound is often complexed with bovine serum albumin (BSA) to enhance its solubility and bioavailability in aqueous media.[7] Alternatively, dissolve the fatty acid in a minimal amount of ethanol or DMSO first, then add it to the aqueous buffer with vigorous stirring. Note that storing aqueous solutions is not recommended for more than a day.[8]

Quantitative Data Summary

Specific quantitative data on the degradation kinetics of this compound in various solvents is not extensively available in the public literature. However, based on the general principles of fatty acid stability, the following table provides a qualitative assessment of expected stability under proper storage conditions (stored at -20°C, under inert gas, protected from light).

SolventExpected StabilityKey Considerations
Ethanol (Anhydrous, High Purity) GoodA common and effective solvent for biological applications. Ensure it is free of peroxides.
Methanol (Anhydrous, High Purity) GoodSimilar to ethanol. Ensure high purity.
Dimethyl Sulfoxide (DMSO) GoodSuitable for high-concentration stocks. Ensure it is anhydrous as DMSO is hygroscopic.
Chloroform / Dichloromethane Fair to GoodMust use high-purity, stabilized grades. Acidic impurities in lower grades can accelerate degradation. Evaporate and redissolve in a more suitable solvent for final applications if necessary.
Aqueous Buffers (e.g., PBS) PoorNot recommended for storage due to low solubility and rapid degradation. Prepare fresh for immediate use, preferably complexed with a carrier like BSA.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for Long-Term Storage

Objective: To prepare a stable, concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound (high purity)

  • Anhydrous, analytical grade ethanol (or DMSO)

  • Inert gas (argon or nitrogen) cylinder with a regulator

  • Glass vials with Teflon-lined screw caps

  • Glass or gas-tight syringe

Procedure:

  • Allow the container of this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound in a sterile, clean glass vial.

  • Add the appropriate volume of anhydrous ethanol to achieve the desired concentration (e.g., 100 mg/mL).

  • Gently vortex the vial until the this compound is completely dissolved.

  • Purge the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace any oxygen.

  • Immediately and tightly seal the vial with the Teflon-lined cap.

  • Label the vial clearly with the name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: General Method for Assessing this compound Stability in a Solvent

Objective: To monitor the degradation of this compound in a specific solvent over time.

Materials:

  • This compound stock solution

  • Solvent to be tested

  • Incubator or water bath set to the desired temperature

  • Analytical instrumentation (e.g., GC-MS or HPLC-UV/MS)

  • Internal standard (e.g., a stable saturated fatty acid like pentadecanoic acid)

Procedure:

  • Sample Preparation: Prepare several identical vials of this compound dissolved in the test solvent at a known concentration. Add a known concentration of an internal standard to each vial.

  • Initial Analysis (Time 0): Immediately analyze one of the vials to determine the initial concentration of this compound relative to the internal standard. This serves as the baseline.

  • Incubation: Place the remaining vials in the desired storage condition (e.g., 25°C, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove one vial from incubation.

  • Analysis: Analyze the sample using a validated analytical method (e.g., GC-MS after derivatization to its methyl ester). Quantify the peak area of this compound relative to the internal standard.

  • Data Evaluation: Plot the percentage of remaining this compound against time. This will provide an indication of its stability in the tested solvent under the specified conditions. Look for the appearance of new peaks, which may correspond to degradation products.

Visualizations

G Diagram 1: this compound Stability Workflow cluster_prep Preparation cluster_exp Experimentation cluster_qc Quality Control / Troubleshooting start Select High-Purity Solvent weigh Weigh this compound start->weigh dissolve Dissolve in Solvent weigh->dissolve purge Purge with Inert Gas dissolve->purge store Store at -20°C / -80°C Protected from Light purge->store thaw Thaw Stock Solution store->thaw dilute Prepare Working Dilution thaw->dilute use Use in Assay Immediately dilute->use inconsistent Inconsistent Results? use->inconsistent check Check for Color Change or Precipitate check->inconsistent analyze Analyze Purity (e.g., GC-MS) inconsistent->analyze Yes discard Discard if Degraded analyze->discard Degradation Detected

Caption: Workflow for handling this compound to ensure stability.

G Diagram 2: Lipid Peroxidation Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination MA This compound (Unsaturated Fatty Acid) Radical Lipid Radical (L•) MA->Radical H abstraction Initiator Initiator (UV Light, Heat, Metal Ion) Initiator->MA Peroxyl Lipid Peroxyl Radical (LOO•) Radical->Peroxyl Oxygen Oxygen (O2) Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl->Hydroperoxide AnotherMA Another Myristoleic Acid (LH) NewRadical New Lipid Radical (L•) Hydroperoxide->NewRadical Chain Reaction Stable Stable, Non-Radical Products Radical2 L• + L• Radical2->Stable Radical3 LOO• + LOO• Radical3->Stable

Caption: Simplified pathway of lipid peroxidation, a major degradation route.

References

Contamination issues in myristoleic acid samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for myristoleic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to sample contamination and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in this compound samples?

A1: this compound is a monounsaturated fatty acid naturally found in various plant and animal sources.[1] Consequently, commercial preparations may contain other fatty acids as impurities, depending on the purification process. The most common contaminants are saturated fatty acids of similar chain length, primarily:

  • Myristic acid (C14:0): The saturated counterpart of this compound.[2][3]

  • Palmitic acid (C16:0): A common saturated fatty acid found in many natural oils.[4]

  • Stearic acid (C18:0): Another prevalent saturated fatty acid.

Additionally, positional and geometric isomers of this compound can be present, as well as oxidation byproducts if the sample has been improperly handled or stored.

Q2: How can I detect contamination in my this compound sample?

A2: The most reliable method for detecting and quantifying fatty acid contaminants is Gas Chromatography-Mass Spectrometry (GC-MS) after conversion of the fatty acids to their fatty acid methyl esters (FAMEs).[5][6][7] This technique allows for the separation and identification of different fatty acids based on their chain length and degree of unsaturation. Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be used for both analysis and purification.[8][9][10]

Q3: What are the potential impacts of these contaminants on my experiments?

A3: Contamination with saturated fatty acids can have significant effects on experimental outcomes, particularly in cell-based assays. Saturated fatty acids like palmitic acid can induce cellular stress, inflammation, and apoptosis through different mechanisms than this compound.[11][12] This can lead to:

  • Altered Cell Viability: The presence of cytotoxic saturated fatty acids can skew results of assays measuring the biological activity of this compound.

  • Interference with Signaling Pathways: Saturated and monounsaturated fatty acids can have opposing effects on cellular signaling pathways.[13][14] For example, while this compound may inhibit a particular pathway, contaminating saturated fatty acids might activate it, leading to confounding results.

  • Inaccurate Quantification: The presence of impurities will lead to an overestimation of the this compound concentration if purity is not assessed, affecting dose-response curves and the determination of effective concentrations.

Q4: How should I store my this compound to prevent degradation?

A4: this compound, being an unsaturated fatty acid, is susceptible to oxidation. To minimize degradation, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below.[5] It is also advisable to aliquot the sample upon receipt to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays

Possible Cause: Contamination of the this compound stock with other fatty acids or endotoxins.

Troubleshooting Workflow:

A Unexpected/Inconsistent Experimental Results B Check Purity of this compound Stock (GC-MS Analysis) A->B C Assess Endotoxin Levels (LAL Assay) A->C D Purify this compound Stock (RP-HPLC) B->D Contaminants Detected F Repeat Experiment with Purified/New Stock B->F Stock is Pure E Purchase New, High-Purity This compound C->E Endotoxins Detected D->F G Source of Contamination Identified F->G

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Poor Solubility or Precipitation of this compound in Culture Media

Possible Cause: Improper preparation of the fatty acid solution. Fatty acids have low solubility in aqueous media and require a carrier protein.

Troubleshooting Steps:

  • Complex with Bovine Serum Albumin (BSA): Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol). This stock should then be complexed with fatty acid-free BSA in your cell culture medium.

  • Molar Ratio: The molar ratio of fatty acid to BSA is critical. A ratio of 2:1 to 6:1 (fatty acid:BSA) is commonly used.

  • Gentle Warming: Briefly and gently warm the solution (e.g., to 37°C) to aid in complexing the fatty acid to BSA.

  • Filtration: Sterilize the final fatty acid-BSA complex solution by filtering through a 0.22 µm filter.

Quantitative Data Summary

The purity of your this compound sample can significantly impact its observed biological activity. The following table provides an illustrative example of how contamination with myristic acid could affect the half-maximal inhibitory concentration (IC50) of this compound in an LNCaP prostate cancer cell viability assay.

This compound Purity (%)Myristic Acid Contamination (%)Illustrative IC50 (µM)% Change in Potency
>99<150-
95558-16%
901065-30%
802080-60%

Note: This data is illustrative and the actual impact of contamination may vary depending on the specific experimental conditions and cell line.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Purity (FAME Method)

This protocol outlines the derivatization of this compound to its fatty acid methyl ester (FAME) for subsequent GC-MS analysis.

Materials:

  • This compound sample

  • Methanolic HCl (1.25 M)

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-WAX)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a glass tube with a PTFE-lined cap.

  • Methylation: Add 2 mL of 1.25 M methanolic HCl. Cap the tube tightly and heat at 80°C for 1 hour.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge at 1000 x g for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • GC-MS Analysis: Inject 1 µL of the dried hexane extract into the GC-MS system.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Scan range of m/z 50-500.

Protocol 2: Purification of this compound by Reversed-Phase HPLC

This protocol provides a general method for the purification of this compound from more saturated fatty acid contaminants.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 HPLC column

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase at a suitable concentration.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

  • HPLC Method:

    • Flow Rate: 1 mL/min

    • Gradient: A linear gradient from 70% B to 100% B over 30 minutes is a good starting point. The gradient may need to be optimized based on the specific contaminants.

    • Detection: UV detection at 205-215 nm.

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under a stream of nitrogen or using a rotary evaporator.

  • Purity Confirmation: Analyze the purity of the collected fraction using the GC-MS protocol described above.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis in LNCaP Cells

This compound has been shown to induce a mixed program of apoptosis and necrosis in human prostate cancer cells (LNCaP).[15][16] The apoptotic pathway involves the activation of caspases, key executioners of programmed cell death.

MA This compound Mito Mitochondrial Stress MA->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified pathway of this compound-induced apoptosis.

Inhibition of RANKL-Induced Osteoclastogenesis by this compound

This compound can inhibit the formation of osteoclasts, the cells responsible for bone resorption. It does so by interfering with the RANKL signaling pathway, specifically by suppressing the phosphorylation and activation of key downstream kinases, Src and Pyk2.[17][18]

RANKL RANKL RANK RANK Receptor RANKL->RANK Src Src Phosphorylation RANK->Src Pyk2 Pyk2 Phosphorylation RANK->Pyk2 Osteoclast Osteoclast Formation & Bone Resorption Src->Osteoclast Pyk2->Osteoclast MA This compound MA->Src MA->Pyk2

Caption: this compound's inhibition of the RANKL signaling pathway.

References

Technical Support Center: Myristoleic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the extraction of myristoleic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for this compound extraction?

This compound, a monounsaturated omega-5 fatty acid, is relatively uncommon in nature.[1] The most significant sources are the seed oils from plants of the family Myristicaceae, where it can constitute up to 30% of the oil.[1] It is also found in smaller quantities in animal fats, including butter, and in the extract of Serenoa repens (saw palmetto).[2][3]

Q2: What are the common methods for extracting this compound?

The primary methods for this compound extraction include:

  • Solvent Extraction: A conventional method utilizing organic solvents to dissolve and isolate lipids from the source material.

  • Supercritical Fluid Extraction (SFE): An environmentally friendly method that uses supercritical carbon dioxide (scCO₂) as a solvent.

  • Enzyme-Assisted Extraction (EAE): A technique that employs enzymes to break down cell walls, improving the release of lipids.

Q3: How can I quantify the yield of this compound in my extract?

After extraction, the fatty acids in the lipid extract are typically converted to their fatty acid methyl esters (FAMEs).[4][5] These FAMEs are then analyzed using gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS) to identify and quantify this compound.[6]

Troubleshooting Guides

Issue 1: Low Extraction Yield

Problem: The amount of this compound obtained is lower than expected.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Solvent Polarity The polarity of the solvent should match that of the lipids being extracted. For this compound, which is a fatty acid, non-polar solvents like hexane or a combination of polar and non-polar solvents (e.g., chloroform:methanol) are often effective.[5][7]
Insufficient Extraction Time or Temperature Increase the extraction time or temperature within the optimal range for the chosen method. For solvent extraction, longer extraction times can improve yield. For SFE, adjusting temperature and pressure is crucial.[8][9]
Inadequate Sample Preparation Ensure the source material is properly ground to increase the surface area for solvent penetration.[7] For samples with high moisture content, drying is recommended as water can reduce extraction efficiency.[7]
Inefficient Cell Lysis (for EAE) The enzyme concentration, incubation time, and pH may not be optimal. Refer to the enzyme manufacturer's guidelines and optimize these parameters.[10]
Issue 2: Emulsion Formation During Liquid-Liquid Extraction

Problem: An emulsion layer forms between the aqueous and organic phases, making separation difficult and potentially trapping the analyte, leading to lower recovery.[11]

Possible Causes & Solutions:

CauseRecommended Solution
High Concentration of Surfactant-like Molecules Samples rich in phospholipids, free fatty acids, or proteins are prone to emulsion formation.[11]
Vigorous Shaking Reduce the agitation intensity. Gentle inversion of the separatory funnel is often sufficient.
pH of the Aqueous Phase Adjusting the pH of the aqueous phase can sometimes break emulsions by altering the charge of the emulsifying agents.
Alternative Extraction Technique Consider using supported liquid extraction (SLE) for samples prone to emulsion formation. In SLE, the aqueous sample is absorbed onto a solid support, and the analytes are eluted with an organic solvent, avoiding the formation of emulsions.[11]
Issue 3: Co-extraction of Impurities

Problem: The final extract contains significant amounts of unwanted compounds, such as other fatty acids, pigments, or waxes.

Possible Causes & Solutions:

CauseRecommended Solution
Non-selective Solvent The solvent used may be too broad in its extraction capabilities.
Lack of a Purification Step Post-extraction purification is often necessary to isolate this compound.
High Extraction Temperature High temperatures can sometimes lead to the extraction of undesirable compounds.
Solution Implement a post-extraction purification step. Techniques like winterization (cooling the extract to precipitate saturated fats) or chromatography (e.g., column chromatography or preparative HPLC) can be used to purify the this compound.[12] For SFE, adjusting the CO₂ density (by changing pressure and temperature) can improve selectivity.[13]

Experimental Protocols

Protocol 1: General Solvent Extraction (Soxhlet)

This protocol outlines a standard procedure for the extraction of lipids containing this compound using a Soxhlet apparatus.

Materials:

  • Dried and ground source material (e.g., seeds of Myristicaceae plants)

  • Soxhlet extractor

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Extraction thimble

  • n-Hexane (or other suitable solvent)

  • Rotary evaporator

Procedure:

  • Place a known amount of the dried, ground sample into an extraction thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill a round-bottom flask with n-hexane to approximately two-thirds of its volume and add a few boiling chips.

  • Assemble the Soxhlet apparatus (flask, extractor, and condenser) and place it on the heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the sample.

  • Allow the extraction to proceed for 6-8 hours. The solvent will syphon back into the flask periodically.

  • After extraction, turn off the heat and allow the apparatus to cool.

  • Remove the round-bottom flask and concentrate the extract using a rotary evaporator to remove the solvent.

  • The remaining substance is the crude lipid extract containing this compound.

Protocol 2: Supercritical CO₂ (scCO₂) Extraction

This protocol provides a general methodology for extracting this compound using supercritical carbon dioxide.

Materials:

  • Supercritical Fluid Extraction system

  • High-pressure CO₂ source

  • Ground source material

  • Collection vessel

Procedure:

  • Load a known amount of the ground source material into the extraction vessel.

  • Set the desired extraction temperature and pressure. Optimal conditions often range from 40-60°C and 200-400 bar.[13][14]

  • Introduce supercritical CO₂ into the extraction vessel at a constant flow rate.

  • The scCO₂ containing the dissolved lipids is then passed through a pressure reduction valve into a collection vessel.

  • In the collection vessel, the pressure is lower, causing the CO₂ to return to its gaseous state and the lipid extract to precipitate.

  • Continue the extraction for the desired duration (e.g., 1-3 hours).

  • After extraction, depressurize the system and collect the crude lipid extract.

Protocol 3: Enzyme-Assisted Aqueous Extraction (EAAE)

This protocol describes a general procedure for using enzymes to facilitate the extraction of lipids.

Materials:

  • Ground source material

  • Enzyme solution (e.g., pectinase, cellulase)

  • pH buffer

  • Shaking water bath or incubator

  • Centrifuge

  • Organic solvent (for final extraction)

Procedure:

  • Suspend a known amount of the ground source material in a pH buffer suitable for the chosen enzyme.

  • Add the enzyme solution to the slurry. The enzyme-to-substrate ratio should be optimized.

  • Incubate the mixture in a shaking water bath at the optimal temperature for the enzyme (e.g., 40-50°C) for a specified duration (e.g., 2-24 hours).[10]

  • After incubation, deactivate the enzyme by heating the mixture (e.g., to 90°C for 10 minutes).

  • Centrifuge the mixture to separate the solid residue from the aqueous phase containing the released oil.

  • The oil can be recovered from the aqueous phase by solvent extraction (e.g., with hexane).

Data Presentation

Table 1: Comparison of Extraction Methods for this compound

Extraction MethodTypical Yield (%)AdvantagesDisadvantages
Solvent Extraction Varies widely based on source and solventHigh yield, well-establishedUse of potentially toxic organic solvents, may extract impurities
Supercritical CO₂ Extraction 6 - 31% (from Nigella sativa seeds)[8]Environmentally friendly, high selectivity, solvent-free productHigh initial equipment cost, optimization of parameters can be complex
Enzyme-Assisted Extraction Can significantly improve yield over conventional methods"Green" technology, can improve extract qualityCost of enzymes, requires optimization of enzymatic conditions

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Start Source Material Grinding Grinding & Drying Start->Grinding Solvent Solvent Extraction Grinding->Solvent SFE Supercritical CO2 Extraction Grinding->SFE EAE Enzyme-Assisted Extraction Grinding->EAE Purification Purification Solvent->Purification SFE->Purification EAE->Purification Analysis Analysis (GC-MS) Purification->Analysis Final Pure this compound Analysis->Final

Caption: General experimental workflow for this compound extraction.

Troubleshooting_Logic Start Low Yield? Cause1 Check Solvent Polarity Start->Cause1 Yes Emulsion Emulsion Formation? Start->Emulsion No Cause2 Optimize Time/Temp Cause1->Cause2 Cause3 Improve Sample Prep Cause2->Cause3 Emulsion_Sol1 Gentle Agitation Emulsion->Emulsion_Sol1 Yes Impurity High Impurities? Emulsion->Impurity No Emulsion_Sol2 Adjust pH Emulsion_Sol1->Emulsion_Sol2 Emulsion_Sol3 Use SLE Emulsion_Sol2->Emulsion_Sol3 Impurity_Sol1 Add Purification Step Impurity->Impurity_Sol1 Yes Impurity_Sol2 Optimize SFE Selectivity Impurity_Sol1->Impurity_Sol2

Caption: Troubleshooting logic for this compound extraction issues.

References

Technical Support Center: Myristoleic Acid in High-Concentration Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving myristoleic acid at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a monounsaturated omega-5 fatty acid (14:1n-5) found in various natural sources, including the extract of Serenoa repens (saw palmetto), nutmeg, and dairy products.[1][2] It is known to have several biological activities, including cytotoxic effects against certain cancer cell lines.[3][4]

Q2: Is this compound toxic to cells at high concentrations?

Yes, this compound has demonstrated cytotoxic effects at high concentrations in various cell types, particularly in cancer cell lines such as human prostatic LNCaP cells.[4][5][6] Its amphipathic nature may allow it to integrate into cell membranes, leading to structural defects and cell death.[1]

Q3: What are the primary mechanisms of this compound-induced cell death?

Studies have shown that this compound can induce a mixed mode of cell death, including both apoptosis and necrosis.[5][6][7][8] The induction of apoptosis is partially associated with the activation of caspases.[5]

Q4: Which cell types are known to be sensitive to this compound?

The most well-documented sensitivity to this compound is in human prostatic carcinoma LNCaP cells.[5][6][7] It has also been investigated for its effects on pancreatic cancer and leukemia cells.[9] Additionally, it inhibits the growth of hamster flank organs when applied topically.[1]

Q5: What are the typical effective concentrations of this compound for cytotoxicity studies?

In LNCaP cells, a concentration of 100 µg/mL has been shown to induce significant apoptosis and necrosis.[6] The cytotoxic effects are dose-dependent, with concentrations ranging from 50 to 250 µg/mL being used in studies.[6]

Q6: What are the safety and handling precautions for this compound?

According to safety data sheets, this compound is a combustible liquid and can cause skin and serious eye irritation.[10] It may also cause respiratory irritation.[10] Standard laboratory safety practices should be followed, including wearing protective gloves, clothing, and eye protection.[10] It should be handled in a well-ventilated area.[10] For storage, it is recommended to keep it at -20°C.[6][7]

Troubleshooting Guides

Issue 1: Inconsistent or Lack of Expected Cytotoxicity

Possible Cause Troubleshooting Steps
Purity of this compound Ensure the use of high-purity this compound. Verify the purity from the supplier's certificate of analysis.
Solvent Effects The solvent used to dissolve this compound (e.g., ethanol, DMSO) can have its own cytotoxic effects. Run a solvent control (cells treated with the highest concentration of the solvent used in the experiment) to rule out solvent-induced toxicity.[4]
Cell Line Viability and Passage Number Ensure that the cell line is healthy, free from contamination, and within a low passage number range. Cell sensitivity can change with high passage numbers.
Incorrect Concentration Double-check calculations for stock and working solution concentrations. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line.[6]
Incubation Time The cytotoxic effects of this compound are time-dependent. If no effect is observed, consider increasing the incubation time (e.g., from 24h to 48h or 72h).
Solubility Issues This compound has poor water solubility.[4] Ensure it is completely dissolved in the solvent before adding it to the cell culture medium. Precipitation of the compound will lead to inaccurate concentrations.

Issue 2: Difficulty Distinguishing Between Apoptosis and Necrosis

Possible Cause Troubleshooting Steps
Single Assay Limitation A single assay may not be sufficient to differentiate between apoptosis and necrosis. Use a combination of assays.
Assay Selection - Morphological Analysis: Use nuclear staining dyes like Hoechst 33342 to observe nuclear condensation and fragmentation characteristic of apoptosis, versus the uniform staining of necrotic nuclei.[5]- Membrane Integrity: Use Annexin V/Propidium Iodide (PI) staining. Annexin V positive and PI negative cells are apoptotic, while double-positive cells are late apoptotic or necrotic.- Caspase Activation: Measure the activity of key executioner caspases like Caspase-3 to confirm apoptosis.[5]
Time-Course Analysis Perform a time-course experiment to capture the progression of cell death. Apoptosis is an earlier event, which can be followed by secondary necrosis at later time points.

Data Presentation

Table 1: Cytotoxicity of this compound on LNCaP Cells

TreatmentConcentrationIncubation TimeApoptotic Cells (%)Necrotic Cells (%)
This compound100 µg/mL24 h8.881.8
S. repens Extract130 µg/mL24 h16.546.8
Data sourced from MedChemExpress, citing Iguchi et al., 2001.[6]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C14H26O2[3]
Molecular Weight 226.35 g/mol [3]
CAS Number 544-64-9[3]
Appearance Colorless to light yellow liquid[6]
Solubility Miscible with Ethanol; Soluble in DMF (3 mg/ml) and DMSO (2 mg/ml)[7]
Data sourced from PubChem and Cayman Chemical.[3][7]

Table 3: Safety Information for this compound

HazardGHS ClassificationPrecautionary Statement
Skin Irritation Skin Irrit. 2 (H315)[10]Causes skin irritation.[10]
Eye Irritation Eye Irrit. 2A (H319)[10]Causes serious eye irritation.[10]
Respiratory Irritation STOT SE 3 (H335)[10]May cause respiratory irritation.[10]
Flammability Flam. Liq. 4 (H227)[10]Combustible liquid.[10]
Data sourced from a this compound Safety Data Sheet.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation:

    • Warm the this compound vial to room temperature.

    • Prepare a high-concentration stock solution (e.g., 100 mg/mL) by dissolving this compound in an appropriate solvent such as ethanol.[7] Ensure complete dissolution.

    • Store the stock solution at -20°C for long-term storage or at -80°C for extended periods.[6]

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution.

    • Dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., 50, 100, 150, 200, 250 µg/mL).[6]

    • Vortex gently to ensure homogeneity.

    • Add the working solutions to the cells.

Protocol 2: MTT Assay for Cell Viability

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a solvent control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the medium and add 20-30 µL of MTT solution (2 mg/mL in PBS) to each well.

  • Incubate the plate at 37°C for 1.5-4 hours, allowing for the formation of formazan crystals.

  • Remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the solvent control.

Protocol 3: Hoechst 33342 Staining for Nuclear Morphology

  • Seed cells in a suitable culture plate or on coverslips and treat with this compound as described above.

  • After treatment, wash the cells with Phosphate-Buffered Saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Stain the cells with Hoechst 33342 solution (1-5 µg/mL in PBS) for 10-15 minutes at room temperature in the dark.

  • Wash the cells again with PBS.

  • Mount the coverslips with an anti-fade mounting medium.

  • Visualize the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei, while necrotic cells will show uniformly stained nuclei.[5]

Visualizations

Myristoleic_Acid_Cytotoxicity_Pathway cluster_membrane Cell Membrane cluster_cell_death Cellular Response MA High Concentration This compound Membrane Membrane Integration & Structural Defects MA->Membrane Apoptosis Apoptosis (Nuclear Condensation, Caspase Activation) Membrane->Apoptosis Induces Necrosis Necrosis (Membrane Rupture) Membrane->Necrosis Induces CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Cytotoxicity_Experiment_Workflow Start Start Cell_Seeding Seed Cells in 96-Well Plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat with this compound (Various Concentrations) & Solvent Control Incubation1->Treatment Incubation2 Incubate for Desired Time (e.g., 24h) Treatment->Incubation2 Assay Perform Cytotoxicity Assay (e.g., MTT, Annexin V/PI) Incubation2->Assay Data_Acquisition Acquire Data (e.g., Absorbance, Fluorescence) Assay->Data_Acquisition Data_Analysis Analyze Data & Calculate % Viability Data_Acquisition->Data_Analysis End End Data_Analysis->End Troubleshooting_Flowchart Start Inconsistent or No Cytotoxicity Observed Check_Solvent Did the Solvent Control Show Toxicity? Start->Check_Solvent Check_Concentration Are Concentrations Correct? Check_Solvent->Check_Concentration No Solvent_Issue Solvent is Toxic. Reduce Concentration or Change Solvent. Check_Solvent->Solvent_Issue Yes Check_Purity Is the this compound Purity Verified? Check_Concentration->Check_Purity Yes Recalculate Recalculate and Repeat. Check_Concentration->Recalculate No Check_Cells Are Cells Healthy and Low Passage? Check_Purity->Check_Cells Yes New_Reagent Source New, High-Purity This compound. Check_Purity->New_Reagent No New_Cells Use a Fresh Vial of Healthy Cells. Check_Cells->New_Cells No Further_Investigation Consider Other Factors: Incubation Time, Assay Type Check_Cells->Further_Investigation Yes

References

Myristoleic acid degradation under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Myristoleic Acid Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on preventing and troubleshooting its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound, also known as 9-tetradecenoic acid, is an omega-5 monounsaturated fatty acid with the molecular formula C14H26O2.[1][2] It is biosynthesized from myristic acid by the enzyme Stearoyl-CoA desaturase-1.[2][3] In its pure form, it is a colorless to light yellow liquid or oil at room temperature.[1][4] As a monounsaturated fatty acid, it is susceptible to degradation, primarily through oxidation at its carbon-carbon double bond.[5][6]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage is critical to prevent degradation and ensure experimental reproducibility. This compound is sensitive to heat, light, moisture, and oxygen.

  • Long-Term Storage: For the neat oil, store at -20°C, sealed, and protected from moisture. Stability under these conditions is reported to be at least two years.[7][8]

  • Stock Solutions: For solutions prepared in solvents like DMSO or ethanol, storage at -80°C is recommended for up to 6 months.[4]

  • Handling: Minimize exposure to air (consider purging with an inert gas like nitrogen or argon), light (use amber vials), and incompatible materials such as strong oxidizing agents.[9] Always use in a well-ventilated area.[10]

Q3: What are the primary degradation pathways for this compound under experimental conditions?

This compound can degrade through two main pathways:

  • Oxidative Degradation: This is the most common non-enzymatic pathway for unsaturated fatty acids. The process is initiated by factors like heat, light, or trace metals, leading to the formation of free radicals. These radicals react with oxygen in a chain reaction (propagation) to form hydroperoxides, which can further break down into secondary oxidation products like aldehydes and ketones.[6] These byproducts can interfere with experiments and exhibit their own biological activities.

  • Enzymatic Degradation: In biological systems (in vitro or in vivo), this compound is subject to metabolic enzymes. The primary pathway is mitochondrial beta-oxidation, where the fatty acid is broken down into acetyl-CoA units.[11][12] It can also be a substrate for other enzymes, such as cytochrome P450s.[13]

Q4: Which experimental factors can accelerate the degradation of this compound?

Several factors can increase the rate of degradation:

  • Elevated Temperature: Higher temperatures provide the activation energy needed to initiate oxidation.[9]

  • Exposure to UV Light: Light, particularly UV, can generate free radicals that initiate the oxidation cascade.

  • Presence of Oxygen: Oxygen is a key reactant in the propagation phase of lipid oxidation.[6]

  • Trace Metal Ions: Metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺) can catalyze the formation of free radicals and the decomposition of hydroperoxides.

  • Inappropriate pH: While less common for non-esterified fatty acids, extreme pH values can potentially affect stability, especially in complex media.

  • Repeated Freeze-Thaw Cycles: These cycles can introduce moisture and oxygen into the sample, promoting degradation.

Troubleshooting Guide

Q1: My this compound solution appears cloudy or has a precipitate. What is the cause and how can I fix it?

  • Possible Cause: Poor solubility is a known issue with free fatty acids in aqueous buffers.[14] At lower temperatures or in buffers with insufficient solubilizing agents, this compound can come out of solution.

  • Troubleshooting Steps:

    • Verify Solubility: this compound is miscible in ethanol but has limited solubility in aqueous buffers like PBS (approx. 2 mg/mL).[7]

    • Use a Carrier: For cell culture experiments, complex this compound with fatty-acid-free bovine serum albumin (BSA). This mimics its natural transport mechanism and significantly improves solubility and stability in aqueous media.

    • Gentle Warming: Briefly warm the solution in a water bath (e.g., to 37°C) to see if the precipitate redissolves. Avoid overheating.

    • Solvent Choice: Ensure you are using an appropriate solvent for your stock solution, such as ethanol or DMSO.[4][7] Note that high concentrations of organic solvents can be toxic to cells.[14]

Q2: I suspect my this compound has degraded. How can I confirm this?

  • Possible Cause: The sample may have been stored improperly or exposed to harsh conditions, leading to oxidation.

  • Troubleshooting Steps:

    • Visual and Olfactory Check: Degraded fatty acids, particularly through oxidation, can sometimes change color (e.g., yellowing) or develop a rancid odor due to the formation of volatile aldehydes.

    • Analytical Confirmation: The most reliable method is to use analytical techniques.

      • GC-MS (Gas Chromatography-Mass Spectrometry): After derivatization (e.g., methylation to FAMEs), you can check the purity of your sample. The appearance of new, unexpected peaks may indicate degradation products.

      • UV-Vis Spectroscopy: The formation of conjugated dienes during the initial phase of oxidation can be detected by an increase in absorbance around 234 nm.

    • Use a Positive Control: If you have a new, unopened vial of this compound, run it alongside your suspect sample as a reference.

Q3: My experimental results are inconsistent. Could this compound degradation be the culprit?

  • Possible Cause: Yes. If this compound degrades, its effective concentration decreases, leading to variable results. Furthermore, degradation byproducts can have their own biological effects, confounding the data.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare working solutions fresh from a properly stored stock for each experiment. Avoid using old solutions.

    • Aliquot Stock Solutions: When you receive a new batch of this compound or prepare a stock solution, divide it into small, single-use aliquots. This prevents contamination and repeated freeze-thaw cycles for the entire stock.

    • Incorporate Controls: Include a "vehicle control" (buffer/solvent/BSA without this compound) and a "degraded control" if possible (a sample intentionally exposed to air and light) to understand the baseline and potential effects of degradation products.

    • Review Handling Protocol: Ensure your entire experimental workflow minimizes exposure to oxygen, light, and heat. For example, when preparing media for cell culture, add the this compound-BSA complex as the final step before use.

Quantitative Data on Fatty Acid Degradation

The stability of this compound is comparable to other monounsaturated fatty acids. The following table, adapted from a study on fatty acid changes during storage, illustrates the typical degradation trend seen with unsaturated fatty acids over time. Note that specific rates will vary based on the matrix and storage conditions.

Table 1: Representative Degradation of Fatty Acids Over Time Under Storage (Data adapted for illustrative purposes from a study on green tea storage)[15]

Time (Days)Palmitic Acid (C16:0) % DecreaseOleic Acid (C18:1) % DecreaseLinoleic Acid (C18:2) % DecreaseLinolenic Acid (C18:3) % Decrease
30~5%~8%~10%~12%
60~15%~25%~30%~35%
120~18%~28%~33%~38%
150~30%~45%~50%~55%

This table demonstrates that unsaturated fatty acids (like oleic, linoleic, and linolenic acids) degrade more rapidly than saturated ones (palmitic acid). This compound (C14:1) would be expected to show a degradation pattern similar to or slightly slower than oleic acid (C18:1) under similar oxidative stress.

Experimental Protocols

Protocol: Assessing the Stability of this compound in an Aqueous Buffer

This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions (e.g., temperature, light exposure).

1. Materials:

  • This compound (high purity)

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ethanol (200 proof)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (Nitrogen or Argon)

  • Incubators/water baths set to desired temperatures

  • UV light source (optional)

  • Analytical equipment (GC-MS or HPLC with appropriate detector)

2. Preparation of this compound-BSA Complex:

  • Prepare a 10 mM stock solution of this compound in ethanol.

  • Prepare a 1 mM BSA solution in PBS (this is the "vehicle").

  • Slowly add the this compound stock solution dropwise to the BSA solution while gently vortexing to achieve the desired final concentration (e.g., 100 µM this compound, 100 µM BSA). This results in a molar ratio of 1:1.

  • Incubate the solution at 37°C for 30-60 minutes to allow for complex formation.

  • Filter the solution through a 0.22 µm sterile filter.

3. Experimental Setup:

  • Aliquot the this compound-BSA solution into several amber glass vials.

  • Purge the headspace of each vial with inert gas for 30 seconds and seal tightly.

  • Divide the vials into experimental groups:

    • Control (T=0): Immediately freeze at -80°C for baseline analysis.

    • Group A (Standard Condition): Incubate at 37°C in the dark.

    • Group B (Light Exposure): Incubate at 37°C with exposure to ambient or UV light.

    • Group C (Elevated Temperature): Incubate at 50°C in the dark.

    • Group D (Vehicle Control): Use the BSA-only solution and incubate under the same conditions.

4. Time Points and Sample Collection:

  • At designated time points (e.g., 0, 6, 12, 24, 48 hours), remove one vial from each experimental group.

  • Immediately freeze the collected samples at -80°C to halt any further degradation until analysis.

5. Analysis (Example using GC-MS):

  • Thaw samples.

  • Perform lipid extraction (e.g., using a Folch or Bligh-Dyer method).

  • Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol.

  • Analyze the FAMEs by GC-MS.

  • Quantify the remaining this compound at each time point relative to an internal standard and compare it to the T=0 sample. The appearance of new peaks should also be noted as potential degradation products.

Visualizations

degradation_pathways cluster_oxidation Oxidative Degradation (Non-Enzymatic) cluster_enzymatic Beta-Oxidation (Enzymatic) MA This compound (C14:1) Initiation Initiation (Heat, Light, Metal Ions) MA->Initiation Activation Activation (Acyl-CoA Synthetase) MA->Activation Radical Lipid Radical (L•) Initiation->Radical Propagation Propagation (+O2) Radical->Propagation Peroxyl Peroxyl Radical (LOO•) Propagation->Peroxyl Hydroperoxide Hydroperoxide (LOOH) Peroxyl->Hydroperoxide +LH Breakdown Breakdown Hydroperoxide->Breakdown Products Secondary Products (Aldehydes, Ketones) Breakdown->Products MA_CoA Myristoleoyl-CoA Activation->MA_CoA BetaOx β-Oxidation Cycle (Mitochondrion) MA_CoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA

Caption: Key degradation pathways for this compound.

experimental_workflow prep Prepare this compound Working Solution (e.g., with BSA) aliquot Aliquot into Vials & Purge with N2/Ar prep->aliquot t0 T=0 Control Sample (Store at -80°C) aliquot->t0 setup Incubate Samples under Different Conditions (Temp, Light, etc.) aliquot->setup collect Collect Samples at Time Points setup->collect store Store Samples at -80°C Until Analysis collect->store analysis Analyze Samples (e.g., GC-MS, HPLC) store->analysis data Quantify Remaining Analyte & Identify Degradants analysis->data

Caption: Workflow for assessing this compound stability.

troubleshooting_tree start Inconsistent Experimental Results Observed q1 Are you preparing working solutions fresh for each experiment? start->q1 a1_no Action: Prepare solutions fresh from a validated stock. Aliquot stocks. q1->a1_no No a1_yes Yes q1->a1_yes q2 Is the stock solution stored correctly (-20°C or -80°C, dark, sealed)? a1_yes->q2 a2_no Action: Discard old stock. Purchase new material and store correctly. q2->a2_no No a2_yes Yes q2->a2_yes q3 Is the compound soluble in your experimental medium? a2_yes->q3 a3_no Action: Check solubility. Use a carrier like BSA for aqueous buffers. q3->a3_no No a3_yes Yes q3->a3_yes end Consider other experimental variables or test for degradation analytically. a3_yes->end

Caption: Troubleshooting inconsistent experimental results.

References

Validation & Comparative

Myristoleic Acid: A Comparative Analysis of its Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myristoleic acid, a monounsaturated omega-5 fatty acid, has garnered increasing interest for its diverse biological activities. This guide provides a comparative analysis of the effects of this compound across various cell lines, supported by experimental data. We will delve into its cytotoxic, anti-inflammatory, and metabolic regulatory roles, offering insights for future research and therapeutic development.

Comparative Effects of this compound on Different Cell Lines

The cellular response to this compound is highly dependent on the cell type, leading to distinct outcomes. The following table summarizes the key findings in prominent cell lines.

Cell LineCell TypeKey EffectsConcentration/DosageObserved Outcomes
LNCaP Human Prostatic CarcinomaCytotoxicity, Induction of Apoptosis and NecrosisNot specifiedInduces mixed cell death, suggesting potential as an anti-cancer agent for prostate cancer.[1][2][3]
Brown Adipocytes Adipose TissueUpregulation of Oxygen Consumption, Beige Fat FormationNot specifiedReduces adiposity, indicating a potential role in combating obesity.[1][4]
Osteoclasts Bone TissueInhibition of Osteoclast Formation and Bone Resorption0.2, 2mg/kg in vivo (mice)Suppresses RANKL activation of Src and Pyk2, suggesting therapeutic potential for osteoporosis.[1]
NHRI-1-E4, NHRI-8-B4 Hepatocellular CarcinomaPromotion of Proliferation and Cancer StemnessNot specifiedMonounsaturated fatty acids, in general, promoted growth in these cell lines.[5]
Pancreatic Cancer & Leukemia Cells Cancer CellsAnti-cancer effectsNot specifiedStated to be used in treatment, but specific cell line data is limited in the provided context.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the analysis of this compound's effects.

Cell Viability Assay (LNCaP cells)
  • Cell Culture: LNCaP cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After reaching a desired confluency, the cells are treated with varying concentrations of this compound.

  • Assessment: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The absorbance is read using a microplate reader.

  • Analysis: The viability of treated cells is expressed as a percentage of the viability of untreated control cells.

Apoptosis and Necrosis Determination (LNCaP cells)
  • Staining: To distinguish between apoptotic and necrotic cells, treated LNCaP cells are stained with fluorescent dyes such as Hoechst 33342 and Propidium Iodide (PI). Hoechst 33342 stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells, while PI can only enter cells with a compromised membrane, a characteristic of necrotic cells.

  • Microscopy: The stained cells are visualized using a fluorescence microscope.

  • Caspase Activation: To confirm apoptosis, the activation of caspases (e.g., caspase-3) can be measured using commercially available kits.[3]

Osteoclast Formation and Bone Resorption Assay
  • Cell Culture: Bone marrow-derived macrophages (BMMs) are cultured in the presence of M-CSF and RANKL to induce differentiation into osteoclasts.

  • Treatment: this compound is added to the culture medium at different concentrations during the differentiation period.

  • TRAP Staining: Differentiated osteoclasts are identified by staining for tartrate-resistant acid phosphatase (TRAP), a characteristic enzyme of osteoclasts. The number of TRAP-positive multinucleated cells is counted.

  • Bone Resorption Assay: To assess bone resorption activity, osteoclasts are cultured on bone-mimicking substrates (e.g., dentine slices or calcium phosphate-coated plates). The resorbed area is visualized and quantified after removing the cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound can aid in understanding its mechanisms of action.

Myristoleic_Acid_Prostate_Cancer cluster_0 cluster_1 MA This compound Membrane Cell Membrane MA->Membrane Disruption? Cytoplasm Cytoplasm MA->Cytoplasm Necrosis Necrosis Membrane->Necrosis Caspases Caspase Cascade Cytoplasm->Caspases Activates Mitochondrion Mitochondrion Nucleus Nucleus Apoptosis Apoptosis Caspases->Apoptosis Apoptosis->Nucleus Nuclear Condensation

Caption: this compound induces both necrosis and apoptosis in LNCaP prostate cancer cells.

Myristoleic_Acid_Osteoclasts RANKL RANKL RANK RANK Receptor RANKL->RANK Binds Src Src RANK->Src Activates Pyk2 Pyk2 RANK->Pyk2 Activates MA This compound NMT N-myristoyl- transferase MA->NMT Inhibits NMT->Src Myristoylation Actin Actin Ring Formation (Cytoskeleton Rearrangement) Src->Actin Pyk2->Actin Differentiation Osteoclast Differentiation & Bone Resorption Actin->Differentiation

Caption: this compound inhibits osteoclast differentiation by targeting N-myristoyl-transferase and suppressing Src and Pyk2 activation.

Experimental_Workflow_Cell_Viability Start Seed Cells in 96-well plate Incubate1 Incubate (e.g., 24h) Start->Incubate1 Treat Treat with this compound (Varying Concentrations) Incubate1->Treat Incubate2 Incubate (e.g., 24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution Incubate3->AddSolubilizer Read Read Absorbance (e.g., 570 nm) AddSolubilizer->Read Analyze Analyze Data (% Viability vs. Control) Read->Analyze

References

The Role of Myristoleic Acid in Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Myristoleic acid, a monounsaturated omega-5 fatty acid found in various natural sources, has garnered attention for its potential role in inducing apoptosis, or programmed cell death, in cancer cells. This guide provides a comparative analysis of this compound's pro-apoptotic effects, supported by experimental data, and details the methodologies used to validate its function. The primary focus is on its activity in prostate cancer cells, with comparisons to other fatty acids and related compounds.

Comparative Analysis of Apoptotic Induction

In the absence of direct comparative studies, we can infer the potential efficacy of this compound by examining its proposed mechanism of action: the inhibition of the 5-lipoxygenase (5-LOX) pathway. Inhibition of 5-LOX has been shown to induce massive and rapid apoptosis in both hormone-responsive (LNCaP) and non-responsive (PC3) prostate cancer cells[3]. This suggests that this compound's apoptotic effects may be comparable to other 5-LOX inhibitors.

Table 1: Comparison of Fatty Acids and Related Compounds on Apoptosis

CompoundTarget Cell Line(s)Observed Effect on ApoptosisKey Mechanistic Insights
This compound LNCaP (Prostate)Induces apoptosis and necrosis[1][2].Partial caspase activation; presumed inhibition of 5-lipoxygenase[1][2][4].
Palmitic Acid Hepatoma cells, PC12 cellsInduces apoptosis[5][6].ER stress, caspase-8 and -3 activation[6].
Oleic Acid Hepatocellular CarcinomaInduces apoptosis and necrosis[7].Reduction in p-ERK, c-Flip, and Bcl-2[7]. Less apoptotic than palmitic acid in some contexts[5].
Conjugated Linoleic Acid PC3, DU145, LNCaP, VCaP (Prostate)Reduces cell viability[8].Not detailed in the provided information.
5-LOX Inhibitors (e.g., MK886, Zileuton) LNCaP, PC3 (Prostate), Pancreatic, Breast cancer cellsInduce massive and rapid apoptosis[3][9][10][11].Down-regulation of Bcl-2, up-regulation of Bax, down-regulation of PKCε[9][10].

Experimental Protocols

To validate the pro-apoptotic role of this compound, several key experiments are typically performed. The following are detailed protocols for these essential assays.

Cell Viability and Apoptosis Induction

a. Cell Culture: LNCaP human prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

b. Treatment: Cells are seeded in appropriate culture plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound (or other fatty acids/inhibitors for comparison). A vehicle control (e.g., DMSO) is also included.

Hoechst 33342 Staining for Apoptotic Morphology

This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation[1].

a. Materials:

  • Hoechst 33342 stain (10 mg/mL stock in water)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

b. Protocol:

  • After treatment, aspirate the culture medium and wash the cells once with PBS.

  • Add fresh culture medium containing Hoechst 33342 stain to a final concentration of 5 µg/mL.

  • Incubate the cells for 20-30 minutes at 37°C in the dark.

  • Wash the cells again with PBS.

  • Observe the cells under a fluorescence microscope using a UV filter.

  • Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei, while normal cells will have uniformly stained, larger nuclei.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway[1].

a. Materials:

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)

  • Reaction buffer

  • Microplate reader

b. Protocol:

  • After treatment, harvest the cells and lyse them using the cell lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the reaction buffer containing the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • The increase in caspase-3 activity is calculated relative to the untreated control.

Signaling Pathways and Visualizations

This compound-induced apoptosis is believed to be mediated, at least in part, through the inhibition of the 5-lipoxygenase pathway, which in turn affects downstream signaling molecules.

This compound-Induced Apoptosis Workflow

The following diagram illustrates the general experimental workflow to validate the pro-apoptotic effects of this compound.

G cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start LNCaP Prostate Cancer Cells treatment Treat with this compound (or other fatty acids) start->treatment control Vehicle Control start->control hoechst Hoechst 33342 Staining treatment->hoechst caspase Caspase-3 Activity Assay treatment->caspase control->hoechst control->caspase morphology Quantify Apoptotic Morphology hoechst->morphology activity Measure Caspase-3 Activity caspase->activity conclusion Validate Pro-Apoptotic Role morphology->conclusion activity->conclusion

Caption: Experimental workflow for validating this compound-induced apoptosis.

Proposed Signaling Pathway of this compound-Induced Apoptosis

This diagram outlines the proposed signaling cascade initiated by this compound, leading to apoptosis.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_execution Execution Phase MA This compound LOX 5-Lipoxygenase (5-LOX) MA->LOX Inhibition PKC PKCε LOX->PKC Activation Bcl2 Bcl-2 (Anti-apoptotic) PKC->Bcl2 Upregulation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition CytoC Cytochrome c Bax->CytoC Release Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Activation CytoC->Casp9 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Inhibition of 5-LOX by this compound is thought to prevent the activation of pro-survival pathways. For instance, 5-LOX metabolites are known to activate Protein Kinase C-epsilon (PKCε), which promotes cell survival[10]. By inhibiting 5-LOX, this compound may lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax[9]. This shift in the Bax/Bcl-2 ratio promotes mitochondrial membrane permeabilization, leading to the release of cytochrome c, subsequent activation of caspase-9 and the executioner caspase-3, ultimately resulting in apoptosis.

References

A Comparative Analysis of Myristoleic Acid and Other Omega-5 Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the biological effects of Myristoleic acid, Punicic acid, Alpha-Eleostearic acid, and Catalpic acid, supported by experimental data and detailed methodologies.

Introduction

Omega-5 fatty acids, a class of polyunsaturated fatty acids characterized by a double bond at the fifth carbon from the methyl end, have garnered increasing interest in the scientific community for their potential therapeutic applications. This guide provides a comparative analysis of the biological effects of four key omega-5 fatty acids: this compound, punicic acid, alpha-eleostearic acid, and catalpic acid. By presenting quantitative data from various in vitro and in vivo studies, detailing experimental protocols, and illustrating key signaling pathways, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Effects

The following sections and tables summarize the known biological effects of this compound and its counterparts, focusing on their anti-cancer, anti-inflammatory, and metabolic properties.

Anti-Cancer Effects

This compound, punicic acid, and alpha-eleostearic acid have all demonstrated cytotoxic effects against various cancer cell lines. The tables below provide a comparative summary of their potency, as indicated by IC50 values and the extent of apoptosis induction.

Table 1: Comparative Cytotoxicity (IC50) of Omega-5 Fatty Acids on Cancer Cell Lines

Fatty AcidCancer Cell LineIC50 ValueReference
This compoundLNCaP (Prostate)~100 µg/mL[1][2]
Punicic AcidMCF-7 (Breast)Not explicitly defined, but significant cytotoxicity at 10 and 50 µg/mL[3][4][5][6][7]
Punicic AcidK562 (Leukemia)50 µg/mL[8]
Alpha-Eleostearic AcidCaco-2 (Colon)25.31 µM
Alpha-Eleostearic AcidHepG2 (Liver)80.28 µM

Table 2: Comparative Apoptosis Induction by Omega-5 Fatty Acids

Fatty AcidCancer Cell LineConcentrationApoptosis InductionReference
This compoundLNCaP (Prostate)100 µg/mL8.8% apoptosis, 81.8% necrosis[1]
Punicic AcidMDA-MB-231 (Breast)40 µM86%[9]
Punicic AcidMDA-ERalpha7 (Breast)40 µM91%[9]
Alpha-Eleostearic AcidHL-60 (Leukemia)20 µMApoptosis observed after 6 hours[10]
Anti-Inflammatory and Metabolic Effects

Omega-5 fatty acids also exhibit significant anti-inflammatory and metabolic regulatory properties. Punicic acid and catalpic acid, in particular, have been studied for their effects on inflammatory pathways and metabolic parameters.

Table 3: Comparative Anti-Inflammatory and Metabolic Effects of Omega-5 Fatty Acids

Fatty AcidModelKey FindingsReference
Punicic Acid Murine models of intestinal inflammationAmeliorates colitis by activating PPAR-γ and δ, suppressing TNF-α.[11]
Diabetic ratsInhibits NF-κB expression, declining serum IL-6 and TNF-α.[11]
Catalpic Acid High-fat diet-fed miceDecreased fasting plasma glucose and insulin, improved glucose tolerance, and upregulated PPARα expression in adipose tissue.[12]
This compound In vitro (BV-2 microglial cells)Its precursor, myristic acid, shows anti-inflammatory effects mediated by the NF-κB pathway.[13]
Alpha-Eleostearic Acid Sodium arsenite-treated ratsRestored antioxidant enzyme activities and reduced lipid peroxidation, with a more predominant effect than punicic acid.[14]

Signaling Pathways

The biological activities of these omega-5 fatty acids are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.

Myristoleic_Acid_Signaling Myristoleic_Acid This compound N_Myristoyltransferase N-Myristoyl- transferase Myristoleic_Acid->N_Myristoyltransferase inhibits Wnt_Pathway Wnt Pathway Myristoleic_Acid->Wnt_Pathway activates Src Src N_Myristoyltransferase->Src activates Pyk2 Pyk2 Src->Pyk2 activates Osteoclast_Formation Osteoclast Formation and Bone Resorption Pyk2->Osteoclast_Formation promotes Dermal_Papilla_Cell Dermal Papilla Cell Proliferation Wnt_Pathway->Dermal_Papilla_Cell

Caption: this compound signaling in bone and hair follicle cells.

Punicic_Acid_Signaling Punicic_Acid Punicic Acid PPARg PPARγ Punicic_Acid->PPARg activates NFkB NF-κB Punicic_Acid->NFkB inhibits PKC PKC Pathway Punicic_Acid->PKC activates PPARg->NFkB inhibits TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 Inflammation Inflammation TNFa->Inflammation IL6->Inflammation Apoptosis_Breast_Cancer Apoptosis in Breast Cancer PKC->Apoptosis_Breast_Cancer

Caption: Punicic acid's anti-inflammatory and anti-cancer signaling pathways.

Alpha_Eleostearic_Acid_Signaling Alpha_Eleostearic_Acid α-Eleostearic Acid PPARg PPARγ Alpha_Eleostearic_Acid->PPARg activates HER2_HER3 HER2/HER3 Alpha_Eleostearic_Acid->HER2_HER3 reduces p53 p53 PPARg->p53 upregulates Bax Bax p53->Bax upregulates Caspase3 Caspase-3 Bax->Caspase3 activates Apoptosis_Breast_Cancer Apoptosis in Breast Cancer Caspase3->Apoptosis_Breast_Cancer Akt Akt HER2_HER3->Akt activates Apoptosis_HER2_Positive Apoptosis in HER2+ Breast Cancer Akt->Apoptosis_HER2_Positive inhibits

Caption: Alpha-eleostearic acid's pro-apoptotic signaling in breast cancer cells.

Catalpic_Acid_Signaling Catalpic_Acid Catalpic Acid PPARa PPARα Catalpic_Acid->PPARa upregulates Glucose_Homeostasis Improved Glucose Homeostasis Catalpic_Acid->Glucose_Homeostasis SCD1 SCD1 PPARa->SCD1 ECH ECH PPARa->ECH Fatty_Acid_Metabolism Fatty Acid Metabolism SCD1->Fatty_Acid_Metabolism ECH->Fatty_Acid_Metabolism

Caption: Catalpic acid's signaling in metabolic regulation.

Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in this guide.

Cell Culture and Treatment with Omega-5 Fatty Acids
  • Cell Lines and Culture Conditions:

    • LNCaP (Prostate Cancer): Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.[8]

    • MCF-7 (Breast Cancer): Cultured in Eagle's Minimum Essential Medium (EMEM) containing 5% FBS and 50 ng/mL insulin.[3][4][5][6][7]

    • HL-60 (Leukemia): Grown in RPMI-1640 medium with 10% FBS.[10][15][16]

    • Cells are typically maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation and Administration of Fatty Acids:

    • Omega-5 fatty acids are typically dissolved in an appropriate solvent such as ethanol or methanol to create a stock solution.[3][4][5][6][7]

    • For cell culture experiments, the stock solution is diluted in the culture medium to achieve the desired final concentration. The final solvent concentration should be kept low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.

    • Cells are seeded in multi-well plates and allowed to adhere overnight before treatment with the fatty acid-containing medium.

Cytotoxicity and Apoptosis Assays
  • MTT/MTS Assay (Cell Viability):

    • Cells are seeded in 96-well plates and treated with various concentrations of the fatty acid for a specified duration (e.g., 24, 48, 72 hours).

    • At the end of the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar tetrazolium salt (MTS) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

    • The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 490 nm for MTS) using a microplate reader.[4][5] Cell viability is expressed as a percentage of the untreated control.

  • LDH Assay (Cytotoxicity):

    • Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis.

    • After treatment with the fatty acid, the culture medium is collected and incubated with an LDH assay reagent.

    • The amount of LDH released is quantified by measuring the conversion of a substrate to a colored product, with absorbance read on a microplate reader.[3][7]

  • Annexin V/Propidium Iodide Staining (Apoptosis):

    • Apoptosis is characterized by the externalization of phosphatidylserine on the outer leaflet of the plasma membrane.

    • Treated cells are harvested and stained with Annexin V (which binds to phosphatidylserine) conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI), a fluorescent DNA intercalator that only enters cells with compromised membranes.

    • The stained cells are then analyzed by flow cytometry or fluorescence microscopy.[3][7] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Animal Studies
  • High-Fat Diet-Induced Obesity Model:

    • Mice (e.g., C57BL/6J) are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of several weeks to induce obesity and metabolic dysfunction.[17][18][19]

    • Control animals are fed a standard chow diet.

    • Omega-5 fatty acids can be administered orally via gavage or incorporated into the diet.

    • Body weight, food intake, and various metabolic parameters (e.g., blood glucose, insulin, lipid profiles) are monitored throughout the study.

  • Glucose and Insulin Tolerance Tests:

    • Glucose Tolerance Test (GTT): After an overnight fast, mice are given an intraperitoneal (IP) or oral glucose load. Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) to assess glucose clearance.[19]

    • Insulin Tolerance Test (ITT): After a short fast, mice are injected with insulin, and blood glucose levels are monitored to assess insulin sensitivity.

Conclusion

This comparative guide highlights the diverse and potent biological activities of this compound and other omega-5 fatty acids. While all three fatty acids—myristoleic, punicic, and alpha-eleostearic—demonstrate promising anti-cancer properties, their efficacy varies depending on the cancer cell type. Punicic and catalpic acids show significant potential in modulating inflammatory and metabolic pathways, primarily through the activation of PPARs.

The provided experimental protocols offer a foundation for researchers to design and execute studies to further elucidate the mechanisms of action and therapeutic potential of these fascinating molecules. Further head-to-head comparative studies are warranted to establish a clearer hierarchy of efficacy for specific applications and to explore potential synergistic effects. The continued investigation of omega-5 fatty acids holds promise for the development of novel therapeutic strategies for a range of diseases.

References

A Comparative Guide to Myristoleic Acid Quantification: GC-FID, GC-MS, and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of myristoleic acid, a monounsaturated fatty acid with emerging biological significance, is crucial. This guide provides a comprehensive cross-validation of three common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a summary of their performance characteristics, detailed experimental protocols, and a look into the biological context of this compound.

This compound (cis-9-tetradecenoic acid) has garnered increasing interest in biomedical research due to its potential roles in various cellular processes, including the induction of apoptosis in cancer cells.[1] As research into its therapeutic potential expands, the need for robust and reliable quantification methods becomes paramount. The choice of analytical technique can significantly impact the accuracy, sensitivity, and throughput of these measurements.

Performance Comparison

The selection of an appropriate analytical method depends on the specific requirements of the study, such as the need for high sensitivity, structural confirmation, or high throughput. Below is a comparative summary of the typical performance characteristics of GC-FID, GC-MS, and LC-MS/MS for the quantification of this compound and other fatty acids.

ParameterGC-FIDGC-MSLC-MS/MS
Principle Separation of volatile compounds followed by detection based on the ionization of analytes in a hydrogen flame.Separation of volatile compounds followed by mass-based detection, providing structural information.Separation of compounds in the liquid phase followed by mass-based detection with high specificity and sensitivity.
Derivatization Typically required (e.g., FAMEs)Typically required (e.g., FAMEs)Not always necessary, allowing for direct analysis.
Linearity (R²)¹ >0.99>0.99>0.99
Limit of Detection (LOD)² ~0.05 µg/mL~0.01 µg/mL~0.1 ng/mL
Limit of Quantification (LOQ)² ~0.1 µg/mL~0.05 µg/mL~0.5 ng/mL
Precision (%RSD)³ < 5%< 10%< 15%
Accuracy (%Recovery)³ 90-110%85-115%80-120%
Throughput ModerateModerateHigh
Cost LowModerateHigh
Specificity ModerateHighVery High

¹Linearity values are typically high for all three methods, indicating a strong correlation between concentration and instrument response within a defined range. ²LOD and LOQ values are representative and can vary significantly based on the instrument, sample matrix, and specific protocol used. LC-MS/MS generally offers the highest sensitivity. ³Precision and accuracy can be influenced by sample preparation and the complexity of the matrix.

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining reliable and reproducible results. Below are representative protocols for the quantification of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves the extraction of lipids and their conversion to fatty acid methyl esters (FAMEs) for analysis.

1. Lipid Extraction (Folch Method):

  • Homogenize the sample (e.g., cell pellet, tissue) in a 2:1 (v/v) mixture of chloroform and methanol.

  • Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.

  • Centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Re-dissolve the dried lipid extract in a known volume of toluene.

  • Add 1% sulfuric acid in methanol.

  • Incubate at 50°C for 2 hours.

  • Add a saturated solution of sodium bicarbonate to neutralize the reaction.

  • Extract the FAMEs with hexane.

  • Collect the upper hexane layer and dry it under nitrogen.

  • Reconstitute the FAMEs in a suitable solvent (e.g., hexane) for GC-MS analysis.

3. GC-MS Analysis:

  • Column: A polar capillary column (e.g., DB-23, HP-88) is typically used for FAME separation.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, ramp to 240°C at 3°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Quantification: Use a calibration curve of a this compound methyl ester standard. An internal standard (e.g., heptadecanoic acid, C17:0) should be used to correct for extraction and derivatization variability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method can often be performed without derivatization, offering a more direct and potentially faster analysis.

1. Lipid Extraction:

  • Follow the same lipid extraction procedure as for GC-MS (Folch method).

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the extract in a solvent compatible with the LC mobile phase (e.g., methanol/isopropanol mixture).

2. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is commonly used for separating fatty acids.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid.

  • Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the fatty acids.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • MS/MS Detector: Electrospray ionization (ESI) in negative ion mode is common for fatty acid analysis.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound (C14:1), the precursor ion would be [M-H]⁻ at m/z 225.3.

  • Quantification: Use a calibration curve prepared with a this compound standard and an appropriate internal standard (e.g., a deuterated analog of this compound or another odd-chain fatty acid).

Biological Significance and Signaling Pathway

This compound has been shown to induce apoptosis in human prostate cancer cells.[1] This process is often mediated through the activation of caspases, a family of proteases that play a central role in the execution of programmed cell death.

Myristoleic_Acid_Apoptosis Myristoleic_Acid This compound Pro_Caspase_8 Pro-caspase-8 Myristoleic_Acid->Pro_Caspase_8 Caspase_8 Caspase-8 Pro_Caspase_8->Caspase_8 Activation Pro_Caspase_3 Pro-caspase-3 Caspase_8->Pro_Caspase_3 Caspase_3 Caspase-3 Pro_Caspase_3->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound-induced caspase activation pathway leading to apoptosis.

This simplified diagram illustrates a potential mechanism where this compound initiates a caspase cascade, starting with the activation of an initiator caspase like caspase-8, which in turn activates an executioner caspase like caspase-3, ultimately leading to the orchestrated dismantling of the cell known as apoptosis.

Conclusion

The choice between GC-FID, GC-MS, and LC-MS/MS for the quantification of this compound depends on the specific research question and available resources.

  • GC-FID is a cost-effective and robust method suitable for routine analysis where high sensitivity is not the primary concern.

  • GC-MS provides the added benefit of mass spectral data for confident peak identification, making it a reliable choice for complex matrices.

  • LC-MS/MS offers the highest sensitivity and specificity, and its ability to analyze underivatized samples makes it ideal for high-throughput screening and the analysis of low-abundance samples.

By understanding the strengths and limitations of each technique and adhering to rigorous, well-documented protocols, researchers can ensure the generation of high-quality, reproducible data in their investigations of this compound.

References

Myristoleic Acid vs. Synthetic Analogs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myristoleic acid, a naturally occurring monounsaturated omega-5 fatty acid, has garnered significant attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and metabolic regulatory effects.[1][2] This has spurred interest in the development of synthetic analogs with potentially enhanced potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of the efficacy of this compound versus its synthetic analogs, supported by available experimental data. It is important to note that while research into this compound is expanding, the majority of currently available synthetic analogs are derived from its saturated precursor, myristic acid.

I. Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and various synthetic myristic acid analogs, primarily focusing on their inhibitory activities against N-myristoyltransferase (NMT), a key enzyme in various pathological conditions, as well as their antifungal and anti-cancer properties.

Table 1: N-Myristoyltransferase (NMT) Inhibition

CompoundTarget Organism/EnzymeAssay TypeIC50 / Ki ValueReference
This compoundHuman NMT (inferred)Indirect (inhibition of Src myristoylation)Not directly quantified[2][3]
S-(2-oxopentadecyl)-CoAHuman NMTIn vitro enzyme assayKi = 24 nM[4]
Myristoyl-CoA Analogs (unspecified)Human NMTIn vitro enzyme assayIC50 = 0.06-0.59 µM[5]
2-Hydroxymyristoyl-CoANMTCompetitive inhibitionKi = 45 nM
2-Fluoromyristoyl-CoANMTCompetitive inhibitionKi = 200 nM
2-Bromomyristoyl-CoANMTCompetitive inhibitionKi = 450 nM
Myristic Acid Derivative (3u)Fungal NMTIn vitro NMT inhibition assayIC50 = 0.835 µM
Myristic Acid Derivative (3m)Fungal NMTIn vitro NMT inhibition assayIC50 = 0.863 µM
Myristic AcidFungal NMTIn vitro NMT inhibition assayIC50 = 4.213 µM

Table 2: Antifungal Activity

CompoundFungal SpeciesMIC ValueReference
This compoundCandida albicans9 µM[6]
(+/-)-2-Bromotetradecanoic AcidSaccharomyces cerevisiae10 µM[7]
Cryptococcus neoformans20 µM[7]
Candida albicans39 µM[7]
Aspergillus niger< 42 µM[7]
4-Oxatetradecanoic AcidCryptococcus neoformans30 µM
Saccharomyces cerevisiae50 µM
9-Oxatetradecanoic AcidCryptococcus neoformans30 µM
Saccharomyces cerevisiae50 µM

Table 3: Anti-Cancer and Antiviral Activity

CompoundCell Line / VirusActivityEC50 / IC50 ValueReference
This compoundHuman Prostatic LNCaP cellsInduces apoptosis and necrosisNot specified[2]
Myristoyl-CM4Hepatocellular Carcinoma (HCC) cellsInduces apoptosis, inhibits proliferationNot specified[8]
Doxy-Myr (Doxycycline-Myristic Acid)Breast Cancer Stem Cells (MCF7)Inhibits anchorage-independent growth>5-fold more potent than Doxycycline[9]
12-Thioethyldodecanoic AcidHIV-infected T4-lymphocytesAntiviral activityEC50 = 9.37 µM[6]
HBV-producing 2.2.15 cellsAntiviral activityEC50 = 17.8 µM[6]
12-Methoxydodecanoic AcidHBV-producing 2.2.15 cellsAntiviral activityEC50 = 20-30 µM[6]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the comparison.

N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-based)

This protocol is adapted from a fluorescence-based assay for human NMT1 and NMT2 activity.[10]

Materials:

  • Recombinant human NMT1 or NMT2

  • Myristoyl-CoA

  • Peptide substrate (e.g., Hs pp60src(2-9): H-Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2)[10]

  • 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM)

  • Assay buffer: 20 mM potassium phosphate (pH 7.9-8.0), 0.5 mM EDTA, 0.1% (v/v) Triton® X-100

  • 96-well black polypropylene microplates

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 470 nm)

Procedure:

  • Prepare reagent solutions in the assay buffer. The final DMSO concentration should be consistent across all wells (e.g., 2.7% v/v).[10]

  • In each well of the 96-well plate, combine:

    • 10 µL of a 10% DMSO/water (v/v) solution (or inhibitor solution in DMSO).

    • 25 µL of myristoyl-CoA solution.

    • 50 µL of NMT enzyme solution (final concentration: 6.3 nM).[10]

    • 10 µL of CPM solution (final concentration: 8 µM).[10]

  • Initiate the enzymatic reaction by adding 15 µL of the peptide substrate solution.

  • Immediately monitor the increase in fluorescence intensity over 30 minutes at 1-minute intervals at 25 °C.[10]

  • For inhibitor screening, pre-incubate the enzyme with the test compound before adding the peptide substrate.

  • Calculate the rate of reaction and determine the IC50 values for the inhibitors.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[11][12][13]

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compounds (this compound or synthetic analogs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well.[12]

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

III. Signaling Pathways and Mechanisms of Action

This compound and its synthetic analogs primarily exert their effects through the modulation of key signaling pathways involved in cellular proliferation, inflammation, and metabolism.

N-Myristoyltransferase (NMT) Inhibition and Downstream Effects

N-myristoylation is a crucial lipid modification where NMT catalyzes the attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine of many signaling proteins.[14] This modification is essential for their proper localization and function. Both this compound and synthetic myristic acid analogs can inhibit NMT, thereby disrupting the function of key proteins.[3][7] A prominent example is the inhibition of Src kinase myristoylation, which is critical for its membrane association and oncogenic signaling.[3][15]

NMT_Inhibition_Pathway MA This compound / Synthetic Analogs NMT N-Myristoyltransferase (NMT) MA->NMT Inhibition MyrProtein Myristoylated Protein NMT->MyrProtein Myristoylation MyrCoA Myristoyl-CoA MyrCoA->NMT Protein Target Protein (e.g., Src, G-proteins) Protein->NMT Membrane Cell Membrane MyrProtein->Membrane Localization Signaling Downstream Signaling (e.g., Proliferation, Survival) Membrane->Signaling PPAR_Modulation_Pathway FA This compound / Synthetic Analogs PPAR PPARα / PPARγ FA->PPAR Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA Response Element) RXR->PPRE Binding GeneExp Target Gene Expression PPRE->GeneExp Metabolism Metabolic Regulation (Lipid & Glucose Homeostasis) GeneExp->Metabolism Experimental_Workflow Start Start: Synthesize Analogs InVitro In Vitro Assays Start->InVitro NMT_Assay NMT Inhibition Assay InVitro->NMT_Assay Cell_Viability Cell Viability Assay (e.g., MTT) InVitro->Cell_Viability Anti_Inflammatory Anti-inflammatory Assays (e.g., Cytokine measurement) InVitro->Anti_Inflammatory Cell_Based Cell-Based Mechanistic Studies NMT_Assay->Cell_Based Cell_Viability->Cell_Based Anti_Inflammatory->Cell_Based Signaling_Analysis Signaling Pathway Analysis (Western Blot, etc.) Cell_Based->Signaling_Analysis InVivo In Vivo Models Signaling_Analysis->InVivo Disease_Model Disease Models (e.g., Cancer Xenograft) InVivo->Disease_Model PK_PD Pharmacokinetics/ Pharmacodynamics InVivo->PK_PD Data_Analysis Data Analysis & Comparison Disease_Model->Data_Analysis PK_PD->Data_Analysis

References

Myristoleic Acid: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Myristoleic acid, a monounsaturated omega-5 fatty acid, has garnered significant attention within the research community for its diverse biological activities. This guide provides a comprehensive comparison of the documented in vitro and in vivo effects of this compound, offering researchers, scientists, and drug development professionals a detailed overview of its therapeutic potential. The information is presented with supporting experimental data, detailed methodologies, and visual representations of key signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound, categorized by its primary biological effects.

Table 1: Anti-Cancer Effects
Parameter In Vitro Results In Vivo Results References
Cell Line/Model Human prostate carcinoma (LNCaP)Not yet reported in primary tumor models.[1][2]
Effect Induction of apoptosis and necrosis.-[2][3][4]
Quantitative Data 8.8% apoptosis and 8.1% necrosis in LNCaP cells.-[3]
Table 2: Anti-Inflammatory and Bone Health Effects
Parameter In Vitro Results In Vivo Results References
Cell Line/Model OsteoclastsRANKL-induced bone loss mouse model[1][3]
Effect Inhibition of osteoclast formation and abnormal actin ring formation.Prevention of bone loss and osteoclast formation.[1][3]
Mechanism Suppression of Src kinase activity and indirect blocking of Pyk2 phosphorylation.Inhibition of RANKL-induced osteoclastogenesis.[1]
Dosage -0.2 and 2 mg/kg intraperitoneal injection in mice.
Table 3: Metabolic Effects
Parameter In Vitro Results In Vivo Results References
Cell Line/Model Brown adipocytesHigh-fat/high-sucrose diet-fed mice[1]
Effect Upregulation of brown adipocyte oxygen consumption and beige fat formation.Reduced body weight, total triglycerides, total cholesterol, and free cholesterol. Reversed hepatocyte ballooning.[1]
Mechanism Activation of brown adipose tissue (BAT).-[5]
Table 4: Antimicrobial and Dermatological Effects
Parameter In Vitro Results In Vivo Results References
Target Organism/Cell Candida albicans, Cutibacterium acnes, Dermal papilla cellsNot yet confirmed for C. acnes infection.[1][3]
Effect Inhibition of C. albicans germination (MIC of 9 µM). Inhibition of C. acnes biofilm formation. Promotion of dermal papilla cell proliferation and autophagosome formation.-[1][3]
Mechanism Activation of the Wnt/β-catenin and ERK pathways in dermal papilla cells.-[1]

Experimental Protocols

In Vitro Cytotoxicity Assay in LNCaP Cells
  • Cell Culture: Human prostatic carcinoma LNCaP cells are cultured in an appropriate medium.

  • Treatment: Cells are exposed to varying concentrations of this compound.

  • Viability Assessment: Cell viability is determined using methods such as MTT or trypan blue exclusion assays.

  • Apoptosis and Necrosis Analysis: Nuclear morphology is examined using Hoechst 33342 staining to distinguish between apoptotic (condensed or fragmented nuclei) and necrotic (uniformly stained nuclei) cells.

  • Caspase Activation: The involvement of caspases, key mediators of apoptosis, is assessed using caspase activity assays or western blotting for cleaved caspases.[2][4]

In Vivo RANKL-Induced Bone Loss Model
  • Animal Model: C57BL/6 mice are typically used.

  • Induction of Bone Loss: Recombinant soluble RANKL (receptor activator of nuclear factor kappa-B ligand) is administered to the mice to induce osteoclast formation and subsequent bone loss.

  • Treatment: Mice are treated with this compound (e.g., 0.2 and 2 mg/kg via intraperitoneal injection) or a vehicle control.

  • Analysis:

    • Histology: Femurs are collected, sectioned, and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, to quantify osteoclast numbers.

    • Micro-computed Tomography (µCT): Bone microarchitecture is analyzed to assess parameters such as bone volume, trabecular number, and thickness.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Myristoleic_Acid_Bone_Health MA This compound NMT N-myristoyl- transferase MA->NMT inhibits Src Src Kinase NMT->Src myristoylates Pyk2 Pyk2 Src->Pyk2 activates Osteoclast Osteoclast Formation & Bone Resorption Src->Osteoclast Pyk2->Osteoclast

Caption: this compound's inhibition of osteoclastogenesis.

Myristoleic_Acid_Hair_Growth MA This compound Wnt Wnt/β-catenin Pathway MA->Wnt activates ERK ERK Pathway MA->ERK activates DP_Proliferation Dermal Papilla Cell Proliferation Wnt->DP_Proliferation Autophagy Autophagosome Formation Wnt->Autophagy ERK->DP_Proliferation

Caption: this compound's role in promoting anagen signaling.

Discussion and Future Directions

The compiled data indicates that this compound demonstrates significant therapeutic potential across a range of applications. In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms underlying its anti-cancer, anti-inflammatory, and metabolic effects. For instance, the cytotoxic effects on prostate cancer cells and the inhibition of osteoclast differentiation have been clearly demonstrated in cell-based assays.[1][2]

The transition from bench to bedside, however, requires robust in vivo validation. While animal studies have corroborated some of the in vitro findings, such as the prevention of bone loss and reduction in obesity markers, further research is necessary.[1][5] Specifically, the anti-cancer effects observed in LNCaP cells need to be investigated in primary tumor models to assess their clinical relevance. Similarly, the promising antimicrobial activities against C. acnes require confirmation in in vivo models of acne.[1]

References

Replicating Myristoleic Acid's Anti-Cancer Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-cancer properties of myristoleic acid and other fatty acids, with a focus on replicating and building upon published findings. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to facilitate further investigation into the therapeutic potential of these compounds.

This compound, a monounsaturated omega-5 fatty acid, has demonstrated cytotoxic effects against cancer cells, particularly in prostate cancer. Seminal work has shown that it can induce both apoptosis and necrosis in the human prostatic carcinoma cell line, LNCaP.[1][2] This guide will compare the anti-cancer effects of this compound with those of other common fatty acids—oleic acid, palmitic acid, and myristic acid—providing a framework for experimental replication and extension.

Comparative Efficacy of Fatty Acids on Cancer Cell Viability

The cytotoxic effects of this compound and its alternatives have been evaluated in various cancer cell lines. The following table summarizes the key findings, with a focus on prostate cancer cells where data is available.

Fatty AcidCancer Cell LineAssayKey FindingsReference
This compound LNCaP (Prostate)Cell ViabilityInduces both apoptosis and necrosis. At 100 µg/mL for 24 hours, 8.8% of cells were apoptotic and 81.8% were necrotic.[1][2]
Oleic Acid PC-3 (Prostate)Cell ProliferationInhibited cell growth.[3]
LNCaP (Prostate)Cell ProliferationStimulatory effect on cell proliferation at 100 µM.
Palmitic Acid PC-3 (Prostate)Cell Proliferation (MTT)Inhibited cell growth with an IC50 of 10.72 µM after 48 hours.[4]
DU-145 (Prostate)Cell Proliferation (MTT)Inhibited cell growth with an IC50 of 16.83 µM after 48 hours.[4]
Myristic Acid LNCaP (Prostate)Cell ViabilityHigh serum levels associated with increased prostate cancer risk.

Detailed Experimental Protocols

To ensure the reproducibility of the cited findings, detailed protocols for the key experimental assays are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5 x 10³ cells per well in complete culture medium and incubate for 24-32 hours.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the fatty acid of interest (e.g., this compound, oleic acid, palmitic acid, myristic acid) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO₂).

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Overnight Incubation: Allow the plate to stand overnight in the incubator in a humidified atmosphere.

  • Absorbance Measurement: After ensuring complete solubilization of the purple formazan crystals, measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be more than 650 nm.

Apoptosis and Necrosis Staining (Hoechst 33342 Staining)

Hoechst 33342 is a fluorescent stain used to identify condensed nuclei in apoptotic cells. This method can distinguish between healthy, apoptotic, and necrotic cells based on nuclear morphology.

Protocol:

  • Cell Culture and Treatment: Culture cells in an appropriate vessel for fluorescence microscopy and treat with the desired agent to induce apoptosis or necrosis.

  • Hoechst Staining Solution Preparation: Prepare the Hoechst staining solution by diluting the stock solution (e.g., 10 mg/mL) 1:2,000 in phosphate-buffered saline (PBS).

  • Staining: Remove the culture medium and add sufficient staining solution to cover the cells.

  • Incubation: Incubate for 5-10 minutes, protected from light.

  • Washing: Remove the staining solution and wash the cells three times with PBS.

  • Imaging: Image the cells using a fluorescence microscope with a DAPI filter set (Excitation/Emission: ~350/461 nm).

    • Healthy cells: Normal, round nuclei with evenly distributed chromatin.

    • Apoptotic cells: Condensed or fragmented nuclei.

    • Necrotic cells: Swollen nuclei with irregular chromatin.

Caspase Activity Assay

Caspase activation is a hallmark of apoptosis. This assay measures the activity of key executioner caspases, such as caspase-3.

Protocol:

  • Cell Lysis:

    • Induce apoptosis in your cell culture.

    • For suspension cells, centrifuge and resuspend the cell pellet in a chilled cell lysis buffer. For adherent cells, lyse them directly in the culture dish.

    • Incubate on ice for 10 minutes.

  • Assay Preparation:

    • Prepare the caspase-3 assay loading solution containing the fluorogenic substrate (e.g., Ac-DEVD-AMC).

  • Reaction:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 assay loading solution to each well.

    • Incubate at 37°C for 1-2 hours.

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission between 420-460 nm. The fluorescence intensity is proportional to the caspase-3 activity.

Signaling Pathways and Experimental Workflows

The anti-cancer effects of these fatty acids are mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for their investigation.

This compound-Induced Apoptosis Pathway

This compound has been shown to induce apoptosis in LNCaP prostate cancer cells, a process partially associated with the activation of caspases.[1][2]

Myristoleic_Acid_Apoptosis Myristoleic_Acid This compound Cell_Membrane Cell Membrane Integration Myristoleic_Acid->Cell_Membrane Caspase_Activation Caspase Activation Cell_Membrane->Caspase_Activation Necrosis Necrosis Cell_Membrane->Necrosis Caspase3 Caspase-3 Caspase_Activation->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via caspase activation.

Alternative Fatty Acid Signaling Pathways in Cancer

Oleic acid, palmitic acid, and myristic acid modulate different signaling pathways that can either promote or inhibit cancer cell growth and survival.

Oleic Acid: In some cancer cells, oleic acid can suppress the overexpression of the HER2 oncogene.[5]

Oleic_Acid_Signaling Oleic_Acid Oleic Acid HER2 HER2 Overexpression Oleic_Acid->HER2 Proliferation Cell Proliferation HER2->Proliferation

Caption: Oleic acid can inhibit HER2-driven proliferation.

Palmitic Acid: Palmitic acid has been shown to inhibit the PI3K/Akt signaling pathway in prostate cancer cells, leading to cell cycle arrest.[1][4][6]

Palmitic_Acid_Signaling Palmitic_Acid Palmitic Acid PI3K PI3K Palmitic_Acid->PI3K Akt Akt PI3K->Akt Cell_Cycle_Progression Cell Cycle Progression Akt->Cell_Cycle_Progression

Caption: Palmitic acid inhibits the PI3K/Akt pathway.

Myristic Acid: Myristic acid can promote prostate tumor progression through the myristoylation and subsequent activation of Src kinase, which in turn activates downstream pathways like MAPK and FAK.[7][8]

Myristic_Acid_Signaling Myristic_Acid Myristic Acid Myristoylation Src Myristoylation Myristic_Acid->Myristoylation Src_Activation Src Activation Myristoylation->Src_Activation FAK_MAPK FAK/MAPK Signaling Src_Activation->FAK_MAPK Tumor_Progression Tumor Progression FAK_MAPK->Tumor_Progression

Caption: Myristic acid promotes Src kinase activation.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the anti-cancer effects of fatty acids.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_data Data Analysis & Interpretation Cell_Culture Cancer Cell Culture (e.g., LNCaP) Treatment Fatty Acid Treatment (this compound & Alternatives) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis/Necrosis Assay (Hoechst Staining) Treatment->Apoptosis_Assay Caspase_Assay Caspase Activity Assay Treatment->Caspase_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot) Treatment->Pathway_Analysis Quantitative_Data Quantitative Data Analysis (IC50, % Apoptosis) Viability_Assay->Quantitative_Data Apoptosis_Assay->Quantitative_Data Caspase_Assay->Quantitative_Data Pathway_Mapping Signaling Pathway Mapping Pathway_Analysis->Pathway_Mapping

Caption: Workflow for fatty acid anti-cancer effect studies.

References

Safety Operating Guide

Proper Disposal of Myristoleic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and responsible disposal of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. Myristoleic acid (cis-9-tetradecenoic acid), a combustible liquid and irritant, requires careful handling and adherence to established disposal protocols. This guide provides detailed, step-by-step procedures for the proper disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The substance is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation.

Required PPE:

  • Gloves: Wear protective gloves.

  • Eye Protection: Use safety glasses or goggles. For larger quantities, a face shield is recommended.

  • Lab Coat: A standard lab coat should be worn.

  • Ventilation: All handling and disposal procedures should be performed in a well-ventilated area or inside a chemical fume hood.

Quantitative Data for Disposal and Safety

The following table summarizes key quantitative data and classifications for this compound, which are essential for a proper risk assessment and waste classification.

ParameterValue / ClassificationSource
CAS Number 544-64-9
GHS Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Flash Point 62 °C (143.6 °F)
Water Hazard Class Class 1: Slightly hazardous for water
EPA Hazardous Waste No. May be classified as D001 (Ignitable) if disposed of in a solution that meets the criteria.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity, concentration, and local, state, and federal regulations.

Step 1: Waste Identification and Segregation
  • Identify the Waste Stream: Determine if the waste is pure this compound, a solution containing this compound, or materials contaminated with it (e.g., absorbent pads, gloves).

  • Segregate Waste: Collect this compound waste in a dedicated, properly labeled, and sealed container. Do not mix it with other waste streams unless instructed by your institution's safety officer. Keep it away from incompatible materials such as strong oxidizing agents.

Step 2: Selecting the Disposal Method

Method A: Disposal as Hazardous Chemical Waste (Recommended for Most Cases)

This is the safest and most compliant method for pure this compound, concentrated solutions, and large quantities.

  • Package the Waste: Place the this compound waste in a chemically compatible, leak-proof container with a secure lid. Polyethylene or polypropylene containers are suitable.

  • Label the Container: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), the concentration, and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Arrange for Pickup: Contact your EHS department or a certified chemical waste disposal contractor to arrange for collection and disposal.

Method B: In-Lab Neutralization (For Small Quantities of Dilute Aqueous Solutions ONLY)

This method should only be considered if permitted by your local regulations and institutional policies. Many jurisdictions prohibit the sewer disposal of any organic chemical waste.

  • Verify Regulations: Confirm with your EHS department that neutralization and sewer disposal of small quantities of this specific fatty acid are permitted.

  • Follow Protocol: If approved, proceed with the detailed neutralization protocol outlined in the "Experimental Protocols" section below.

Step 3: Handling Spills and Contaminated Materials

In the event of a spill, ensure the area is well-ventilated and restrict access.

  • Contain the Spill: Absorb the spilled liquid with an inert, non-combustible material such as sand, diatomite, or universal binders.

  • Clean-Up: Sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if a large amount has been spilled, as the vapor can be combustible.

  • Dispose of Waste: All contaminated materials, including gloves, absorbent pads, and disposable lab coats, must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of via your institution's EHS department.

Experimental Protocols

Protocol: Neutralization of Small-Volume, Dilute this compound Solutions

Disclaimer: This procedure is intended only for very small quantities (<50 mL) of dilute (<5%) aqueous solutions and should only be performed after obtaining explicit approval from your institution's safety office and confirming compliance with local wastewater regulations.

Materials:

  • Dilute this compound waste solution

  • 5% Sodium bicarbonate or sodium carbonate solution

  • pH paper or calibrated pH meter

  • Stir bar and stir plate

  • Appropriate beaker

  • Personal Protective Equipment (PPE)

Methodology:

  • Perform the entire procedure in a chemical fume hood.

  • Place the beaker containing the dilute this compound waste on a stir plate and add a magnetic stir bar.

  • Begin stirring the solution at a moderate speed.

  • Slowly add the 5% sodium bicarbonate or sodium carbonate solution dropwise to the this compound solution. Be cautious as this may cause some foaming (effervescence).

  • Continuously monitor the pH of the solution using pH paper or a pH meter.

  • Continue adding the basic solution until the pH of the mixture is stable between 6.0 and 8.0.

  • Once neutralized, the resulting salt solution may be flushed down the sanitary sewer with a large volume of running water (at least 20 parts water to 1 part neutralized solution), if permitted by local regulations.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

MyristoleicAcidDisposal start Identify this compound Waste Stream waste_type Pure Acid, Concentrated Solution, or Spill Debris? start->waste_type small_dilute Small Volume (<50mL) & Dilute (<5%) Solution? waste_type->small_dilute No, Dilute Solution collect_hw Package, Label as Hazardous Waste, and Store Securely waste_type->collect_hw Yes check_regs Check Local & Institutional Regulations for Neutralization small_dilute->check_regs Yes small_dilute->collect_hw No regs_allow Sewer Disposal Permitted? check_regs->regs_allow neutralize Perform In-Lab Neutralization Protocol (pH 6-8) regs_allow->neutralize Yes regs_allow->collect_hw No sewer Flush to Sanitary Sewer with Copious Amounts of Water neutralize->sewer contact_ehs Contact EHS for Hazardous Waste Collection collect_hw->contact_ehs

Caption: Decision workflow for this compound disposal.

Personal protective equipment for handling Myristoleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds like Myristoleic Acid. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

This compound (cis-9-tetradecenoic acid) is a combustible liquid that can cause skin, eye, and respiratory irritation[1]. Adherence to proper safety protocols is crucial to minimize risks and ensure safe handling.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • Flammable Liquid: Combustible liquid[1].

  • Skin Irritation: Causes skin irritation[1].

  • Eye Irritation: Causes serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

Personal Protective Equipment (PPE)

The following personal protective equipment is essential to wear when handling this compound to prevent exposure and ensure personal safety.

Eye and Face Protection:

  • Safety Goggles or Glasses: Wear safety goggles or glasses with side shields to protect against splashes[2][3].

  • Face Shield: For tasks with a higher risk of splashing, a face shield should be worn in addition to safety goggles[2][3].

Skin Protection:

  • Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended as they provide good resistance to fatty acids[2][4]. Ensure gloves are properly fitted to cover the wrists[2].

  • Protective Clothing: Wear a lab coat, long-sleeved shirt, and long pants to cover as much skin as possible[2]. For larger quantities or increased splash risk, a chemical-resistant apron is advised[2].

Respiratory Protection:

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors or mists[1][5].

  • Respirator: If ventilation is inadequate or there is a risk of inhaling vapors, appropriate respiratory protection should be used[2]. For low vapor concentrations, a particulate respirator may be sufficient, while high-risk situations may necessitate a powered air-purifying respirator (PAPR) or a supplied-air respirator[2].

PropertyValue
CAS Number 544-64-9
Boiling Point 144 °C (291.2 °F)
Flash Point 62 °C (143.6 °F)
Density 0.9 g/cm³ at 20 °C (68 °F)
Water Solubility Not miscible or difficult to mix

Operational Plan: Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing[5][6].

  • Avoid breathing dust, fume, gas, mist, vapors, or spray[1].

  • Wash hands thoroughly after handling[1].

  • Keep away from flames and hot surfaces – No smoking[1].

  • Use in a well-ventilated area[7].

Storage:

  • Store in a cool, dry, well-ventilated area[7].

  • Keep containers securely sealed when not in use[7].

  • Store away from incompatible materials and foodstuff containers[7].

Emergency Procedures

In Case of Inhalation:

  • Move the person to fresh air[6].

  • If unconscious, place the patient in a stable side position for transportation[1].

  • If breathing is difficult, give oxygen. If not breathing, give artificial respiration[6][8].

  • Seek medical attention if symptoms persist[1].

In Case of Skin Contact:

  • Immediately remove any contaminated clothing[1].

  • Wash the affected area immediately with plenty of water and soap and rinse thoroughly[1].

  • Seek medical attention if irritation develops or persists[6][7].

In Case of Eye Contact:

  • Rinse the opened eye for several minutes under running water[1].

  • Ensure complete irrigation by keeping eyelids apart and away from the eye[7].

  • If symptoms persist, consult a doctor[1].

In Case of Ingestion:

  • Do NOT induce vomiting[6][9].

  • If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water[6].

  • Seek medical attention if symptoms persist[1].

Disposal Plan

Spill Cleanup:

  • Ensure adequate ventilation and wear appropriate PPE[1].

  • Absorb the spill with a liquid-binding material such as sand, diatomite, acid binders, universal binders, or sawdust[1].

  • Place the contaminated material in a suitable, closed container for disposal[5][7].

  • Do not allow the substance to enter sewers or surface/ground water[1].

Waste Disposal:

  • Dispose of contaminated material as waste according to official regulations[1].

  • This compound must not be disposed of together with household garbage[1].

  • Do not allow the product to reach the sewage system[1].

  • Uncleaned packaging should be disposed of according to official regulations[1].

Myristoleic_Acid_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Handle Away from Ignition Sources C->D I Collect Waste in a Labeled Container D->I E Spill Occurs F Absorb with Inert Material E->F F->I G Exposure Occurs H Follow First Aid Procedures G->H J Dispose According to Regulations H->J I->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myristoleic Acid
Reactant of Route 2
Myristoleic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.